SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C78H95N9O20 |
|---|---|
分子量 |
1478.6 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |
InChI |
InChI=1S/C78H95N9O20/c1-4-62-63-48-60(88)25-28-67(63)85-72-64(62)50-87-69(72)49-66-65(74(87)92)52-105-75(93)77(66,5-2)107-76(94)106-51-55-19-23-59(24-20-55)83-73(91)68(18-12-13-29-81-78(56-14-8-6-9-15-56,57-16-10-7-11-17-57)58-21-26-61(95-3)27-22-58)84-71(90)54-104-53-70(89)80-30-32-96-34-36-98-38-40-100-42-44-102-46-47-103-45-43-101-41-39-99-37-35-97-33-31-82-86-79/h6-11,14-17,19-28,48-49,68,81,88H,4-5,12-13,18,29-47,50-54H2,1-3H3,(H,80,89)(H,83,91)(H,84,90)/t68-,77-/m0/s1 |
InChI 键 |
CNYMUXFAKRSPCQ-BWZHNGFGSA-N |
手性 SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C2=NC9=C1C=C(C=C9)O |
规范 SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C2=NC9=C1C=C(C=C9)O |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Chemical Architecture of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, synthesis, and underlying principles of the drug-linker conjugate SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3. This complex molecule is a critical component in the development of Antibody-Drug Conjugates (ADCs), combining the potent cytotoxic agent SN38 with a sophisticated linker system designed for targeted cancer therapy.
Core Chemical Structure and Components
This compound is a meticulously designed drug-linker construct intended for subsequent conjugation to a monoclonal antibody. Its structure can be deconstructed into several key functional units, each playing a crucial role in the overall efficacy and mechanism of the final ADC.
The empirical formula for this compound is C78H95N9O20, with a molecular weight of approximately 1478.64 g/mol .[1] The CAS number for this specific conjugate is 1373170-36-5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C78H95N9O20 | [1] |
| Molecular Weight | 1478.64 | [1] |
| CAS Number | 1373170-36-5 | |
| Appearance | Light yellow to yellow solid | |
| Solubility | Soluble in DMSO | [1] |
The constituent parts of the molecule are:
-
SN38 (7-ethyl-10-hydroxycamptothecin): The cytotoxic payload. SN38 is a potent topoisomerase I inhibitor, which leads to DNA damage and apoptosis in rapidly dividing cancer cells.[2] It is the active metabolite of the chemotherapy drug irinotecan.[2]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. This unit is designed to release the payload (SN38) in an unmodified form after the linker is cleaved within the target cell.
-
Lysine (B10760008) (Lys): An amino acid that serves as a branching point or an attachment site within the linker.
-
MMT (Monomethoxytrityl): A protecting group attached to the lysine side chain. This allows for controlled, site-specific reactions during the synthesis of the linker and its subsequent conjugation.
-
Oxydiacetamide: A component of the linker that contributes to its overall length and chemical properties.
-
PEG8 (Polyethylene glycol, 8 units): A hydrophilic spacer. The PEG8 chain enhances the solubility and pharmacokinetic properties of the ADC, reducing aggregation and improving its in vivo behavior.
-
N3 (Azide): A terminal functional group that enables "click chemistry." This azide (B81097) group can react with an alkyne-modified antibody in a highly specific and efficient copper-catalyzed or strain-promoted cycloaddition reaction to form the final ADC.
Below is a DOT script for a logical diagram of the molecule's components.
Caption: Logical flow of the this compound components.
Mechanism of Action and Signaling Pathway
The ultimate goal of this drug-linker conjugate is to deliver SN38 specifically to cancer cells. Once conjugated to a tumor-targeting antibody and administered, the ADC circulates in the bloodstream. Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically through endocytosis.
Inside the cell, the linker is designed to be cleaved, releasing the SN38 payload. SN38 then exerts its cytotoxic effect by inhibiting topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, SN38 prevents the re-ligation of single-strand breaks, leading to double-strand DNA breaks and ultimately, apoptosis (programmed cell death).
The following diagram illustrates the general signaling pathway of SN38-induced apoptosis.
Caption: Simplified signaling pathway of SN38-induced apoptosis in a cancer cell.
Experimental Protocols
Detailed synthesis of this compound is described in patent literature, particularly in relation to the development of "CL2A" linkers for SN38 immunoconjugates. The synthesis is a multi-step process involving the preparation of the linker followed by its conjugation to SN38. While specific, step-by-step instructions for this exact molecule are proprietary and detailed within patent filings, a general workflow can be outlined based on related disclosures.
A. General Synthesis of the Linker Moiety (Illustrative)
The synthesis of the linker portion, Lys(MMT)-PAB-oxydiacetamide-PEG8-N3, involves several key steps:
-
Preparation of the PEGylated component: An amino-PEG8-azide is reacted with a protected oxydiacetic acid derivative to form the oxydiacetamide-PEG8-N3 core.
-
Coupling to Lysine: The resulting fragment is then coupled to the alpha-amino group of an Fmoc-protected, MMT-protected lysine.
-
Deprotection and PAB attachment: The Fmoc group is removed, and the exposed amine is coupled to a PAB derivative.
B. Conjugation to SN38
The fully assembled linker is then conjugated to SN38. This typically involves activating a functional group on the linker (or the PAB moiety) to react with the hydroxyl group of SN38.
C. Final ADC Assembly via Click Chemistry
The azide-terminated SN38-drug-linker is then ready for conjugation to an antibody that has been functionalized with an alkyne group (e.g., DBCO or BCN). This is achieved through a highly efficient and specific click chemistry reaction.
The following diagram illustrates a generalized experimental workflow for the creation of an SN38-ADC using this type of linker.
Caption: Generalized experimental workflow for the synthesis of an SN38-ADC.
Quantitative Data
Quantitative data for the synthesis and performance of specific ADCs are often proprietary. However, related studies on similar SN38 conjugates provide insights into expected outcomes.
Table 2: Illustrative Performance Metrics for SN38-ADCs
| Parameter | Typical Value Range | Significance |
| Drug-to-Antibody Ratio (DAR) | 4-8 | Represents the average number of drug molecules per antibody. |
| In vitro Cytotoxicity (IC50) | Low nanomolar (nM) | Indicates high potency against target cancer cell lines. |
| Serum Stability (t1/2) | > 24 hours | A longer half-life in serum suggests the ADC is stable in circulation before reaching the tumor. |
| Purity | > 95% | High purity is essential for safety and regulatory approval. |
Conclusion
This compound represents a sophisticated approach to ADC design. Its modular structure, incorporating a potent payload, a self-immolative spacer, a hydrophilic PEG chain, and a versatile click chemistry handle, provides a powerful tool for the development of next-generation targeted cancer therapies. The careful design of each component aims to maximize therapeutic efficacy while minimizing off-target toxicity, a central goal in modern oncology research. Further research and clinical development of ADCs utilizing such advanced linker technologies hold significant promise for improving patient outcomes.
References
A Comprehensive Technical Guide to the Synthesis of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed methodology for the synthesis of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3, a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This molecule incorporates the potent topoisomerase I inhibitor SN38, a self-immolative p-aminobenzyl (PAB) spacer, a protected lysine (B10760008) residue for potential future modifications, and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminated with an azide (B81097) group for click chemistry applications.
Overview of the Synthetic Strategy
The synthesis of the target molecule is a multi-step process that involves the preparation of three key building blocks, followed by their sequential coupling. The overall strategy is as follows:
-
Synthesis of the Linker Moiety (Lys(MMT)-oxydiacetamide-PEG8-N3): This involves the functionalization of a commercially available amino-PEG8-azide with oxydiacetic anhydride (B1165640), followed by coupling with Nε-(4-methoxytrityl)-L-lysine (Lys(MMT)).
-
Activation of the SN38 Payload: The phenolic hydroxyl group of SN38 is activated to facilitate its conjugation to the linker. A common method is the formation of a p-nitrophenyl carbonate.
-
Conjugation of SN38 to the PAB-Linker: The activated SN38 is coupled to the p-aminobenzyl alcohol (PAB) portion of the linker.
-
Final Assembly: The SN38-PAB unit is conjugated to the synthesized Lys(MMT)-oxydiacetamide-PEG8-N3 linker to yield the final product.
This modular approach allows for flexibility in the design of each component and ensures a convergent and efficient synthesis.
Experimental Protocols
Synthesis of the Linker Moiety: Lys(MMT)-oxydiacetamide-PEG8-N3
Step 1: Synthesis of N-(azido-PEG8)-oxydiacetamic acid
-
Materials:
-
Amino-PEG8-Azide
-
Oxydiacetic anhydride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve Amino-PEG8-Azide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of oxydiacetic anhydride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(azido-PEG8)-oxydiacetamic acid as a viscous oil.
-
Step 2: Coupling of N-(azido-PEG8)-oxydiacetamic acid with Lys(MMT)
-
Materials:
-
N-(azido-PEG8)-oxydiacetamic acid (from Step 1)
-
Nε-(4-methoxytrityl)-L-lysine (Fmoc-Lys(MMT)-OH can be used, followed by Fmoc deprotection)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
Dissolve N-(azido-PEG8)-oxydiacetamic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Lys(MMT) (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.
-
Further purification can be achieved by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield Lys(MMT)-oxydiacetamide-PEG8-N3.[1][2]
-
Activation of SN38
Step 3: Synthesis of SN38-10-O-p-nitrophenyl carbonate
-
Materials:
-
SN38
-
p-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Suspend SN38 (1.0 eq) in anhydrous DCM and anhydrous pyridine under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.5 eq) in anhydrous DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude SN38-10-O-p-nitrophenyl carbonate is often used in the next step without further purification.
-
Synthesis of SN38-PAB intermediate
Step 4: Synthesis of SN38-PAB-OH
-
Materials:
-
SN38-10-O-p-nitrophenyl carbonate (from Step 3)
-
p-Aminobenzyl alcohol (PAB-OH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude SN38-10-O-p-nitrophenyl carbonate (1.0 eq) in anhydrous DMF.
-
Add p-aminobenzyl alcohol (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by LC-MS.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography to yield SN38-PAB-OH.
-
Final Conjugation
Step 5: Synthesis of this compound
This final step involves the activation of the SN38-PAB-OH intermediate and its subsequent coupling to the amine group of the Lys(MMT)-oxydiacetamide-PEG8-N3 linker. A common method is to first convert the PAB-OH to a more reactive intermediate, such as a p-nitrophenyl carbonate, or to use a coupling agent.
-
Materials:
-
SN38-PAB-OH (from Step 4)
-
Lys(MMT)-oxydiacetamide-PEG8-N3 (from Step 2)
-
Disuccinimidyl carbonate (DSC) or similar activating agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve SN38-PAB-OH (1.0 eq) in anhydrous DMF.
-
Add DSC (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 2-4 hours to form the activated SN38-PAB-carbonate.
-
In a separate flask, dissolve Lys(MMT)-oxydiacetamide-PEG8-N3 (1.0 eq) in anhydrous DMF.
-
Add the solution of the activated SN38-PAB-carbonate to the linker solution.
-
Stir the reaction at room temperature for 18-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the final product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain this compound as a solid.[3][4]
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis. Note that yields are indicative and can vary based on reaction scale and purification efficiency.
Table 1: Synthesis of Linker Moiety
| Step | Reaction | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| 1 | Oxydiacetamide Formation | Amino-PEG8-Azide, Oxydiacetic anhydride | TEA | DCM | 4-6 | 0 to RT | 85-95 |
| 2 | Lysine Coupling | N-(azido-PEG8)-oxydiacetamic acid, Lys(MMT) | HATU, DIPEA | DMF | 12-18 | RT | 70-85 |
Table 2: Synthesis of SN38-PAB Intermediate
| Step | Reaction | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| 3 | SN38 Activation | SN38, p-Nitrophenyl chloroformate | Pyridine | DCM | 4-6 | 0 to RT | >90 (crude) |
| 4 | PAB Coupling | Activated SN38, p-Aminobenzyl alcohol | DIPEA | DMF | 12-16 | RT | 60-75 |
Table 3: Final Conjugation
| Step | Reaction | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| 5 | Final Assembly | SN38-PAB-OH, Linker Moiety | DSC, DIPEA | DMF | 18-24 | RT | 50-65 |
Mandatory Visualizations
The following diagrams illustrate the overall synthetic workflow and the structure of the key components.
Caption: Overall synthetic workflow for this compound.
Caption: Key components of the this compound conjugate.
Characterization and Quality Control
The identity and purity of the final product and all intermediates should be confirmed by a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compounds and to assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediates and the final conjugate. Both normal-phase and reverse-phase HPLC can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.
Conclusion
The synthesis of this compound is a complex but manageable process for researchers experienced in organic and medicinal chemistry. The modular nature of the synthesis allows for the adaptation of the protocol for the incorporation of different payloads, linkers, and functional groups. The detailed protocols and data provided in this guide serve as a comprehensive resource for the successful synthesis and characterization of this important ADC linker-payload, facilitating further research and development in the field of targeted cancer therapy.
References
An In-depth Technical Guide to the Mechanism of Action of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecule SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 represents a sophisticated drug-linker conjugate designed for the development of targeted Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive analysis of its mechanism of action, detailing the individual contributions of its constituent parts: the potent topoisomerase I inhibitor SN38, a cleavable linker system featuring a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, and a hydrophilic polyethylene (B3416737) glycol (PEG) chain. The guide also covers the strategic inclusion of a methoxytrityl (MMT)-protected lysine (B10760008) for potential bioconjugation strategies and an azide (B81097) (N3) terminus for click chemistry applications. Detailed experimental protocols for the evaluation of such conjugates are provided, alongside a structured presentation of relevant quantitative data.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its three main components: the antibody, the cytotoxic payload, and the linker that connects them. The drug-linker conjugate this compound is a pre-designed system that provides a potent payload (SN38) attached to a versatile and cleavable linker, ready for conjugation to a targeting antibody. This guide will dissect the mechanism of action of this conjugate, from its circulation in the plasma to the intracellular release of the cytotoxic payload.
Core Components and their Respective Functions
The this compound molecule is a modular construct with each component playing a distinct and crucial role.
-
SN38 (7-ethyl-10-hydroxycamptothecin): The cytotoxic payload of this conjugate. SN38 is the active metabolite of the chemotherapy drug irinotecan (B1672180) and is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and repair.
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer. This unit is designed to be stable in circulation but to spontaneously release the payload upon cleavage of a nearby enzymatic cleavage site.
-
Lysine (Lys): An amino acid that serves as a branching point or attachment site within the linker.
-
MMT (Methoxytrityl): A protecting group on the lysine side chain. Its presence allows for selective deprotection and potential further modification of the linker structure. It is removable under mild acidic conditions.
-
Oxydiacetamide: This component forms a stable amide bond linkage within the backbone of the linker structure, connecting the lysine residue to the PEG chain.
-
PEG8 (Octaethylene glycol): A polyethylene glycol chain composed of eight ethylene (B1197577) glycol units. It enhances the hydrophilicity and solubility of the drug-linker conjugate, which can improve the pharmacokinetic properties of the resulting ADC.
-
N3 (Azide): A terminal azide group that enables covalent attachment of the drug-linker to a modified antibody via bioorthogonal "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Mechanism of Action
The mechanism of action of an ADC constructed with this compound can be described as a multi-step process, beginning with systemic administration and culminating in the targeted killing of cancer cells.
Systemic Circulation and Tumor Targeting
Once conjugated to a tumor-specific antibody, the ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH (~7.4) to prevent premature release of the highly toxic SN38 payload, which could otherwise lead to systemic toxicity. The hydrophilic PEG8 chain helps to shield the hydrophobic SN38 from the aqueous environment, potentially reducing aggregation and improving the pharmacokinetic profile of the ADC. The antibody component of the ADC directs it to the surface of cancer cells that overexpress the target antigen.
Internalization and Lysosomal Trafficking
Upon binding to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosomes.
Intracellular Payload Release
The acidic environment and high concentration of proteases within the lysosome are the triggers for payload release. While the exact enzymatic cleavage site within the "Lys(MMT)-oxydiacetamide" portion is not explicitly defined in publicly available literature, the PAB self-immolative linker is a well-established substrate for lysosomal enzymes like cathepsins.
The presumed cleavage mechanism is as follows:
-
Enzymatic Cleavage: Lysosomal proteases, such as Cathepsin B, cleave an amide bond within the linker, likely at the lysine or a neighboring peptide-like bond.
-
Self-Immolation of PAB: The cleavage of the adjacent bond triggers a cascade of spontaneous electronic rearrangements within the p-aminobenzyl carbamate (PAB) spacer. This results in a 1,6-elimination reaction.
-
SN38 Release: The self-immolation of the PAB spacer liberates the unmodified, active form of SN38.
The following diagram illustrates the general workflow of ADC action.
Cytotoxic Effect of SN38
Once released into the cytoplasm, SN38 exerts its potent cytotoxic effect by inhibiting DNA topoisomerase I.[1] Topoisomerase I is a nuclear enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. SN38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1] When a replication fork encounters this stabilized "cleavable complex," it leads to the formation of a permanent and lethal double-strand break.[1] This DNA damage activates the DNA Damage Response (DDR) network, leading to cell cycle arrest, typically in the S-phase, and ultimately triggers apoptosis (programmed cell death).[1][2]
The signaling pathway of SN38-induced cell death is depicted below.
Quantitative Data
The efficacy of SN38 and ADCs utilizing SN38 is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative IC50 values for SN38. It is important to note that these values can vary depending on the cell line, exposure time, and assay conditions.
Table 1: In Vitro Cytotoxicity of SN38 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colon Adenocarcinoma | 0.031 - 0.708 | [3] |
| HT1080 | Fibrosarcoma | 0.046 - 0.111 | [3] |
| HepG2 | Hepatocellular Carcinoma | 0.076 - 0.683 | [3] |
| U87MG | Glioblastoma | 8440 (free SN-38, 24h) | [4] |
| SKOV-3 | Ovarian Cancer | 32 (as part of a formulation) | [4] |
Table 2: In Vitro Cytotoxicity of an SN38-based ADC
| Cell Line | Target Antigen | ADC IC50 (nM) | Reference |
| SKOV-3 | Her2 | 86.3 - 320.8 | [5] |
| BT474 HerDR | Her2 | 14.5 - 235.6 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize an ADC constructed with this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of the ADC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC construct, free SN38, and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ADC, free SN38, and a non-binding control antibody in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma to predict its in vivo stability.
Materials:
-
ADC construct
-
Human plasma (and plasma from other species, e.g., mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity resin
-
LC-MS system
Protocol:
-
Incubation: Incubate the ADC in plasma at a final concentration of ~1 mg/mL at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Quenching: Immediately stop any reaction by diluting the sample in cold PBS.
-
ADC Capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Washing: Wash the captured ADC to remove non-specifically bound plasma proteins.
-
Elution: Elute the ADC from the affinity matrix.
-
LC-MS Analysis: Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage and payload loss.
-
Data Analysis: Plot the average DAR against time to determine the stability profile and half-life of the ADC in plasma.
Enzymatic Linker Cleavage Assay
This assay evaluates the susceptibility of the ADC linker to cleavage by specific lysosomal enzymes.
Materials:
-
ADC construct
-
Cathepsin B (or other relevant lysosomal proteases)
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
LC-MS/MS system
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.
-
Enzyme Addition: Initiate the reaction by adding Cathepsin B to a final concentration of, for example, 1 µM.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile (B52724) with formic acid).
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released SN38.
-
Data Analysis: Plot the concentration of released SN38 over time to determine the rate of enzymatic cleavage.
Conclusion
The drug-linker conjugate this compound is a highly engineered molecule designed for the creation of potent and effective Antibody-Drug Conjugates. Its mechanism of action relies on the targeted delivery of the potent topoisomerase I inhibitor SN38 to cancer cells, followed by a specific, enzyme-triggered intracellular release. The modular design, incorporating a self-immolative spacer, a hydrophilic PEG chain, and a versatile click chemistry handle, allows for the development of ADCs with potentially favorable pharmacokinetic and therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of ADCs constructed with this advanced drug-linker system. Further investigation into the specific cleavage site within the linker and in vivo studies are necessary to fully elucidate the therapeutic potential of ADCs derived from this conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 I CAS#: 1224601-12-0 I antibody-drug conjugates (ADCs) I InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
A Technical Deep Dive into SN38-Azide Linker Conjugates: Physicochemical Properties and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physicochemical properties of SN38-azide linker conjugates, pivotal components in the development of targeted cancer therapies such as antibody-drug conjugates (ADCs). SN38, the highly potent active metabolite of irinotecan, is a topoisomerase I inhibitor. However, its clinical application is hampered by poor solubility and lactone ring instability. Conjugation via azide (B81097) linkers offers a promising strategy to overcome these limitations, enabling targeted delivery and controlled release of this powerful cytotoxic agent. This guide provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key biological and chemical processes.
Physicochemical Properties of SN38-Azide Linker Conjugates
The introduction of an azide linker, often coupled with solubility-enhancing moieties like polyethylene (B3416737) glycol (PEG), significantly alters the physicochemical profile of SN38. These modifications are critical for improving its suitability as a therapeutic payload.
Quantitative Data Summary
The following tables summarize key quantitative data for various SN38 conjugates, providing a comparative overview of their stability and cytotoxic activity. It is important to note that direct comparisons of solubility and lipophilicity (logP) for a series of SN38-azide linker conjugates are not extensively available in the public domain and would likely require dedicated experimental determination.
| Conjugate | Linker Type | Stability (Half-life) | Assay Conditions | Reference |
| hMN-14-CL1-SN-38 | Azide-PEG-Glycinate | < 5 h | PBS, pH 7.4, 37°C | [1] |
| hMN-14-CL2-SN-38 | Azide-PEG-Carbonate | ~20 h | PBS, pH 7.4, 37°C | [1] |
| hMN-14-CL2-SN-38-10-CO2Et | Azide-PEG-Carbonate | ~40 h | PBS, pH 7.4, 37°C | [1] |
| hMN-14-[CL2-SN-38 (16)] | Azide-PEG-Carbonate | ~20 h | Human Serum, 37°C | [1] |
| hMN-14-[CL2-SN-38-10-CO2Et) (17)] | Azide-PEG-Carbonate | ~66 h | Human Serum, 37°C | [1] |
| SN38-ether-ADC | Cathepsin B-cleavable ether | > 10 days | Serum | [2][3] |
Table 1: Stability of SN38 Conjugates. This table highlights the significant impact of the linker structure on the stability of the conjugate. The carbonate-based linkers generally exhibit greater stability compared to the glycinate (B8599266) linker in buffer. The SN38-ether-ADC demonstrates exceptional stability in serum.[1][2][3]
| Cell Line | Compound | IC50 (nM) | Reference |
| LoVo (human colon adenocarcinoma) | SN-38 | 2-3 | [1] |
| LoVo (human colon adenocarcinoma) | hMN-14-CL1-SN-38 (7) | Not significantly different from SN-38 | [1] |
| LoVo (human colon adenocarcinoma) | hMN-14-CL2-SN-38 (16) | 5-6 | [1] |
| LoVo (human colon adenocarcinoma) | hMN-14-CL2-SN-38-10-CO2Et (17) | 5-6 | [1] |
| LoVo (human colon adenocarcinoma) | hMN-14-CL3-SN-38 (21) | 9.5 | [1] |
| SKOV-3 (HER2-positive) | SN-38 | 10.7 | [2] |
| SKOV-3 (HER2-positive) | Mil40-SN38 ADC (DAR ~3.7) | 86.3 - 320.8 | [2] |
| BT474 HerDR (HER2-positive) | SN-38 | 7.3 | [2] |
| BT474 HerDR (HER2-positive) | Mil40-SN38 ADC (DAR ~3.7) | 14.5 - 235.6 | [2] |
| MDA-MB-231 (HER2-negative) | SN-38 | 38.9 | [2] |
| MCF-7 (HER2-negative) | SN-38 | 14.4 | [2] |
| Glioblastoma cells | T7-SN-38 peptide drug conjugate | 22.27 | [4] |
| Non-cancerous HEK 293 cells | T7-SN-38 peptide drug conjugate | 115.78 | [4] |
Table 2: In Vitro Cytotoxicity of SN38 and its Conjugates. This table showcases the potent cytotoxic effects of SN38 and its conjugates across various cancer cell lines. The IC50 values for the antibody-drug conjugates are influenced by factors such as antigen expression and drug-to-antibody ratio (DAR).[1][2][4]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of SN38-azide linker conjugates. The following sections provide representative protocols for key experimental procedures.
Protocol 1: Synthesis of an Azide-Functionalized SN38 Linker
This protocol describes a general method for synthesizing an azide-containing linker attached to the 20-hydroxyl group of SN38, a common strategy to stabilize the active lactone ring.[1]
Materials:
-
SN-38
-
BOC-glycine
-
Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
O-(2-Azidoethyl)-O'-[N-(diglycolyl)-2-aminoethyl]heptaethyleneglycol
-
Acetylenic counterpart for click chemistry (e.g., prepared from SMCC and propargylamine)
-
Cupric sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
Procedure:
-
Protection of SN38: The 10-hydroxyl group of SN38 is first protected, for example, with a BOC group, to ensure selective reaction at the 20-hydroxyl position.
-
Esterification with BOC-glycine: The BOC-protected SN38 is reacted with BOC-glycine in the presence of DIC and DMAP in DCM overnight at room temperature to form the 20-O-glycinate ester.
-
Deprotection: The BOC protecting groups are removed using TFA in DCM.
-
Azide Linker Attachment: The resulting SN38-20-O-glycinate is then reacted with an azide-containing PEG linker.
-
Click Chemistry: The azide-functionalized SN38 is conjugated to a maleimide-containing acetylenic reagent via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. A solution of the azide precursor in DMSO is added to the acetylenic reagent in DMSO, followed by water, aqueous cupric sulfate, and aqueous sodium ascorbate.[1] The reaction is stirred at ambient temperature for 1 hour.[1]
-
Purification: The final product is purified by flash chromatography.
Protocol 2: Antibody Conjugation of SN38-Azide Linker
This protocol outlines the conjugation of a maleimide-activated SN38-azide linker to a monoclonal antibody (mAb) via cysteine residues.[5]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated SN38-azide linker dissolved in DMSO
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Protein concentrator/desalting column
Procedure:
-
Antibody Reduction: The interchain disulfide bonds of the mAb are reduced to generate free thiol groups. The antibody solution is treated with a molar excess of TCEP and incubated at 37°C for 1 hour.
-
Buffer Exchange: Excess TCEP is removed by buffer exchange into a reaction buffer using a desalting column or protein concentrator.
-
Conjugation Reaction: The maleimide-activated SN38-azide linker solution is added to the reduced antibody solution. The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (typically ≤10%) to avoid antibody denaturation. The reaction mixture is incubated at room temperature for 1 hour with gentle rotation.[5]
-
Purification: The resulting antibody-drug conjugate (ADC) is purified from unreacted drug-linker and other small molecules using a protein concentrator or size-exclusion chromatography (SEC).
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes a standard method to evaluate the cytotoxic potency of SN38 conjugates on cancer cell lines.[6]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
SN38-ADC, unconjugated mAb, and free SN38
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the SN38-ADC, free SN38, and a non-targeting control ADC for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[6]
Visualizations: Pathways and Workflows
Graphical representations are invaluable for understanding the complex mechanisms and processes involved in the development and action of SN38-azide linker conjugates.
SN38 Mechanism of Action: Topoisomerase I Inhibition
SN38 exerts its cytotoxic effect by trapping the covalent complex between DNA and Topoisomerase I (Top1). This stabilization of the "cleavable complex" leads to the formation of lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[7][8]
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of the drug-linker conjugate SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3. This molecule is a critical component in the development of Antibody-Drug Conjugates (ADCs), combining the potent topoisomerase I inhibitor SN-38 with a sophisticated linker system designed for controlled drug release. Understanding the physicochemical properties of this conjugate is paramount for formulation development, ensuring therapeutic efficacy, and minimizing off-target toxicity. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility and stability assessment, and provides visualizations of key biological and experimental pathways.
Introduction to this compound
The drug-linker conjugate this compound is a highly specialized chemical entity designed for targeted cancer therapy. It comprises several key functional components:
-
SN-38: The active metabolite of irinotecan, SN-38 is a potent topoisomerase I inhibitor.[1] By stabilizing the topoisomerase I-DNA cleavable complex, it induces DNA double-strand breaks during replication, leading to cell cycle arrest and apoptosis.[2]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage from the lysosomal-cleavable moiety, releases the active SN-38 payload.
-
Lys(MMT): A lysine (B10760008) residue protected with a monomethoxytrityl (MMT) group. The lysine serves as a cleavable linkage point, often targeted by lysosomal enzymes like Cathepsin B. The MMT group is a protecting group that can be selectively removed during ADC synthesis.
-
Oxydiacetamide: This component contributes to the linker's structural integrity and spacing.
-
PEG8: An eight-unit polyethylene (B3416737) glycol (PEG) chain. PEGylation is a well-established strategy to enhance the hydrophilicity and solubility of hydrophobic molecules like SN-38.[3] It can also improve the pharmacokinetic properties of the resulting ADC by reducing aggregation and immunogenicity.[3]
-
N3 (Azide): A functional group that enables "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for efficient and site-specific conjugation to a monoclonal antibody.
Solubility Profile
Table 1: Quantitative Solubility Data
| Solvent System | Concentration | Temperature (°C) | Method |
| DMSO | 10 mM | Not Specified | Vendor Data |
| DMSO:PBS (pH 7.2) (1:2 ratio) | ~0.3 mg/mL (for SN-38) | Not Specified | Product Information |
Note: The aqueous solubility of the full conjugate is expected to be significantly influenced by the PEG8 linker, likely resulting in higher aqueous solubility than SN-38 alone. However, empirical determination is necessary.
Stability Profile
The stability of the drug-linker conjugate is crucial for the overall performance of the resulting ADC. The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[5] Conversely, it must be efficiently cleaved within the target tumor cells to release the active drug. The primary mechanism of cleavage for this type of linker is enzymatic, targeting the peptide bond of the lysine residue within the acidic environment of the lysosome.
Table 2: Stability Data for Related SN-38 Linkers
| Linker Type | Half-life in Human Plasma | Cleavage Mechanism | Reference |
| Ether-linked CTSB-sensitive | > 10 days | Cathepsin B | [5] |
| Carbonate | ~24 hours | Hydrolysis/Esterases | [5] |
| CL2A (pH-sensitive) | ~1 day | pH-mediated | [6] |
Note: Specific quantitative stability data (e.g., plasma half-life) for this compound is not publicly available. The stability is expected to be influenced by the specific oxydiacetamide and lysine linkage.
Experimental Protocols
The following are detailed, representative protocols for the determination of solubility and stability of this compound. These protocols are based on established methodologies for similar drug-linker conjugates and may require optimization for this specific molecule.
Protocol for Kinetic Solubility Assessment by HPLC
This protocol describes a method to determine the kinetic solubility of the drug-linker conjugate in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
96-well microtiter plates
-
Plate shaker
-
Centrifuge with plate rotor
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: To a new 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Add 2 µL of each DMSO stock dilution to the corresponding wells, resulting in a final DMSO concentration of 1%. This will create a range of test concentrations in the aqueous buffer.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with continuous shaking.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Sample Preparation for HPLC: Carefully transfer a known volume of the supernatant from each well to a new 96-well plate containing an equal volume of ACN to stop further precipitation and prepare the sample for injection.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound of interest (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at a wavelength appropriate for SN-38 (e.g., 380 nm).
-
-
Data Analysis: Generate a calibration curve using known concentrations of the compound. Determine the concentration of the compound in the supernatant of each well. The kinetic solubility is the highest concentration at which the compound remains in solution.
Protocol for In Vitro Plasma Stability Assessment by LC-MS/MS
This protocol outlines a method to evaluate the stability of the drug-linker conjugate in human plasma.
Materials:
-
This compound
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solution)
-
Internal standard (IS) solution (a structurally similar, stable compound)
-
Thermomixer or incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike a pre-determined concentration of the drug-linker conjugate (e.g., 1 µM) into pre-warmed (37°C) human plasma.
-
Incubation: Incubate the plasma samples in a thermomixer at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), aliquot a small volume (e.g., 50 µL) of the plasma sample.
-
Protein Precipitation: Immediately add the plasma aliquot to a tube containing a larger volume (e.g., 200 µL) of cold ACN with 0.1% formic acid and the internal standard. Vortex vigorously to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phases: As described in the solubility protocol.
-
MS/MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Develop and optimize multiple reaction monitoring (MRM) transitions for the parent drug-linker conjugate and the internal standard.
-
-
Data Analysis:
-
Quantify the peak area of the parent drug-linker conjugate at each time point, normalized to the internal standard.
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) of the conjugate in plasma.
-
Mandatory Visualizations
Signaling Pathway of SN-38
The following diagram illustrates the mechanism of action of SN-38 as a topoisomerase I inhibitor, leading to DNA damage and subsequent apoptosis.
Caption: Mechanism of SN-38 induced apoptosis.
Experimental Workflow for Solubility Assessment
The following diagram outlines the key steps in the experimental workflow for determining the kinetic solubility of the drug-linker conjugate.
Caption: Kinetic solubility determination workflow.
Experimental Workflow for Plasma Stability Assessment
This diagram illustrates the process for evaluating the in vitro stability of the drug-linker conjugate in plasma.
Caption: In vitro plasma stability workflow.
Conclusion
The drug-linker conjugate this compound represents a sophisticated approach to delivering the potent anticancer agent SN-38 in a targeted manner. Its design incorporates features to enhance solubility and provide a mechanism for controlled release within cancer cells. While specific quantitative data on the solubility and stability of this exact molecule are limited in publicly accessible sources, this guide provides a framework for its characterization based on the properties of its components and established analytical methodologies. The provided experimental protocols serve as a robust starting point for researchers to empirically determine these critical parameters, which are essential for the successful development of novel ADCs. Further studies are warranted to fully elucidate the physicochemical profile of this promising drug-linker conjugate.
References
- 1. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 2. enamine.net [enamine.net]
- 3. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 4. Novel prodrugs of SN38 using multiarm poly(ethylene glycol) linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
An In-Depth Technical Guide to the In Vitro Cytotoxicity of a Novel SN38-Based Antibody-Drug Conjugate
Whitepaper | For Research & Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a frontier in targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] This document provides a comprehensive technical overview of the in vitro cytotoxicity profile of a novel ADC, SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 ADC . This ADC combines a monoclonal antibody (assumed for this guide to target Tumor-Associated Antigen X, or TAA-X) with SN38, the potent active metabolite of irinotecan.[2] The components are joined by a sophisticated linker system engineered for stability in circulation and efficient payload release within the target cell. Herein, we detail the ADC's mechanism of action, present hypothetical yet representative cytotoxicity data, and provide standardized protocols for its evaluation.
Introduction to the ADC Construct
The efficacy of an ADC is dependent on the synergy of its three core components: the antibody, the linker, and the cytotoxic payload.
-
Antibody (Anti-TAA-X): A humanized monoclonal antibody selected for high affinity and specificity to TAA-X, an antigen overexpressed on the surface of specific cancer cells.
-
Payload (SN38): SN38 is a powerful topoisomerase I inhibitor.[2] It functions by trapping the topoisomerase I-DNA covalent complex, which leads to DNA double-strand breaks during replication, ultimately inducing S-phase cell cycle arrest and apoptosis.[3][4]
-
Linker (PAB-Lys(MMT)-oxydiacetamide-PEG8-N3): This advanced linker is designed for stability and optimal pharmacokinetics.
-
PEG8: A polyethylene (B3416737) glycol spacer enhances solubility.[5]
-
PAB (p-aminobenzyl carbamate): A self-immolative unit that, upon cleavage, releases the unmodified SN38 payload.
-
Azide (N3): Enables site-specific conjugation to the antibody, ensuring a homogenous drug-to-antibody ratio (DAR).
-
Proposed Mechanism of Action
The targeted cytotoxic effect of the ADC is achieved through a multi-step process, beginning with antigen recognition and culminating in programmed cell death.[6]
-
Binding: The ADC circulates in the bloodstream and selectively binds to TAA-X on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[7]
-
Lysosomal Trafficking: The complex is trafficked through the endosomal pathway to the lysosome, an acidic cellular compartment rich in degradative enzymes.[6]
-
Linker Cleavage: Within the lysosome, specific enzymes (e.g., Cathepsins) are hypothesized to cleave the linker.[7] This initiates the self-immolation of the PAB spacer, leading to the release of free SN38.
-
Payload Action: The released SN38 diffuses from the lysosome into the nucleus.
-
Topoisomerase I Inhibition: SN38 binds to and stabilizes the Topoisomerase I-DNA complex, preventing the re-ligation of DNA strands.[4]
-
DNA Damage & Apoptosis: The stabilized complex collides with the DNA replication fork, causing irreversible double-strand breaks.[3] This triggers the DNA damage response pathway, leading to cell cycle arrest and activation of the caspase cascade, ultimately resulting in apoptosis.[8][9]
Figure 1. Proposed mechanism of action for the anti-TAA-X SN38 ADC.
In Vitro Cytotoxicity Data (Representative)
To assess the potency and antigen-specificity of the ADC, in vitro cytotoxicity assays were performed against a panel of cell lines with varying TAA-X expression levels. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%, was determined.
| Cell Line | TAA-X Expression | Test Article | IC50 (nM) |
| Cell-High | High | Anti-TAA-X SN38 ADC | 0.85 |
| Non-Targeting Control ADC | > 1000 | ||
| Free SN38 | 12.5 | ||
| Cell-Low | Low | Anti-TAA-X SN38 ADC | 210.3 |
| Non-Targeting Control ADC | > 1000 | ||
| Free SN38 | 14.1 | ||
| Cell-Neg | Negative | Anti-TAA-X SN38 ADC | > 1000 |
| Non-Targeting Control ADC | > 1000 | ||
| Free SN38 | 15.5 |
Table 1. Summary of representative IC50 values. The data illustrates potent, TAA-X-dependent cytotoxicity. The Anti-TAA-X SN38 ADC shows high potency against the TAA-X high-expressing cell line and significantly lower potency against low and negative expressing lines, demonstrating target specificity.
Detailed Experimental Protocols
Reliable and reproducible data are critical for ADC development.[1] The following section details a standard protocol for determining in vitro cytotoxicity using a luminescence-based cell viability assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[10][11]
Materials:
-
Target cell lines (e.g., Cell-High, Cell-Low, Cell-Neg)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Articles: Anti-TAA-X SN38 ADC, Non-Targeting Control ADC, Free SN38
-
White, opaque-walled 96-well assay plates
-
CellTiter-Glo® 2.0 Reagent (Promega, Cat.# G9241)[10]
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells to a pre-determined optimal seeding density (e.g., 5,000 cells/well).
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 overnight to allow for cell attachment.[12]
-
-
Compound Preparation and Addition:
-
Prepare a 2X serial dilution series of the test articles in culture medium.
-
Remove the assay plate from the incubator.
-
Add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 µL and a 1X final concentration. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C, 5% CO2. The incubation period should be optimized based on the cell doubling time.[12]
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.[13]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data by setting the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log of the compound concentration.
-
Calculate the IC50 value using a four-parameter logistic (4PL) curve fit.
-
Figure 2. Experimental workflow for the in vitro cytotoxicity assay.
Conclusion
The this compound ADC demonstrates potent and highly selective in vitro cytotoxicity against cancer cells overexpressing the target antigen, TAA-X. The mechanism of action is consistent with that of a topoisomerase I inhibitor delivered in a targeted manner. The provided experimental protocols offer a robust framework for the continued evaluation and characterization of this and other novel ADC candidates. These findings support the advancement of this ADC into further preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 4. ClinPGx [clinpgx.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.sg]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to SN38-Azide Linkers for Antibody-Drug Conjugate Development
Introduction: Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. An ADC's efficacy is critically dependent on its three core components: a tumor-targeting monoclonal antibody, a potent cytotoxic payload, and a stable linker connecting them. SN38, the active metabolite of irinotecan, is a highly attractive payload due to its potent inhibition of topoisomerase I, an enzyme crucial for DNA replication.[1][2][3] SN38 is 100 to 1000 times more potent than its parent drug, irinotecan.[2][4] However, its clinical utility is hampered by poor water solubility and instability.[5][6]
This technical guide focuses on the use of SN38 with azide-functionalized linkers, a strategy that leverages the power of "click chemistry" for ADC synthesis. Click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a bioorthogonal and highly efficient method for conjugating the SN38-azide payload to a modified antibody.[6][] This approach allows for the creation of stable, well-defined ADCs with a controlled drug-to-antibody ratio (DAR), a critical parameter influencing both efficacy and safety.[8]
The SN38 Payload: Mechanism of Action
SN38 exerts its cytotoxic effect by inhibiting DNA topoisomerase I (TOP1).[] During DNA replication and transcription, TOP1 creates transient single-strand breaks to relieve torsional stress in the DNA helix.[10][11] SN38 intercalates into the DNA-TOP1 complex, stabilizing it and preventing the re-ligation of the DNA strand.[][11] When a replication fork encounters this stabilized complex, it leads to the formation of a permanent, irreversible double-strand DNA break, triggering cell cycle arrest in the S-phase and ultimately inducing apoptosis.[][12]
SN38-Azide Linker and Click Chemistry Conjugation
The conjugation of SN38 to an antibody requires a bifunctional linker. An SN38-azide linker is a molecule that has been chemically attached to the SN38 payload at one end (typically at the 10-OH or 20-OH position) and features an azide (B81097) group (-N3) at the other.[13][14] This azide group serves as a chemical handle for "clicking" the drug-linker complex onto an antibody that has been correspondingly modified with a cycloalkyne group, such as dibenzocyclooctyne (DBCO).[15]
This copper-free click chemistry reaction is highly specific, proceeds rapidly under mild, physiological conditions, and forms a stable triazole ring, covalently linking the payload to the antibody.[15] This method avoids the need for a copper catalyst, which can be cytotoxic and denature proteins, making it ideal for creating bioconjugates.[]
Experimental Protocol: Synthesis and Conjugation
This section outlines a generalized, two-stage protocol for the development of an SN38-ADC using copper-free click chemistry.
Stage 1: Preparation of SN38-Linker-Azide
This protocol is a conceptual summary based on multi-step synthetic schemes described in the literature.[13] It involves protecting reactive groups on SN38, attaching a linker containing an azide moiety, and then deprotecting the molecule.
-
Protection of SN38: Protect the 10-hydroxyl group of SN38 using a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) chloride) to ensure selective reaction at the 20-hydroxyl position.
-
Linker Attachment: React the protected SN38 with a bifunctional linker precursor that contains a reactive group on one end (e.g., a chloroformate to form a carbonate bond at the 20-OH position) and a protected azide group on the other. A short polyethylene (B3416737) glycol (PEG) spacer can be included in the linker to improve solubility.[13][14]
-
Azide Formation/Deprotection: Convert the protected azide group to a free azide (-N3).
-
Deprotection of SN38: Remove the protecting group from the 10-hydroxyl group using a mild deprotection agent (e.g., dichloroacetic acid).[13]
-
Purification: Purify the final SN38-linker-azide product using flash chromatography or high-performance liquid chromatography (HPLC).
Stage 2: Antibody Modification and Click Chemistry Conjugation
This protocol is adapted from standard methods for antibody labeling via copper-free click chemistry.[15]
-
Antibody Preparation:
-
Exchange the antibody buffer to a conjugation-compatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Ensure the buffer is free of sodium azide, which will interfere with the reaction.[15]
-
Remove additives like BSA or gelatin if present.
-
Concentrate the antibody to a suitable concentration (e.g., 2-10 mg/mL).
-
-
Antibody Activation with DBCO:
-
Prepare a fresh stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Add a molar excess of the DBCO-NHS ester to the antibody solution. The NHS ester will react with primary amines (lysine residues) on the antibody surface.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess DBCO: Purify the DBCO-labeled antibody using a desalting column or dialysis to remove unreacted DBCO-NHS ester.
-
Click Conjugation:
-
Add a molar excess of the purified SN38-linker-azide to the DBCO-labeled antibody.
-
Incubate the mixture for 4-16 hours at 4°C or room temperature. The reaction is self-catalyzing and proceeds without additional reagents.
-
-
Purification of the ADC: Purify the final ADC product to remove unreacted drug-linker and other impurities. Size-exclusion chromatography (SEC) is commonly used for this step.
-
Storage: Store the purified ADC in a stabilizing buffer at 2-8°C.
Characterization and Evaluation of SN38-ADCs
After synthesis, the ADC must be rigorously characterized to ensure its quality, stability, and potency. This involves a series of analytical and functional assays.
Key Experimental Protocols
Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.
-
Column: TSK-gel Butyl-NPR column or similar.[16]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor absorbance at 280 nm (for antibody) and ~370 nm (for SN38).
-
-
Analysis: Unconjugated antibody elutes first, followed by species with increasing DAR values. The average DAR is calculated from the relative peak areas.
In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after ADC treatment.[17]
-
Cell Seeding: Plate cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the SN38-ADC, a non-targeting control ADC, and free SN38. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[17]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Measurement: Read the absorbance at ~570 nm using a plate reader.
-
Analysis: Plot cell viability versus concentration and calculate the half-maximal inhibitory concentration (IC50) value.
In Vivo Efficacy in Xenograft Models
This protocol evaluates the anti-tumor activity of the ADC in an animal model.[1]
-
Cell Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, SN38-ADC at various doses).
-
ADC Administration: Administer the ADC, typically via intravenous (tail vein) injection, according to a predetermined dosing schedule (e.g., once weekly).[1]
-
Monitoring: Monitor tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Preclinical Data and Performance
The performance of SN38-based ADCs has been extensively documented. The choice of linker, target antigen, and DAR significantly impacts efficacy and tolerability.
Table 1: In Vitro Cytotoxicity of SN38-Based ADCs
This table summarizes the IC50 values of various SN38 conjugates across different cancer cell lines.
| ADC / Conjugate | Linker Type | Cell Line | Cancer Type | IC50 (nM) | Reference |
| T-SN38 A | Carbonate | SKOV-3 | Ovarian | 5.2 ± 0.3 | [4][18] |
| T-SN38 B | Carbonate | SKOV-3 | Ovarian | 4.4 ± 0.7 | [4][18] |
| T-SN38 C | Carbonate | SKOV-3 | Ovarian | 5.1 ± 0.4 | [4][18] |
| Free SN38 | - | SKOV-3 | Ovarian | 11.3 ± 1.3 | [18] |
| Mil40-11 (DAR ~7.1) | Ether-Peptide | SKOV-3 | Ovarian | 5.5 | [14][19] |
| Mil40-11 (DAR ~7.1) | Ether-Peptide | BT474 HerDR | Breast | 14.5 | [14] |
| hRS7-SN-38 | CL2A (pH-sensitive) | Calu-3 | Non-small cell lung | ~2.2 | [20] |
| SY02-SN-38 | Not Specified | CFPAC-1 | Pancreatic | Subnanomolar | [21] |
| SY02-SN-38 | Not Specified | MDA-MB-468 | Breast | Subnanomolar | [21] |
Table 2: In Vivo Efficacy of SN38-Based ADCs in Xenograft Models
This table highlights the anti-tumor activity of SN38 ADCs in preclinical animal models.
| ADC | Xenograft Model | Cancer Type | Dosing Regimen (SN38 equivalent) | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| hRS7-SN-38 | Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, tumor regressions | [1][20] |
| hRS7-SN-38 | Capan-1 | Pancreatic | Not Specified | Significant antitumor effects | [1] |
| hRS7-SN-38 | BxPC-3 | Pancreatic | Not Specified | Significant antitumor effects | [20] |
| Sacituzumab Govitecan | Not Specified | Not Specified | 28-fold less mole-equivalent than irinotecan | 20- to 136-fold increase in tumor SN38 concentration | [1] |
| SY02-SN-38 | CFPAC-1 | Pancreatic | Not Specified | 87.3% TGI | [21] |
| LE-SN38 (Liposomal) | Capan-1 | Pancreatic | 8 mg/kg, i.v. x 5 | 98% TGI | [22] |
Table 3: Pharmacokinetic and Tolerability Data
This table provides key pharmacokinetic (PK) and safety parameters for SN38 and its formulations.
| Compound | Species | Key Parameter | Value | Reference |
| ¹⁴C-SN-38 | Rat | Plasma Half-life (t½) | 9.91 h | [23] |
| LE-SN38 (Liposomal) | Mouse | Plasma Half-life (t½) | 6.38 h | [22] |
| LE-SN38 (Liposomal) | Dog | Plasma Half-life (t½) | 1.38 - 6.42 h | [22] |
| LE-SN38 (Liposomal) | Mouse | MTD (i.v. x 5) | 5.0 mg/kg/day (male), 7.5 mg/kg/day (female) | [22] |
| LE-SN38 (Liposomal) | Dog | MTD (i.v. x 5) | 1.2 mg/kg | [22] |
| Irinotecan (CPT-11) | Human | SN-38G/SN-38 AUC Ratio | >4:1 | [24] |
| hRS7-SN-38 | Cynomolgus Monkey | Tolerability (2 x 0.96 mg/kg) | Transient decreases in blood counts, within normal range | [20] |
Conclusion
The use of SN38-azide linkers in conjunction with click chemistry provides a robust and versatile platform for the development of next-generation antibody-drug conjugates. This approach facilitates the creation of stable ADCs with a homogenous drug-to-antibody ratio, which is crucial for optimizing the therapeutic window. The bioorthogonal nature of the azide-alkyne cycloaddition ensures a specific and efficient conjugation process under mild conditions, preserving the integrity and function of the monoclonal antibody. Preclinical data consistently demonstrate that targeted delivery of SN38 via ADCs leads to potent anti-tumor activity across a range of cancer models, often at doses far below the maximum tolerated dose of systemic SN38 formulations. As ADC technology continues to evolve, the strategic combination of potent payloads like SN38 with precise and stable conjugation chemistries, such as those enabled by azide linkers, will be paramount in developing safer and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. Synthesis, characterization and targeting chemotherapy for ovarian cancer of trastuzumab-SN-38 conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Generation of anti-SN38 antibody for loading efficacy and therapeutic monitoring of SN38-containing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates | MDPI [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. dovepress.com [dovepress.com]
- 19. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetics of SN-38 [(+)-(4S)-4,11-diethyl-4,9-dihydroxy-1H- pyrano[3',4':6,7]-indolizino[1,2-b]quinoline-3,14(4H,12H)-dione], an active metabolite of irinotecan, after a single intravenous dosing of 14C-SN-38 to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
MMT Protecting Group Cleavage in Lysine-Based Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The monomethoxytrityl (MMT) group is a crucial acid-labile protecting group in solid-phase peptide synthesis (SPPS), particularly for the side-chain amino group of lysine (B10760008). Its utility lies in its orthogonality to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amine.[1][2] This orthogonality allows for the selective deprotection of the lysine side-chain while the peptide remains anchored to the solid support, enabling site-specific modifications such as branching, cyclization, and the attachment of payloads like drugs, fluorophores, or biotin.[3][4] The MMT group is more stable than the related dimethoxytrityl (DMT) group, making it more robust during synthesis, yet it can be cleaved under mild acidic conditions that do not affect other acid-labile protecting groups like tert-butyl (tBu) or the bond to the resin.[5][6]
Mechanism of MMT Cleavage
The cleavage of the MMT group from the ε-amino group of a lysine residue is an acid-catalyzed process. The reaction proceeds via protonation of the methoxy (B1213986) group's oxygen atom, followed by the departure of the MMT cation. This carbocation is stabilized by the electron-donating methoxy group. The released MMT cation is a reactive electrophile that can potentially lead to side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan or cysteine.[1] To prevent these unwanted modifications, scavengers such as triisopropylsilane (B1312306) (TIS) are typically added to the cleavage cocktail to trap the MMT cation.[1]
MMT Cleavage Reaction
Caption: General reaction for the acid-catalyzed cleavage of the MMT protecting group from a lysine residue.
Quantitative Data on MMT Cleavage Conditions
The following table summarizes various reported conditions for the cleavage of the MMT group from lysine and other amino acids, providing a comparative overview for researchers to select the most appropriate method for their specific application.
| Reagent Cocktail | Reaction Time | Efficacy | Notes |
| 1-2% TFA, 2-5% TIS in DCM | 2 x 15 min - 60 min | High | Standard and widely used method. TIS scavenges the MMT cation, preventing side reactions.[1][7] |
| 1% TFA in DCM | 30-60 min | Moderate | Minimal risk to other acid-labile groups. May require longer times for complete removal.[1] |
| Acetic Acid/TFE/DCM (1:2:7) | 1-2 hours | Moderate to High | A milder alternative for very acid-sensitive peptides.[1][3] |
| 0.6 M HOBt in DCM/TFE (1:1) | 1 hour | High | An alternative non-TFA based method.[1] |
| 2% TFA in DCM | 5 x 10 min | High (for Cysteine) | Repeated treatments can improve deprotection efficiency.[8] |
| 30% Hexafluoroisopropanol (HFIP) in DCM | 3 x 5 min | High (for Mmt removal from other AA) | A milder alternative to TFA.[2] |
Experimental Protocols
Protocol 1: Standard On-Resin MMT Deprotection with TFA
This protocol is a standard and widely used method for the removal of the MMT group from a lysine residue on a solid support.
Materials:
-
MMT-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)
-
DMF
-
Methanol (MeOH)
Procedure:
-
Swell the MMT-protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail: 1-2% TFA and 2-5% TIS in DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 30 minutes.[1]
-
Monitor the reaction progress (see Monitoring section below). If deprotection is incomplete, continue for another 30 minutes or repeat the treatment.
-
Once deprotection is complete, filter the resin and wash thoroughly with DCM (3x), MeOH (2x), and DCM (2x).[7]
-
Neutralize the resin by washing with 10% DIPEA in DMF (2x) and then wash with DMF (3x).[7]
-
The resin is now ready for the subsequent coupling step.
Protocol 2: Mild MMT Deprotection with Acetic Acid/TFE/DCM
This protocol is a milder alternative for peptides that are sensitive to even low concentrations of TFA.
Materials:
-
MMT-protected peptide-resin
-
Acetic Acid
-
Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the MMT-protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail: Acetic Acid/TFE/DCM in a 1:2:7 ratio.[1][3]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress.
-
Once deprotection is complete, filter the resin and wash thoroughly with DCM and DMF.
-
Neutralize the resin by washing with 10% DIPEA in DMF (2x) and then wash with DMF (3x).
-
The resin is now ready for the subsequent coupling step.
Experimental Workflow
References
The Pivotal Role of the PEG8 Linker in Enhancing Antibody-Drug Conjugate Stability and Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have garnered significant attention for their ability to improve the physicochemical and pharmacological properties of ADCs. This in-depth technical guide focuses on the specific role of the discrete PEG8 linker—a chain of eight ethylene (B1197577) glycol units—in enhancing the stability and solubility of ADCs. Through a comprehensive review of available data and methodologies, this guide will illuminate the core advantages of PEG8 linkers, provide quantitative comparisons, and detail the experimental protocols necessary to evaluate these critical quality attributes.
Introduction: The Challenge of Hydrophobicity in ADCs
The conjugation of potent, often hydrophobic, cytotoxic payloads to monoclonal antibodies can compromise the inherent properties of the antibody, leading to challenges in manufacturing, formulation, and clinical performance.[1] Hydrophobic drug-linker combinations can induce aggregation, decrease solubility, and lead to rapid clearance from circulation, thereby narrowing the therapeutic window.[1][2] Hydrophilic linkers, such as those containing PEG, have emerged as a key strategy to mitigate these issues.[3][][] The PEG8 linker, a monodisperse spacer, offers a balance of hydrophilicity and length, making it a valuable tool in ADC design.[6][7]
The Physicochemical Properties of the PEG8 Linker
A discrete PEG8 linker is a monodisperse entity, meaning it has a precisely defined length and molecular weight, which is crucial for producing homogenous ADCs with consistent pharmacological profiles.[6] The eight repeating ethylene oxide units impart significant hydrophilicity, which is key to its function in improving ADC properties.[3][6]
Impact of the PEG8 Linker on ADC Solubility
The incorporation of a PEG8 linker significantly enhances the aqueous solubility of ADCs, particularly those with hydrophobic payloads.[3][] This is attributed to the hydrophilic nature of the PEG chain, which can form a hydration shell around the payload, effectively shielding its hydrophobicity and preventing the formation of insoluble aggregates.[8]
A case study by PurePEG highlights the dramatic effect of a PEG8 linker on ADC solubility. By replacing a non-PEG linker with a monodisperse Mal-PEG8-COOH linker in an ADC with a highly hydrophobic payload, a 10-fold increase in solubility was achieved. The ADC could not be concentrated beyond 2 mg/mL with the original linker, whereas the PEG8-ADC was readily concentrated to over 20 mg/mL, meeting clinical formulation requirements.[9]
Quantitative Data: Solubility Enhancement
| Linker Type | Maximum Concentration | Fold Increase in Solubility | Reference |
| Non-PEG Linker | < 2 mg/mL | - | [9] |
| PEG8 Linker | > 20 mg/mL | 10-fold | [9] |
Role of the PEG8 Linker in ADC Stability
The stability of an ADC in circulation is paramount to its safety and efficacy.[8][10] Premature release of the cytotoxic payload can lead to off-target toxicity, while aggregation can lead to rapid clearance and reduced efficacy.[1][11] The PEG8 linker contributes to ADC stability through several mechanisms.
Reduction of Aggregation
The hydrophilic PEG8 linker helps to prevent the formation of both soluble and insoluble aggregates.[8] In the aforementioned case study, replacing a non-PEG linker with a PEG8 linker resulted in a 6-fold reduction in aggregation after seven days in serum.[9] Size Exclusion Chromatography (SEC) is a primary method for quantifying aggregation.[12][13][14]
Improved Pharmacokinetics and In Vivo Stability
The presence and length of a PEG linker significantly impact the pharmacokinetic profile of an ADC.[7] A systematic evaluation of PEG linker length on the clearance of an ADC with a drug-to-antibody ratio (DAR) of 8 demonstrated that ADC exposure increased with the size of the PEG linker up to PEG8.[7][15] At the PEG8 length, a plateau was reached, with longer PEG chains having a minimal additional impact on exposure.[7] ADCs with PEG8 or larger linkers exhibited pharmacokinetic profiles approaching that of the parent antibody, indicating enhanced stability in circulation.[7]
Quantitative Data: Impact of PEG Linker Length on ADC Clearance
| Linker Type | Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | [7] |
| PEG2 | ~10 | [7] |
| PEG4 | ~7 | [7] |
| PEG8 | ~5 | [7] |
| PEG12 | ~5 | [7] |
| PEG24 | ~5 | [7] |
Experimental Protocols for Evaluating ADC Stability and Solubility
Accurate and robust analytical methods are essential for characterizing the stability and solubility of ADCs.
Protocol for Assessing ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[12][13]
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC)[12]
-
High-Performance Liquid Chromatography (HPLC) system
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
UV detector
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Chromatography: Elute the sample isocratically with the mobile phase at a constant flow rate.
-
Detection: Monitor the eluent at 280 nm to detect the protein.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates. The percentage of aggregation is calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol for In Vitro Plasma Stability Assessment by LC-MS
Objective: To determine the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.[16][17][18]
Materials:
-
ADC sample
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Methodology:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using immunoaffinity capture beads.
-
Elution: Elute the captured ADC from the beads.
-
LC-MS Analysis: Analyze the eluted ADC using a high-resolution mass spectrometer coupled with liquid chromatography to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR as a function of time to assess the rate of drug deconjugation.
Protocol for Determining ADC Solubility
Objective: To determine the maximum soluble concentration of an ADC in a given formulation buffer.
Materials:
-
Lyophilized ADC powder
-
Formulation buffer (e.g., PBS, pH 7.4)
-
Vortexer and/or shaker
-
Centrifuge
-
UV-Vis spectrophotometer
Methodology:
-
Serial Dilutions: Prepare a series of ADC solutions with increasing concentrations in the formulation buffer.
-
Equilibration: Gently mix the solutions and allow them to equilibrate at a controlled temperature (e.g., room temperature or 4°C) for a specified period (e.g., 24 hours).
-
Centrifugation: Centrifuge the samples to pellet any insoluble material.
-
Quantification: Carefully remove the supernatant and measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Data Analysis: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant plateaus is considered the solubility limit.
Conclusion
The PEG8 linker is a powerful tool in the design of next-generation ADCs. Its discrete and hydrophilic nature directly addresses the critical challenges of poor solubility and instability often associated with the conjugation of hydrophobic payloads. As demonstrated by quantitative data, the incorporation of a PEG8 linker can lead to a significant increase in solubility, a marked reduction in aggregation, and a substantial improvement in pharmacokinetic properties, ultimately contributing to a wider therapeutic window. The experimental protocols detailed in this guide provide a framework for researchers to rigorously evaluate the impact of PEG8 and other linkers on these essential ADC attributes, facilitating the development of safer and more effective cancer therapies.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. purepeg.com [purepeg.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
SN38 as a Payload for Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SN38, the active metabolite of irinotecan, as a potent cytotoxic payload for targeted cancer therapy, primarily in the form of antibody-drug conjugates (ADCs). SN38's high potency as a topoisomerase I inhibitor makes it an attractive candidate for selective delivery to tumor cells, thereby enhancing therapeutic efficacy while mitigating systemic toxicity. This document details the mechanism of action of SN38, strategies for its conjugation to monoclonal antibodies, preclinical and clinical data, and key experimental protocols for the evaluation of SN38-based ADCs.
Mechanism of Action of SN38
SN38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] The mechanism unfolds through the following key steps:
-
Topoisomerase I-DNA Complex Stabilization: Topoisomerase I creates transient single-strand breaks in the DNA backbone to allow for unwinding. SN38 intercalates into the enzyme-DNA complex, trapping it in a "cleavable complex".[2]
-
Prevention of DNA Re-ligation: By stabilizing this complex, SN38 prevents the re-ligation of the single-strand break.[3]
-
Collision with Replication Fork: When a DNA replication fork encounters the stabilized ternary complex, it leads to the formation of a permanent, irreversible double-strand break.[3][4]
-
Induction of Apoptosis: These double-strand breaks trigger the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, typically in the S and G2 phases, and ultimately, programmed cell death (apoptosis).[2][5]
Downstream Signaling Pathways
The DNA damage induced by SN38 activates a cascade of signaling events culminating in apoptosis. The p53-dependent pathway is a critical component of this response. DNA damage leads to the activation of the tumor suppressor protein p53, which can induce cell cycle arrest to allow for DNA repair or, in cases of extensive damage, initiate apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins.[1]
SN38 in Antibody-Drug Conjugates (ADCs)
The high cytotoxicity of SN38 necessitates targeted delivery to minimize off-target effects.[6] ADCs provide a solution by linking SN38 to a monoclonal antibody that specifically targets a tumor-associated antigen. Sacituzumab govitecan (Trodelvy®) is a prime example of a clinically approved SN38-based ADC, targeting the Trop-2 antigen, which is highly expressed in various solid tumors.[7][8]
Linker Technology
The linker connecting SN38 to the antibody is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. The CL2A linker used in sacituzumab govitecan is a hydrolyzable linker that is designed to be stable in circulation but releases SN38 in the acidic tumor microenvironment upon internalization into the target cell.[9][10] Other linker strategies, such as those that are cleavable by specific enzymes like cathepsin B or β-glucuronidase, are also being explored.[8] The choice of linker significantly impacts the therapeutic index of the ADC.[11]
Quantitative Data on SN38 and SN38-based ADCs
The following tables summarize key quantitative data from preclinical studies, providing a comparative overview of the in vitro potency and in vivo efficacy of SN38 and SN38-based ADCs.
Table 1: In Vitro Cytotoxicity of SN38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | 50[5] |
| HT29 | Colon Cancer | 130[5] |
| LoVo | Colon Cancer | 20[5] |
| A549 | Non-Small-Cell Lung Cancer | ~5280 (as part of a formulation)[5] |
| MCF-7 | Breast Cancer | ~6890 (as part of a formulation)[5] |
| OCUM-2M | Gastric Cancer | 6.4[12] |
| OCUM-8 | Gastric Cancer | 2.6[12] |
| SKOV-3 | Ovarian Cancer | 10.7[13] |
| BT474 HerDR | Breast Cancer (Herceptin-resistant) | 7.3[13] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Table 2: Comparative In Vitro Cytotoxicity of SN38-based ADCs
| ADC Platform | Linker Type | Target Antigen | Cell Line | IC50 (nM) |
| Sacituzumab Govitecan (IMMU-132) | Hydrolyzable (CL2A) | Trop-2 | Multiple | ~1.0 - 6.0[7] |
| Trastuzumab-SN38 | pH-sensitive carbonate bond | HER2 | SKOV3 | 4.4 ± 0.7[7] |
| Trastuzumab-SN38 | More stable ester chain | HER2 | SKOV3 | 5.2 ± 0.3[7] |
| Mil40-11 (Novel ether linker) | CTSB-cleavable | HER2 | SKOV-3 | 5.5[13] |
| Mil40-11 (Novel ether linker) | CTSB-cleavable | HER2 | BT474 HerDR | 7.3[13] |
Table 3: In Vivo Efficacy of Sacituzumab Govitecan in Xenograft Models
| Tumor Model | Cancer Type | Dosing Regimen (SN38 equivalent) | Key Findings |
| Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, with tumor regressions observed.[14] |
| Capan-1 | Pancreatic | Not specified | Significant antitumor effects.[14] |
| BxPC-3 | Pancreatic | Not specified | Significant antitumor effects.[14] |
| COLO 205 | Colorectal | Not specified | Significant antitumor effects.[14] |
| NCI-N87 | Gastric | Not specified | 20- to 136-fold higher intratumoral SN38 concentration compared to irinotecan.[15] |
| KRCH31 | Ovarian | Twice weekly for 3 weeks | Significant tumor growth inhibition and improved overall survival.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of SN38-based ADCs.
Synthesis and Conjugation of an SN38-Linker to an Antibody
This protocol outlines a general method for the synthesis of a maleimide-functionalized SN38-linker and its conjugation to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
SN38-linker-maleimide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer (e.g., PBS with EDTA, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in a suitable reaction buffer at a concentration of 5-10 mg/mL.
-
Add a 10-20 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange into fresh, degassed reaction buffer using a desalting column.[16]
-
-
Conjugation Reaction:
-
Dissolve the SN38-linker-maleimide in an organic co-solvent like DMSO.
-
Add a 5-10 molar excess of the SN38-linker-maleimide solution to the reduced antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[16]
-
-
Quenching:
-
Add an excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.[16]
-
-
Purification:
-
Purify the SN38-ADC from unconjugated drug-linker and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).[16]
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[2]
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][17]
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete cell culture medium
-
SN38 or SN38-ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.[14]
-
-
Treatment:
-
Prepare serial dilutions of the SN38 compound or SN38-ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or control solutions (including a vehicle control).
-
Incubate for a specified period (e.g., 72 hours).[6]
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9][18]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the logarithm of the drug concentration to determine the IC50 value.[5]
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide, PI).[1][19]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating them with SN38 or an SN38-ADC for the desired time. Include untreated cells as a negative control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.[3]
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[20]
-
Bystander Effect of SN38-based ADCs
A key advantage of SN38 as an ADC payload is its ability to induce a "bystander effect." This occurs when the released SN38 diffuses out of the targeted antigen-positive cancer cell and kills neighboring antigen-negative tumor cells.[15][21] This is particularly important in overcoming tumor heterogeneity.[22] The lipophilic nature of the active lactone form of SN38 allows it to cross cell membranes.[21]
In Vitro Bystander Effect Co-Culture Assay
This protocol is designed to quantify the killing of antigen-negative "bystander" cells when co-cultured with antigen-positive "donor" cells treated with an SN38-based ADC.[21]
References
- 1. agilent.com [agilent.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Researchers identify mechanisms of resistance to drug for triple-negative breast cancer [massgeneral.org]
- 8. Parallel Genomic Alterations of Antigen and Payload Targets Mediate Polyclonal Acquired Clinical Resistance to Sacituzumab Govitecan in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Making pretty diagrams with GraphViz [steveliles.github.io]
- 12. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 13. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 14. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Preclinical activity of sacituzumab govitecan in TROP2-positive low-grade serous ovarian cancer patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Resistance [askgileadmedical.com]
- 19. benchchem.com [benchchem.com]
- 20. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 21. benchchem.com [benchchem.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to Azide-Alkyne Click Chemistry for SN38 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of azide-alkyne click chemistry for the bioconjugation of SN38, the highly potent active metabolite of irinotecan. SN38's exceptional cytotoxicity makes it a compelling payload for targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). However, its poor water solubility and the instability of its active lactone form present significant challenges. Click chemistry offers a robust and efficient solution for conjugating SN38 to biomolecules, enabling precise control over conjugate structure and preserving the therapeutic potential of this powerful cytotoxic agent.
Introduction to SN38 and the Rationale for Click Chemistry Bioconjugation
SN38 is a topoisomerase I inhibitor, exerting its cytotoxic effect by trapping the enzyme-DNA cleavable complex, which leads to DNA double-strand breaks and ultimately apoptosis in rapidly dividing cancer cells.[1] It is reported to be 100 to 1000 times more potent than its prodrug, irinotecan.[2][3] Despite its potency, the clinical utility of free SN38 is limited by its hydrophobicity and off-target toxicity.[4]
Bioconjugation, particularly to targeting moieties like monoclonal antibodies, can overcome these limitations. Azide-alkyne click chemistry has emerged as a premier bioconjugation strategy due to its high efficiency, specificity, and bioorthogonality. The two primary forms of this reaction used in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] These reactions form a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule, offering a reliable method for linking SN38 to a variety of biomolecules.[7]
Core Concepts and Methodologies
The successful bioconjugation of SN38 using click chemistry involves three key stages:
-
Functionalization of SN38: Introduction of either an azide (B81097) or an alkyne group onto the SN38 molecule. This is typically achieved at the 20-hydroxyl position to maintain the drug's pharmacological activity.
-
Functionalization of the Biomolecule: Introduction of the complementary reactive handle (alkyne or azide) onto the targeting biomolecule (e.g., an antibody).
-
Click Reaction: The covalent ligation of the functionalized SN38 and biomolecule via a CuAAC or SPAAC reaction.
Signaling Pathway of SN38
SN38's mechanism of action begins with its inhibition of Topoisomerase I (Top1), a nuclear enzyme crucial for DNA replication and repair. By stabilizing the Top1-DNA complex, SN38 prevents the re-ligation of single-strand DNA breaks. The collision of a DNA replication fork with this stabilized complex results in a lethal double-strand break, triggering cell cycle arrest in the S-phase and initiating apoptosis.[1][4]
Caption: Mechanism of action of SN38 as a Topoisomerase I inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on SN38 antibody-drug conjugates, highlighting drug-to-antibody ratios and in vitro cytotoxicity.
Table 1: Drug-to-Antibody Ratio (DAR) of SN38 ADCs
| ADC Construct | Linker Type | Average DAR | Reference |
| T-SN38 A | Carbonate | 3.7 | [8] |
| T-SN38 B | Carbonate | 3.2 | [8] |
| T-SN38 C | Carbonate | 3.4 | [8] |
| Mil40-11 | Disulfide | 7.1 | [9] |
Table 2: In Vitro Cytotoxicity of SN38 and its Conjugates
| Cell Line | Compound | IC50 (nM) | Reference |
| SKOV-3 | T-SN38 A | 5.2 ± 0.3 | [8] |
| SKOV-3 | T-SN38 B | 4.4 ± 0.7 | [8] |
| SKOV-3 | T-SN38 C | 5.1 ± 0.4 | [8] |
| SKOV-3 | SN38 | 10.7 | [9] |
| BT474 HerDR | SN38 | 7.3 | [9] |
| MDA-MB-231 | SN38 | 38.9 | [9] |
| MCF-7 | SN38 | 14.4 | [9] |
| HepG2 | SN-38 solution | 683 (ng/mL) | [10] |
| HT1080 | SN-38 solution | 104 (ng/mL) | [10] |
| OCUM-2M | SN38 | 6.4 | [11] |
| OCUM-8 | SN38 | 2.6 | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the azide-alkyne click chemistry-mediated bioconjugation of SN38.
General Experimental Workflow
The overall process for creating and characterizing an SN38-ADC via click chemistry is outlined below.
Caption: General workflow for SN38-ADC synthesis and characterization.
Protocol for Synthesis of an Azide-Functionalized SN38 Linker
This protocol describes a general method for introducing an azide group at the 20-hydroxyl position of SN38 via a linker.
Materials:
-
SN38
-
Appropriate azido-linker with a terminal carboxylic acid (e.g., azido-PEG-acid)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve SN38 (1 equivalent) and the azido-linker (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the SN38 and linker solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the azide-functionalized SN38.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-modified SN38 to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized SN38 dissolved in an organic co-solvent (e.g., DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Size Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Adjust the concentration of the alkyne-modified antibody to 5-10 mg/mL in the reaction buffer.
-
Catalyst Premix: A few minutes before starting the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio.
-
Conjugation Reaction:
-
To the antibody solution, add the azide-functionalized SN38 to achieve a desired molar excess (e.g., 10-fold). The final concentration of the organic co-solvent should be kept low (typically <10% v/v) to prevent antibody denaturation.
-
Add the THPTA/CuSO₄ premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the resulting SN38-ADC using an SEC column to remove excess reagents and unconjugated SN38-linker.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified SN38 to a cyclooctyne-modified antibody.
Materials:
-
Cyclooctyne-modified antibody (e.g., DBCO-antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized SN38 dissolved in an organic co-solvent (e.g., DMSO)
-
Size Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Adjust the concentration of the cyclooctyne-modified antibody to 5-10 mg/mL in the reaction buffer.
-
Conjugation Reaction:
-
Add the azide-functionalized SN38 to the antibody solution at a desired molar excess (e.g., 5- to 10-fold). Ensure the final concentration of the organic co-solvent is below 10% (v/v).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-24 hours, or at 4°C for longer periods, protected from light. The reaction time will depend on the specific cyclooctyne (B158145) used.
-
Purification: Purify the SN38-ADC using an SEC column to remove unreacted SN38-linker.
Protocol for Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Purified SN38-ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, with higher DAR species having longer retention times due to increased hydrophobicity.
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Protocol for In Vitro Cytotoxicity Assay
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
SN38-ADC, unconjugated antibody, and free SN38
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the SN38-ADC, unconjugated antibody, and free SN38 in complete cell culture medium. Replace the existing medium in the wells with the diluted compounds. Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
Azide-alkyne click chemistry provides a powerful and versatile platform for the bioconjugation of SN38. The high efficiency and specificity of both CuAAC and SPAAC reactions allow for the creation of well-defined SN38 conjugates with controlled drug loading. This technical guide offers a foundational understanding and practical protocols for researchers and drug developers aiming to leverage the therapeutic potential of SN38 in targeted cancer therapies. Careful optimization of linker chemistry, conjugation conditions, and purification strategies is paramount to developing safe and effective SN38-based bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SN-38 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ymc.eu [ymc.eu]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the drug-linker conjugate, SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for researchers in oncology and drug development.
Core Compound Characteristics
This compound is a sophisticated chemical entity that combines the potent anti-cancer agent SN38 with a versatile linker system.[1][2] SN38, the active metabolite of irinotecan, is a topoisomerase I inhibitor, which is 100 to 1000 times more potent than its parent drug.[3] The linker is designed for cleavability and possesses a terminal azide (B81097) group (N3) for straightforward conjugation to antibodies or other targeting moieties via click chemistry.[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1373170-36-5 | [2] |
| Molecular Formula | C78H95N9O20 | [2] |
| Molecular Weight | 1478.64 g/mol | [2] |
| Appearance | Light yellow to yellow solid | |
| Solubility | 10 mM in DMSO | [2] |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in Solvent) | -80°C for 1 year |
Mechanism of Action
The therapeutic potential of an ADC constructed with this drug-linker lies in the targeted delivery of the highly cytotoxic SN38 payload to cancer cells. The overall mechanism involves a multi-step process from systemic administration to the induction of apoptosis in the target cell.
SN38-Induced Apoptosis Signaling Pathway
SN38 exerts its cytotoxic effect by inhibiting DNA topoisomerase I.[3] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[3] SN38 stabilizes the complex between topoisomerase I and DNA, leading to single-strand breaks which, upon collision with the replication fork, are converted into double-strand DNA breaks.[4][5] This DNA damage triggers a cascade of signaling events, ultimately leading to programmed cell death (apoptosis).[3][5] Key mediators in this pathway include the tumor suppressor protein p53, which can induce cell cycle arrest and apoptosis, and the executioner caspase-3, which cleaves essential cellular proteins, including PARP (poly (ADP-ribose) polymerase), to finalize the apoptotic process.[4][6][7]
Caption: SN38-induced apoptosis signaling pathway.
Linker Cleavage Mechanism
The linker in this compound is designed to be stable in circulation but cleavable within the target cell. The p-aminobenzyl carbamate (B1207046) (PAB) component is susceptible to cleavage by lysosomal enzymes, such as cathepsin B. Following internalization of the ADC into the cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of proteases like cathepsin B facilitate the cleavage of the linker, leading to the release of the SN38 payload.
Caption: ADC linker cleavage and payload release.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research and development.
Antibody-Drug Conjugate (ADC) Synthesis and Characterization
The synthesis of an ADC using this drug-linker conjugate involves a two-step process: modification of the antibody to introduce a reactive handle for click chemistry and the subsequent conjugation reaction.
Experimental Workflow for ADC Preparation and Characterization
Caption: Experimental workflow for ADC synthesis and characterization.
Materials:
-
Monoclonal antibody (mAb) specific to the target antigen
-
This compound
-
A suitable alkyne-containing crosslinker for antibody modification (e.g., DBCO-NHS ester or BCN-NHS ester)
-
Reaction buffers (e.g., PBS)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Analytical instruments (e.g., HPLC, UV-Vis spectrophotometer, Mass Spectrometer)
Protocol:
-
Antibody Modification:
-
Dissolve the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Add the alkyne-containing crosslinker (e.g., DBCO-NHS ester) to the antibody solution at a specific molar ratio.
-
Incubate the reaction mixture at room temperature or 4°C for a defined period.
-
Remove the excess crosslinker by buffer exchange using a desalting column or dialysis.
-
-
Conjugation via Click Chemistry (SPAAC):
-
Dissolve the this compound in a compatible solvent (e.g., DMSO).
-
Add the dissolved drug-linker to the modified antibody solution at a desired molar excess.
-
Incubate the reaction mixture at room temperature, protected from light, for several hours to overnight.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other impurities using Size Exclusion Chromatography (SEC).
-
Collect the fractions corresponding to the purified ADC.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC product using SEC-HPLC.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic potential of the synthesized ADC on cancer cell lines.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cancer cell line (negative for the antigen)
-
Complete cell culture medium
-
Synthesized ADC
-
Control antibody
-
Free SN38
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ADC, control antibody, and free SN38 in the cell culture medium.
-
Incubation: Add the different concentrations of the test compounds to the cells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data
The following table summarizes representative in vitro cytotoxicity data for SN38 against various cancer cell lines. It is important to note that the IC50 values for an ADC using this compound will be dependent on the target antigen expression and the efficiency of ADC internalization.
| Cell Line | Cancer Type | SN38 IC50 (nM) | Reference |
| SKOV-3 | Ovarian Cancer | 10.7 | [8] |
| BT474 HerDR | Breast Cancer | 7.3 | [8] |
| MDA-MB-231 | Breast Cancer | 38.9 | [8] |
| MCF-7 | Breast Cancer | 14.4 | [8] |
| HepG2 | Liver Cancer | 0.683 µg/mL | [9] |
This technical guide provides a foundational understanding of this compound for its application in the development of next-generation antibody-drug conjugates. For further details, consulting the referenced literature is recommended.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
A Technical Guide to SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the advanced drug-linker, SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 , a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs). This document details the molecule's structure, its mechanism of action, commercial availability, and provides foundational experimental protocols for its application in cancer research.
Introduction to this compound
This compound is a sophisticated, pre-assembled drug-linker conjugate designed for the targeted delivery of the potent topoisomerase I inhibitor, SN-38, to cancer cells.[1][2] Its modular design incorporates several key features to ensure stability in circulation and efficient payload release within the target cell.[3][4][5] The molecule consists of the SN-38 cytotoxic agent linked to a functionalized lysine (B10760008) core, which is further extended by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and terminated with a reactive azide (B81097) group for conjugation.[1]
The azide functionality allows for covalent attachment to a monoclonal antibody (mAb) via "click chemistry," one of the most efficient and bioorthogonal conjugation methods available.[1] This enables the creation of homogenous and well-defined ADCs. The linker itself is designed to be cleavable, ensuring the release of the active SN-38 payload once the ADC has been internalized by the target cancer cell.[6]
Core Components and Their Functions
The efficacy of an ADC constructed with this linker is dependent on the interplay of its distinct components:
-
SN-38: The cytotoxic payload. SN-38 is the active metabolite of irinotecan (B1672180) and is 100 to 1000 times more potent.[7] It functions by inhibiting topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[8][9] Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death).[10][11]
-
PAB (p-aminobenzyl): Part of a self-immolative spacer. This unit connects the SN-38 payload to the cleavable element of the linker and is designed to release the unmodified drug upon linker cleavage.
-
Lys (Lysine): A central scaffold amino acid. The lysine residue is strategically used to branch the molecule, with its alpha-amino group participating in the linker chain and its epsilon-amino group protected by MMT.
-
MMT (Monomethoxytrityl): A protecting group on the lysine side-chain. This group can be selectively removed under mild acidic conditions to reveal a free amine, offering a potential secondary site for conjugation or modification if desired.
-
Oxydiacetamide: A component of the linker structure contributing to its chemical properties and stability.
-
PEG8: An eight-unit polyethylene glycol spacer. The PEG chain enhances the hydrophilicity and solubility of the drug-linker complex, which can improve the pharmacokinetic properties of the resulting ADC and reduce the risk of aggregation.[12]
-
N3 (Azide): The reactive handle for antibody conjugation. The terminal azide group allows for highly specific and efficient coupling to an alkyne-modified antibody via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
Commercial Supplier Data
This compound is available from several commercial suppliers. The following table summarizes key quantitative data for this compound. Researchers should always refer to the supplier's certificate of analysis for the most accurate and lot-specific information.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 1PlusChem LLC | 1P02APB6 | 1373170-36-5 | C₇₈H₉₅N₉O₂₀ | 1478.64 | Not specified |
| Immunomart | HY-153962 | 1373170-36-5 | C₇₈H₉₅N₉O₂₀ | 1478.64 | Not specified |
| MedChemExpress | HY-153962 | 1373170-36-5 | C₇₈H₉₅N₉O₂₀ | 1478.64 | >95% |
| ChemicalBook | CB53265888 | 1373170-36-5 | C₇₈H₉₅N₉O₂₀ | 1478.64 | Not specified |
| InvivoChem | Not specified | 1373170-36-5 | C₇₈H₉₅N₉O₂₀ | 1478.64 | Not specified |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the development of an ADC using this compound. These are representative protocols and may require optimization based on the specific antibody and experimental setup.
Antibody Conjugation via Click Chemistry (SPAAC)
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for bioconjugation. This protocol assumes the antibody has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Antibody-DBCO conjugate in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
Ensure the Antibody-DBCO conjugate is at a concentration of 1-10 mg/mL in PBS.
-
-
Conjugation Reaction:
-
Add a 3- to 10-fold molar excess of the SN38-linker-azide solution to the Antibody-DBCO solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing, protected from light.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS (pH 7.4).
-
Collect fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC by measuring absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy. For UV-Vis, the contributions of both the protein and SN-38 to the absorbance at 280 nm and 380 nm must be considered.
-
Confirm the integrity and purity of the ADC using SDS-PAGE and SEC-HPLC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of the ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
SN38-ADC, unconjugated antibody, and free SN38-linker
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the SN38-ADC, unconjugated antibody, and free SN-38 in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
The following diagrams illustrate the experimental workflow for ADC synthesis and characterization, and the signaling pathway of SN-38-induced apoptosis.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: SN-38 ADC mechanism of action and signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. adcreview.com [adcreview.com]
- 4. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 9. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant cytotoxic activity against a broad range of cancer cell lines.[1][2][] Its clinical application, however, is limited by poor aqueous solubility and the instability of its active lactone ring.[1][4] Antibody-Drug Conjugates (ADCs) provide a targeted delivery strategy to overcome these limitations, enhancing the therapeutic index of potent payloads like SN38.[1]
This document details the use of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 , a drug-linker conjugate designed for the development of ADCs.[5][6] This conjugate comprises:
-
SN38: The cytotoxic payload that induces cancer cell death.[]
-
Cleavable Linker: A system containing a self-immolative p-aminobenzyl (PAB) spacer and a cathepsin B-cleavable lysine (B10760008) residue, designed to release the active drug inside the target cell.[2][7] The monomethoxytrityl (MMT) group protects the lysine.[7][8]
-
PEG8 Spacer: An eight-unit polyethylene (B3416737) glycol chain incorporated to improve the solubility and pharmacokinetic properties of the conjugate.[8][9][10]
-
Azide (B81097) (N3) Group: A terminal azide functional group that allows for covalent attachment to a targeting moiety (e.g., an antibody) via "click chemistry".[5][7]
The azide group enables a highly efficient and specific conjugation reaction, typically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with a corresponding alkyne-modified antibody.[5][11] This bioorthogonal reaction is well-suited for complex biological molecules, proceeding under mild conditions without the need for a cytotoxic copper catalyst.[11][]
Mechanism of Action: SN38
SN38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme critical for DNA replication and transcription.[1][] By binding to the enzyme-DNA complex, SN38 prevents the re-ligation of single-strand DNA breaks.[1][] When a replication fork encounters this stabilized complex, it leads to the formation of irreversible DNA double-strand breaks.[1] This substantial DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately initiates apoptosis (programmed cell death), often through a p53-dependent signaling cascade.[1]
Experimental Protocols
This section outlines a general protocol for the conjugation of this compound to an antibody modified with a strained alkyne, such as dibenzocyclooctyne (DBCO), via SPAAC chemistry.
Workflow for ADC Synthesis and Characterization
Materials and Reagents
-
This compound (herein "SN38-linker-azide")
-
DBCO-modified monoclonal antibody (mAb-DBCO) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size Exclusion Chromatography (SEC) column for purification
-
Hydrophobic Interaction Chromatography (HIC) column for characterization
-
UV-Vis Spectrophotometer
-
LC-MS system
Protocol: Antibody Conjugation via SPAAC
This protocol is a generalized procedure and may require optimization based on the specific antibody and desired Drug-to-Antibody Ratio (DAR).
-
Preparation of SN38-linker-azide Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution. The solution should be prepared fresh before use.
-
-
Conjugation Reaction:
-
Start with the mAb-DBCO solution at a known concentration (e.g., 5-10 mg/mL) in PBS.
-
Add the SN38-linker-azide stock solution to the mAb-DBCO solution. The molar excess of the drug-linker will determine the final DAR and should be optimized (a starting point is typically 5-10 molar equivalents).
-
If necessary, add a co-solvent like DMSO to the reaction mixture to ensure solubility, but keep the final percentage low (e.g., <10% v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature or 4°C with gentle mixing for 4-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction and consume any unreacted DBCO groups on the antibody, a quenching reagent such as N-acetylcysteine can be added in molar excess. Incubate for 30 minutes at room temperature.
-
Purification of the ADC
-
Removal of Unconjugated Drug-Linker:
-
Purify the crude ADC mixture using a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) to separate the high-molecular-weight ADC from the unreacted low-molecular-weight drug-linker.[1]
-
The elution buffer should be a formulation buffer suitable for the antibody (e.g., PBS or histidine buffer).
-
Collect fractions and monitor the protein elution peak using UV absorbance at 280 nm.
-
-
Concentration of Purified ADC:
-
Pool the fractions containing the purified ADC.
-
Concentrate the ADC solution to the desired final concentration using an appropriate method, such as centrifugal ultrafiltration.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated per antibody is a critical quality attribute.[9] It can be determined using several methods:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for protein) and at a wavelength specific to SN38 (e.g., ~380 nm). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug-linker.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The relative peak areas of species with different DAR values (DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR.
-
Mass Spectrometry (LC-MS): Provides a precise measurement of the masses of different ADC species, allowing for accurate DAR determination.
-
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.
-
In Vitro Cytotoxicity: The potency of the final ADC should be evaluated using cell-based assays on antigen-positive and antigen-negative cancer cell lines to determine its IC50 value.[9]
Quantitative Data Summary
The following tables summarize key data related to SN38 and SN38-based ADCs from published literature.
Table 1: In Vitro Cytotoxicity of SN38 [9]
| Cell Line | Cancer Type | IC50 (nM) |
| SKOV-3 | Ovarian | 10.7 |
| BT474 HerDR | Breast | 7.3 |
| MDA-MB-231 | Breast | 38.9 |
| MCF-7 | Breast | 14.4 |
Table 2: Characteristics of SN38-based ADCs
| ADC Property | Typical Value | Reference |
| Drug-to-Antibody Ratio (DAR) | 4 to 8 | [9][13] |
| Serum Half-life (t1/2) | >10 days (for ether-linked) | [9][14] |
| In Vitro Potency (IC50) | Low nanomolar range (e.g., ~5.5 nM) | [9] |
Disclaimer: The provided protocols are intended as a general guide for research purposes only. Optimization of reaction conditions, purification methods, and analytical techniques is essential for each specific ADC development project.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 | AxisPharm [axispharm.com]
- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 13. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with SN38-Azide Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction for the conjugation of an SN38-azide linker to an alkyne-modified biomolecule, such as a monoclonal antibody, to form an antibody-drug conjugate (ADC). This document includes detailed experimental protocols, quantitative data for SN38 and representative ADCs, and visualizations of the underlying biological and experimental processes.
Introduction
SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity.[1] Its clinical application, however, is limited by its poor aqueous solubility and the instability of its active lactone ring at physiological pH.[1] The development of antibody-drug conjugates (ADCs) utilizing SN38 offers a promising strategy for targeted delivery to cancer cells, thereby enhancing its therapeutic index.[2]
Click chemistry, a set of powerful, reliable, and selective reactions, provides an efficient method for the creation of stable ADCs.[] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry, forming a stable triazole linkage between an azide-functionalized drug linker and an alkyne-modified antibody.[4] This methodology allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR).[5]
Mechanism of Action of SN38
SN38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription.[1] Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. SN38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1] This leads to the accumulation of double-stranded DNA breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[1][2]
Caption: Mechanism of action of SN38 as a topoisomerase I inhibitor.
Quantitative Data
The following tables provide a summary of key quantitative data for SN38 and representative SN38-ADCs. Note that the IC50 values for ADCs can vary significantly based on the target antigen expression of the cell line, the linker chemistry, and the drug-to-antibody ratio (DAR).
Table 1: In Vitro Cytotoxicity of SN38 in Various Human Cancer Cell Lines [6]
| Cancer Type | Cell Line | IC50 (nM) |
| Colon Cancer | HCT116 | 50 |
| Colon Cancer | HT29 | 130 |
| Colon Cancer | LoVo | 20 |
| Gastric Cancer | OCUM-2M | 6.4 |
| Gastric Cancer | OCUM-8 | 2.6 |
Table 2: In Vitro Cytotoxicity of a Trastuzumab-SN38 Conjugate (T-SN38) on SKOV-3 Cells [7]
| ADC Construct | Average DAR | IC50 (nM) |
| T-SN38 A | 3.7 | 5.2 ± 0.3 |
| T-SN38 B | 3.2 | 4.4 ± 0.7 |
| T-SN38 C | 3.4 | 5.1 ± 0.4 |
Table 3: Impact of DAR on the In Vitro Cytotoxicity of a Novel SN38-ADC (Mil40-11) [8][9]
| ADC Construct | Average DAR | Aggregation (%) | IC50 on SKOV-3 cells (nM) | IC50 on BT474 HerDR cells (nM) |
| Mil40-11 | 3.8 | Not Reported | >100 | >100 |
| Mil40-11 | 7.1 | 2 | 5.5 | 7.3 |
Experimental Workflow: Copper-Catalyzed Click Chemistry for SN38-ADC Synthesis
The general workflow for the synthesis of an SN38-ADC via copper-catalyzed click chemistry involves the preparation of an alkyne-modified antibody and an SN38-azide linker, followed by the CuAAC reaction and subsequent purification and characterization of the ADC.
Caption: General workflow for the synthesis of an SN38-ADC via CuAAC.
Experimental Protocols
Protocol 1: Preparation of an Alkyne-Modified Antibody
This protocol describes a general method for introducing alkyne groups onto an antibody via lysine (B10760008) residues using an NHS-alkyne linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-alkyne linker (e.g., DBCO-NHS ester) dissolved in an organic co-solvent (e.g., DMSO)
-
Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Desalting column
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the conjugation buffer at a concentration of 5-10 mg/mL using a desalting column.
-
Conjugation Reaction: Add a calculated molar excess of the NHS-alkyne linker solution to the antibody solution. The molar ratio will influence the number of alkyne groups per antibody.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
Purification: Remove excess, unreacted NHS-alkyne linker by buffer exchanging the antibody into a suitable buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Characterization: Determine the antibody concentration and the degree of alkyne labeling using appropriate analytical techniques.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the copper-catalyzed click chemistry reaction to conjugate an SN38-azide linker to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 1) in PBS, pH 7.4
-
SN38-azide linker dissolved in DMSO
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 100 mM in water)[10]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[10]
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare fresh sodium ascorbate solution.
-
In a separate tube, prepare the copper catalyst complex by mixing CuSO4 and THPTA in a 1:5 molar ratio and incubate for a few minutes at room temperature.[10]
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified antibody to the reaction buffer.
-
Add the SN38-azide linker solution to the antibody solution. A molar excess of the linker (e.g., 5-10 fold) is typically used. The final DMSO concentration should ideally be below 10% (v/v).
-
-
Initiation of Click Reaction:
-
Add the pre-mixed CuSO4/THPTA complex to the antibody-linker mixture. A final copper concentration of 0.1 to 1 mM is generally effective.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the resulting SN38-ADC from unreacted drug-linker, copper catalyst, and other small molecules using size-exclusion chromatography (SEC) with a suitable buffer (e.g., PBS, pH 7.4).[1]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The average number of SN38 molecules conjugated to each antibody (DAR) is a critical quality attribute of the ADC.
Method 1: Hydrophobic Interaction Chromatography (HIC)-HPLC [8]
-
Instrumentation: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: 25 mM sodium phosphate, 1.8 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, 20% isopropanol, pH 7.0
-
-
Gradient: Elute the ADC using a decreasing salt gradient (increasing percentage of Mobile Phase B).
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to SN38 absorbance (around 380 nm).
-
Calculation: The different DAR species will separate based on hydrophobicity. Calculate the weighted average DAR from the peak areas of the different species.
Method 2: Mass Spectrometry (MS) [1]
-
Sample Preparation: The purified ADC can be analyzed in its intact form or after reduction of the disulfide bonds.
-
Analysis: Use LC-MS to obtain the mass spectrum of the ADC.
-
Data Deconvolution: Deconvolute the mass spectrum to determine the masses of the different ADC species (unconjugated antibody, DAR1, DAR2, etc.). The distribution of these species can be used to calculate the average DAR.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the SN38-ADC in killing cancer cells that express the target antigen.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
SN38-ADC, free SN38, and a non-targeting control ADC
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the SN38-ADC, free SN38, and the control ADC for 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization and targeting chemotherapy for ovarian cancer of trastuzumab-SN-38 conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Conjugation of SN38-Azide to Alkyne-Modified Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of the potent topoisomerase I inhibitor, SN38, to monoclonal antibodies (mAbs) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This methodology allows for the site-specific and efficient generation of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), a critical factor for therapeutic efficacy and safety.
Introduction
SN38, the active metabolite of irinotecan, is a highly potent cytotoxic agent with broad anti-tumor activity.[1][2] Its clinical utility as a standalone therapeutic is limited by poor aqueous solubility and systemic toxicity.[1][2][3] By covalently linking SN38 to a tumor-targeting monoclonal antibody, the resulting ADC can selectively deliver the cytotoxic payload to cancer cells, thereby enhancing the therapeutic index and minimizing off-target effects.[2][]
The CuAAC reaction offers a robust and bioorthogonal method for attaching SN38-azide to an alkyne-modified antibody, forming a stable triazole linkage.[][5][6] This protocol outlines the essential steps for antibody modification, the click chemistry conjugation reaction, and the subsequent characterization and in vitro evaluation of the resulting SN38-ADC.
Data Presentation
Table 1: Representative In Vitro Cytotoxicity of SN38 and SN38-ADCs
| Cell Line | Compound | IC50 (nM) | Reference |
| SKOV-3 (Ovarian Cancer) | SN38 | 10.7 | [7][8] |
| SKOV-3 (Ovarian Cancer) | T-SN38 A (DAR=3.7) | 5.2 ± 0.3 | [9] |
| SKOV-3 (Ovarian Cancer) | T-SN38 B (DAR=3.2) | 4.4 ± 0.7 | [9] |
| SKOV-3 (Ovarian Cancer) | T-SN38 C (DAR=3.4) | 5.1 ± 0.4 | [9] |
| BT474 HerDR (Breast Cancer) | SN38 | 7.3 | [7][8] |
| MDA-MB-231 (Breast Cancer) | SN38 | 38.9 | [7][8] |
| MCF-7 (Breast Cancer) | SN38 | 14.4 | [7][8] |
| Glioblastoma (U87MG) | Free SN38 (24h incubation) | 8440 | [10] |
| HCT116 (Colon Cancer) | Free SN-38 | Varies (concentration-dependent) | [11] |
| HT-29 (Colon Cancer) | Free SN-38 | Varies (concentration-dependent) | [11] |
| SW620 (Colon Cancer) | Free SN-38 | Varies (concentration-dependent) | [11] |
Table 2: Drug-to-Antibody Ratio (DAR) of SN38-ADCs
| ADC | Target | Linker Type | Average DAR | Reference |
| T-SN38 A | HER2 | Not Specified | 3.7 | [9] |
| T-SN38 B | HER2 | Carbonate bond | 3.2 | [9] |
| T-SN38 C | HER2 | Not Specified | 3.4 | [9] |
| Mil40-11 | Not Specified | Ether bond with PEG | 7.1 | [7][12] |
| Sacituzumab Govitecan (IMMU-132) | TROP-2 | Acid-sensitive carbonate | ~7.6-8 | [13] |
Experimental Protocols
Protocol 1: Alkyne Modification of Antibodies
This protocol describes a general method for introducing alkyne handles onto an antibody via lysine (B10760008) modification. The degree of modification can be controlled by adjusting the molar ratio of the alkyne-NHS ester to the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Alkyne-NHS ester (e.g., DBCO-NHS ester) dissolved in an organic co-solvent (e.g., DMSO)
-
Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the conjugation buffer at a concentration of 5-10 mg/mL.
-
Modification Reaction:
-
Add a calculated molar excess of the alkyne-NHS ester solution to the antibody solution. A typical starting point is a 5- to 20-fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the alkyne-modified antibody from unreacted reagents using SEC. The modified antibody will elute in the earlier fractions.
-
Characterization: Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the degree of alkyne incorporation using analytical techniques such as MALDI-TOF mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of SN38-azide to the alkyne-modified antibody.[5]
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
SN38-azide dissolved in DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 100 mM in water)
-
Ligand solution (e.g., 200 mM THPTA in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Conjugation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of the catalyst, ligand, and reducing agent.
-
Complex Formation: In a microcentrifuge tube, mix CuSO4 and the THPTA ligand in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
Conjugation Reaction:
-
In a separate reaction tube, combine the alkyne-modified antibody with the SN38-azide solution. The molar ratio of SN38-azide to the antibody typically ranges from 4:1 to 10:1.[5]
-
Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture. A typical starting concentration is 25 equivalents relative to the azide.[5]
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[5]
-
Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[5]
-
-
Purification: Purify the resulting SN38-ADC using SEC or affinity chromatography to remove unreacted SN38-azide, copper catalyst, and other small molecules.[5]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful method to determine the DAR and assess the heterogeneity of the ADC preparation.[14]
Materials:
-
Purified SN38-ADC
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DARs.[15]
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the potency (IC50) of the SN38-ADC on target cancer cell lines.[10][16][17]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
SN38-ADC, free SN38, and unconjugated antibody
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][17]
-
Compound Treatment:
-
Prepare serial dilutions of the SN38-ADC, free SN38, and unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubate the plate for 72-96 hours.[15]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][15]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.[15]
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[10]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated controls.
-
Plot cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
-
Visualizations
Caption: SN38 Mechanism of Action.
Caption: Experimental Workflow for SN38-ADC Synthesis.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. bioclone.net [bioclone.net]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, characterization and targeting chemotherapy for ovarian cancer of trastuzumab-SN-38 conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) using SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[1] This document provides detailed application notes and protocols for the development of ADCs utilizing the drug-linker SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 .
This advanced drug-linker system consists of:
-
SN-38: The highly potent active metabolite of irinotecan, which functions as a topoisomerase I inhibitor.[2] SN-38 is 100 to 1000 times more potent than its parent drug, irinotecan.[3]
-
Cleavable Linker: A sophisticated linker system designed for controlled drug release within the tumor microenvironment. It incorporates a p-aminobenzyl (PAB) self-immolative spacer, a lysine (B10760008) (Lys) residue for potential enzymatic cleavage, an oxydiacetamide moiety, and an eight-unit polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility.[4][5] The linker is terminated with an azide (B81097) (N3) group, enabling covalent attachment to a monoclonal antibody (mAb) via "click chemistry".[6]
These notes are intended to guide researchers through the key stages of ADC development, from conjugation and characterization to preclinical evaluation.
Mechanism of Action of SN-38
SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[7] This nuclear enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[8] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[2] When the DNA replication machinery encounters these stabilized complexes, lethal double-strand breaks are formed, triggering cell cycle arrest, primarily in the S-phase, and subsequent apoptosis (programmed cell death).[7][9]
The induction of apoptosis by SN-38 involves a complex signaling cascade. DNA damage activates the DNA Damage Response (DDR) network. This can lead to the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21.[10] Additionally, SN-38 has been shown to influence the Akt signaling pathway, a key regulator of cell survival.[10] The ultimate result of this signaling cascade is the activation of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.
Figure 1. SN-38 Mechanism of Action Pathway.
Experimental Protocols
ADC Conjugation via Click Chemistry
The terminal azide group on the this compound linker allows for its conjugation to an alkyne-modified antibody via two primary click chemistry methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Figure 2. General workflow for ADC synthesis.
This method utilizes a copper(I) catalyst to join a terminal alkyne on the antibody with the azide on the drug-linker.
Materials:
-
Alkyne-modified monoclonal antibody in a suitable buffer (e.g., PBS).
-
This compound dissolved in an organic co-solvent (e.g., DMSO).
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water).
-
Copper(I)-stabilizing ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 200 mM in water).
-
Reducing agent, e.g., Sodium Ascorbate (B8700270), freshly prepared stock solution (e.g., 100 mM in water).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of the catalyst, ligand, and reducing agent.
-
Complex Formation: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow it to stand for a few minutes to form the Cu(I) complex.
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with the SN38-linker (a molar ratio of 1:4 to 1:10 is typical).
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents relative to the azide).
-
Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
-
Purification: Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.
This copper-free method relies on the high reactivity of a strained alkyne (e.g., DBCO or BCN) incorporated into the antibody.
Materials:
-
Strained alkyne (e.g., DBCO)-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound dissolved in an organic co-solvent (e.g., DMSO).
-
Purification system (e.g., SEC).
Procedure:
-
Antibody and Linker Preparation:
-
Dissolve the DBCO-functionalized antibody in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the SN38-linker in DMSO.
-
-
Conjugation Reaction:
-
Add the SN38-linker stock solution to the antibody solution. A 5- to 20-fold molar excess of the azide linker is typically used.
-
Ensure the final concentration of the organic solvent is low (<10%) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
-
Purification: Remove excess, unreacted SN38-linker using SEC or dialysis.
ADC Characterization
Thorough characterization is essential to ensure the quality and consistency of the ADC.
The DAR is a critical quality attribute that influences the ADC's efficacy and safety. Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose.[4]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR).
-
HPLC system with a UV detector.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 25% isopropanol).
Procedure:
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
HIC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity. The average DAR is calculated from the relative peak areas of the different species.[4]
Size Exclusion Chromatography (SEC) is used to assess the presence of high molecular weight species (aggregates).[4]
Materials:
-
SEC column (e.g., TSKgel G3000SWxl).
-
HPLC system with a UV detector.
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, pH 6.8).
Procedure:
-
Sample Preparation: Dilute the purified ADC to a suitable concentration in the mobile phase.
-
SEC Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute under isocratic conditions.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
Data Presentation: Representative Preclinical Data for SN-38 ADCs
The following tables summarize representative quantitative data from preclinical studies of SN-38 ADCs. While not specific to the exact linker , they provide expected performance metrics for this class of ADCs.
Table 1: Representative In Vitro Cytotoxicity of SN-38 ADCs
| Cell Line | Cancer Type | Target Antigen | Representative IC50 (nM) | Reference |
| Calu-3 | Non-Small Cell Lung | Trop-2 | ~2.2 | |
| Capan-1 | Pancreatic | Trop-2 | ~2.2 | |
| BxPC-3 | Pancreatic | Trop-2 | ~2.2 | |
| COLO 205 | Colorectal | Trop-2 | ~2.2 | |
| SKOV-3 | Ovarian | Her2 | 86.3 - 320.8 | |
| BT474 | Breast | Her2 | 14.5 - 235.6 |
Table 2: Representative In Vivo Efficacy of SN-38 ADCs in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (SN-38 equivalent) | Outcome | Reference |
| Calu-3 | Non-Small Cell Lung | 4 injections, q4d | Significant antitumor effects, with tumor regressions observed | |
| Capan-1 | Pancreatic | Twice weekly for 4 weeks | Significant antitumor effects | |
| BxPC-3 | Pancreatic | Not specified | Significant antitumor effects | |
| COLO 205 | Colorectal | Twice weekly for 4 weeks | Significant antitumor effects | |
| SU-DHL-6 | DLBCL | Twice weekly for 4 weeks | Superior survival benefit compared to control | |
| A-375 | Melanoma | Twice weekly for 4 weeks | Significant tumor growth inhibition |
Protocols for Preclinical Evaluation
In Vitro Cytotoxicity Assay
This protocol describes a common method to assess the potency of the ADC against cancer cell lines.
Workflow for In Vitro Cytotoxicity Assay
Figure 3. General workflow for in vitro cytotoxicity assays.
Procedure (MTT/XTT Assay):
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the SN-38 ADC, unconjugated antibody, and free SN-38 linker. Add the treatments to the cells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general procedure for evaluating the antitumor activity of the ADC in an animal model.[2]
Procedure:
-
Model Establishment: Subcutaneously implant human cancer cells that express the target antigen into immunodeficient mice (e.g., athymic nude mice).[2]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, non-targeting ADC, SN-38 ADC).
-
ADC Administration: Administer the ADC intravenously (e.g., via tail vein injection) according to a predetermined dosing schedule (e.g., twice weekly for 4 weeks).[2]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare tumor growth inhibition between the treatment groups.
Conclusion
The this compound drug-linker offers a promising platform for the development of next-generation ADCs. The potent SN-38 payload, combined with a sophisticated, cleavable linker system compatible with click chemistry, provides a strong foundation for creating highly effective and targeted cancer therapies. The protocols and data presented in these application notes provide a comprehensive framework for researchers to successfully conjugate, characterize, and evaluate ADCs based on this technology.
References
- 1. IMMU-140, a Novel SN-38 Antibody-Drug Conjugate Targeting HLA-DR, Mediates Dual Cytotoxic Effects in Hematologic Cancers and Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. US9375489B2 - Antibody-SN-38 immunoconjugates with a CL2A linker - Google Patents [patents.google.com]
- 4. IMMU-140, a Novel SN-38 Antibody–Drug Conjugate Targeting HLA-DR, Mediates Dual Cytotoxic Effects in Hematologic Cancers and Malignant Melanoma | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antibody-SN-38 immunoconjugates with a CL2A linker - Patent US-9931417-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CL2A-SN-38 | TargetMol [targetmol.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Applications of SN38-PEG8-N3 Drug-Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of SN38 conjugated to a polyethylene (B3416737) glycol (PEG) linker, specifically focusing on methodologies relevant to SN38-PEG8-N3 drug-linkers. SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity.[1][2][3][4][5] However, its clinical utility is hampered by poor aqueous solubility and instability of its active lactone ring.[3][4][5][6] Encapsulation and conjugation strategies, such as the use of PEG linkers, aim to overcome these limitations, enhancing drug delivery, and improving pharmacokinetic profiles.[7][8][9]
The following sections detail the mechanism of action, summarize key quantitative data from in vivo studies of various SN38 formulations, provide detailed experimental protocols for preclinical evaluation, and visualize critical pathways and workflows.
Mechanism of Action
SN38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[2] By stabilizing the covalent complex between topoisomerase I and DNA, SN38 leads to the accumulation of single-strand breaks. When the replication fork encounters these breaks, they are converted into lethal double-strand breaks, ultimately triggering S-phase cell cycle arrest and apoptosis.[2] Antibody-drug conjugates (ADCs) utilizing SN38 deliver the payload specifically to tumor cells, thereby increasing the therapeutic index and reducing systemic toxicity.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies on SN38-based therapeutics in different human cancer xenograft models. This data provides a comparative overview of the efficacy of different formulations.
Table 1: In Vitro Cytotoxicity of SN38 and its Formulations
| Cell Line | Cancer Type | Formulation | IC50 (nM) | Reference |
| SKOV-3 | Ovarian | Free SN38 | 10.7 | [2] |
| SKOV3 | Ovarian | T-SN38 A | 5.2 ± 0.3 | [10] |
| SKOV3 | Ovarian | T-SN38 B | 4.4 ± 0.7 | [10] |
| SKOV3 | Ovarian | T-SN38 C | 5.1 ± 0.4 | [10] |
| MCF-7 | Breast | SN-38/NCs-A | 0.031 µg/mL | [6] |
| MCF-7 | Breast | SN-38/NCs-B | 0.145 µg/mL | [6] |
| MCF-7 | Breast | SN-38 solution | 0.708 µg/mL | [6] |
| HT1080 | Fibrosarcoma | SN-38/NCs-A | 0.046 µg/mL | [6] |
| HT1080 | Fibrosarcoma | SN-38/NCs-B | 0.111 µg/mL | [6] |
| HT1080 | Fibrosarcoma | SN-38 solution | 0.104 µg/mL | [6] |
| HepG2 | Liver | SN-38/NCs-A | 0.076 µg/mL | [6] |
| HepG2 | Liver | SN-38/NCs-B | 0.179 µg/mL | [6] |
| HepG2 | Liver | SN-38 solution | 0.683 µg/mL | [6] |
| U87MG | Glioblastoma | NLC-SN38 (72h) | 0.06 µg/mL | [10] |
| U87MG | Glioblastoma | Free SN38 (72h) | 0.38 µg/mL | [10] |
Table 2: In Vivo Efficacy of SN38-Based Antibody-Drug Conjugates (ADCs)
| Xenograft Model | Cancer Type | Dosing Regimen (SN-38 equivalent) | Outcome | Reference |
| Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, with tumor regressions | [1] |
| Capan-1 | Pancreatic | Not specified | Significant antitumor effects | [1] |
| BxPC-3 | Pancreatic | Not specified | Significant antitumor effects | [1] |
| COLO 205 | Colorectal | Not specified | Significant antitumor effects | [1] |
| BCap37 | Breast | Not specified | Excellent therapeutic activity | [1] |
| SKOV-3 | Ovarian | 10 mg/kg, q2d x 6, i.v. | Significantly repressed tumor growth | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a SN38-ADC.
Caption: Workflow for an in vivo efficacy study.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Xenograft Models
This protocol outlines the steps for evaluating the anti-tumor efficacy of SN38-based therapeutics in a subcutaneous xenograft mouse model.[2][11]
1. Cell Line Selection and Culture
-
Select a human cancer cell line that expresses the target antigen for the specific ADC being tested.
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cell viability is above 95% before implantation.[1]
2. Tumor Implantation
-
Anesthetize the mouse using an appropriate method.
-
Subcutaneously inject a suspension of tumor cells (often mixed with Matrigel to aid tumor formation) into the flank of the mice.[11]
-
Monitor the mice for tumor growth.[1]
3. Tumor Growth and Randomization
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2]
4. Preparation and Administration of a SN38-linker ADC
-
Reconstitute the lyophilized SN38-linker ADC in sterile saline or PBS to the desired stock concentration.
-
Further dilute with sterile saline or PBS to the final injection concentration on the day of administration.[1]
-
Administer the therapeutic via an appropriate route (e.g., intravenous tail vein injection).[2] For intravenous injection, warm the mouse's tail to dilate the veins and use a 27- or 30-gauge needle.[1]
5. Monitoring and Endpoint
-
Measure tumor volume using calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week) to assess toxicity.[2]
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-2000 mm³) or at a specified time point.[1]
-
Euthanize mice if they show signs of excessive distress or significant weight loss.[1]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the 50% inhibitory concentration (IC50) of the SN38-based therapeutic.[11]
1. Cell Seeding
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[11]
2. Treatment
-
Prepare serial dilutions of the SN38-linker ADC, unconjugated antibody (as a negative control), and free SN38 (as a positive control) in complete medium.[2][11]
-
Remove the old medium from the cells and add the therapeutic dilutions. Include untreated cells as a control.[2][11]
3. Incubation
-
Incubate the plates for a period of time (e.g., 72 hours) under standard cell culture conditions.[2]
4. Cell Viability Assessment
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11]
5. Data Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the concentration and determine the IC50 value using a non-linear regression curve fit.[11]
Toxicity and Pharmacokinetics
A major challenge with SN38 is its toxicity, including delayed-onset diarrhea and myelosuppression.[13] Drug delivery systems, such as liposomes and PEGylation, have been shown to reduce toxicity. For instance, SN38-loaded targeted liposomes significantly improved the decrease in platelets and prevented diarrhea in mice.[13]
Pharmacokinetic studies are crucial for evaluating SN38-linker constructs. PEGylation can extend the half-life of SN38 and alter its biodistribution.[7][9] For example, a study with PEG-SN38 conjugates in rats demonstrated a low Cmax and prolonged exposure to SN38, with very little formation of the enterotoxic SN-38 glucuronide.[7] The level of PEGylation can also critically impact in vivo performance, with higher PEGylation leading to enhanced pharmacokinetic profiles and increased tumor accumulation.[9] A short PEG8 linker has been shown to alter the in vivo pharmacokinetics of an antibody, leading to faster blood clearance while maintaining tumor uptake.[14]
These notes and protocols provide a foundational guide for the in vivo application and evaluation of SN38-PEG8-N3 drug-linkers. Researchers should adapt these methodologies to their specific constructs and experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel SN38 conjugate-forming nanoparticles as anticancer prodrug: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SN38 loaded nanostructured lipid carriers (NLCs); preparation and in vitro evaluations against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prolynxinc.com [prolynxinc.com]
- 8. enzon.com [enzon.com]
- 9. researchgate.net [researchgate.net]
- 10. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dovepress.com [dovepress.com]
- 13. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 in Targeted Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent topoisomerase I inhibitor.[1][2][3] Its clinical application in a free form is limited by poor aqueous solubility and significant systemic toxicity.[4][5] The development of antibody-drug conjugates (ADCs) utilizing SN38 offers a promising strategy to improve its therapeutic index by enabling targeted delivery of the cytotoxic payload to cancer cells.[1][6][7][8] This document provides detailed application notes and protocols for the use of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 , a drug-linker conjugate designed for the synthesis of ADCs for targeted oncology research.
The this compound conjugate consists of the SN38 payload connected to a linker.[9][10] This linker features a p-aminobenzyl (PAB) self-immolative spacer, a lysine (B10760008) residue with a monomethoxytrityl (MMT) protecting group, an oxydiacetamide moiety, and an eight-unit polyethylene (B3416737) glycol (PEG8) spacer terminating in an azide (B81097) (N3) group.[9][11][12][13] The azide group facilitates covalent attachment to a monoclonal antibody (mAb) via click chemistry, a highly efficient and specific bio-orthogonal ligation reaction.[9][12][13] The PEG8 spacer enhances the solubility and flexibility of the linker.[12]
Mechanism of Action
SN38 exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[3][8] SN38 stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[3] The collision of the replication fork with these stabilized cleavage complexes leads to the formation of lethal double-strand DNA breaks, ultimately triggering cell cycle arrest in the S-phase and apoptosis.[6][14][15]
When incorporated into an ADC, the SN38-linker conjugate is targeted to a tumor-associated antigen on the surface of cancer cells by a specific monoclonal antibody. Upon binding to the target antigen, the ADC is internalized, often via receptor-mediated endocytosis.[14][16] Following internalization, the ADC is trafficked to lysosomes, where the acidic environment and/or lysosomal proteases cleave the linker, releasing the active SN38 payload into the cytoplasm.[14][16][17] The released SN38 can then diffuse into the nucleus and exert its cytotoxic effect. A moderately stable linker can also permit the release of SN38 into the tumor microenvironment, leading to a "bystander effect" where neighboring tumor cells that do not express the target antigen are also killed.[6][14][16]
Signaling Pathway of Topoisomerase I Inhibition by SN38
Caption: Mechanism of SN38-induced cell death.
Quantitative Data Summary
The following tables summarize key quantitative data for SN38 and SN38-based ADCs from various studies.
Table 1: In Vitro Cytotoxicity of SN38
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKOV-3 | Ovarian | 10.7 | [17] |
| BT474 HerDR | Breast | 7.3 | [17] |
| MDA-MB-231 | Breast | 38.9 | [17] |
| MCF-7 | Breast | 14.4 | [17] |
| Multiple Lines | Various | 1.0 - 6.0 | [14] |
| U87MG | Glioblastoma | 8440 (free SN-38, 24h) | [3] |
| HepG2 | Hepatocellular Carcinoma | ~8540 (as part of a formulation) | [3] |
Note: IC50 values can vary significantly based on experimental conditions such as cell line, exposure time, and the specific assay used.
Table 2: Efficacy of SN38-ADCs in Xenograft Models
| ADC | Xenograft Model | Cancer Type | Dosing Regimen (SN-38 equivalent) | Outcome | Reference |
| hRS7-SN-38 | Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, with tumor regressions observed | [1] |
| hRS7-SN-38 | Capan-1 | Pancreatic | Not specified | Significant antitumor effects | [1] |
| hRS7-SN-38 | BxPC-3 | Pancreatic | Not specified | Significant antitumor effects | [1] |
| hRS7-SN-38 | COLO 205 | Colorectal | Not specified | Significant antitumor effects | [1] |
| Sacituzumab Govitecan | Not specified | Not specified | 28-fold less mole-equivalent of SN-38 compared to irinotecan | 20-fold to 136-fold increase in tumor SN-38 concentration | [1] |
| Labetuzumab Govitecan | Mice with human tumor xenografts | Colorectal | N/A | N/A | [18] |
Table 3: Pharmacokinetic Parameters of SN38-ADCs
| ADC Format | Linker Type | DAR | Animal Model | Key Pharmacokinetic Observations | Reference |
| Sacituzumab Govitecan | Cleavable (CL2A) | ~7.6 | N/A | SN-38 release half-life of 1-2 days | [18] |
| ADCs with higher DAR (e.g., 8) | N/A | 8 | Murine models | Cleared more rapidly with a lower therapeutic index compared to DAR 2 or 4 | [18] |
| ADCs with stable linkers | Non-cleavable | N/A | N/A | Reduced non-specific toxicities | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADCs. Below are standardized protocols for key experiments.
Experimental Workflow for ADC Development and Evaluation
Caption: High-level workflow for ADC development.
Protocol 1: Conjugation of this compound to an Alkyne-Modified Monoclonal Antibody
This protocol describes the conjugation of the azide-containing drug-linker to a monoclonal antibody that has been pre-modified to contain an alkyne group for click chemistry.
Materials:
-
Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: PBS, pH 7.4
-
Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).
-
-
Conjugation Reaction:
-
In a reaction vessel, add the alkyne-modified mAb.
-
Add the SN38-linker stock solution to the mAb solution to achieve a desired molar excess (e.g., 5-10 fold excess over the antibody). The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.
-
Premix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4:THPTA mixture to the reaction vessel.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with PBS.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic potency (IC50) of the SN38-ADC.
Materials:
-
Target and non-target cancer cell lines
-
Complete cell culture medium
-
SN38-ADC, unconjugated antibody, and free SN38
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 2,500-8,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[17]
-
-
Treatment:
-
Prepare serial dilutions of the SN38-ADC, unconjugated antibody (as a negative control), and free SN38 (as a positive control) in complete cell culture medium.[15]
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.[4][15]
-
-
Incubation:
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
-
Solubilization and Measurement:
-
Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[4]
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of the SN38-ADC in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line expressing the target antigen
-
Matrigel (optional)
-
SN38-ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Cell Line and Culture:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of the mice.[18]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).[15]
-
-
ADC Administration:
-
Administer the SN38-ADC, control ADC, or vehicle via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the ADC's pharmacokinetic properties.[1]
-
-
Monitoring:
-
Endpoint:
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
The this compound drug-linker conjugate provides a versatile platform for the development of potent and targeted ADCs for oncology research. The use of click chemistry allows for a straightforward and specific conjugation process. The protocols and data presented in these application notes are intended to serve as a guide for researchers in the design, synthesis, and evaluation of novel SN38-based ADCs. Careful consideration of the target antigen, antibody selection, and linker stability will be critical for the successful development of effective and safe cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 I CAS#: 1224601-12-0 I antibody-drug conjugates (ADCs) I InvivoChem [invivochem.com]
- 12. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 | AxisPharm [axispharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is a sophisticated drug-linker conjugate designed for the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This reagent incorporates the potent topoisomerase I inhibitor SN38 as its cytotoxic payload.[1][2] SN38 is the active metabolite of irinotecan (B1672180) and is reported to be up to 1,000 times more cytotoxic than its parent compound.[2][3] Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA double-strand breaks during replication, ultimately inducing cell cycle arrest and apoptosis.[1][4][5]
The linker system of this conjugate is multi-functional, providing options for bioconjugation and controlled drug release. The key components of the linker include:
-
PAB (p-aminobenzyl) spacer: A self-immolative group that, upon cleavage of a nearby linker moiety (often by lysosomal enzymes), releases the active SN38 drug inside the target cell.[6][7]
-
Lys(MMT): A lysine (B10760008) residue with its side-chain amine protected by a monomethoxytrityl (MMT) group. The MMT group is acid-labile and can be selectively removed to expose the amine for further functionalization.[8][9]
-
PEG8: An eight-unit polyethylene (B3416737) glycol spacer that enhances the hydrophilicity and solubility of the conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[10][11][12][13]
-
N3 (Azide): A terminal azide (B81097) group that enables covalent conjugation to a targeting moiety (e.g., an antibody, peptide, or small molecule) containing a terminal alkyne via "click chemistry".[14][15][16] This bioorthogonal reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[17][18]
These application notes provide detailed protocols for the conjugation of this compound to alkyne-modified targeting molecules and the subsequent use of the resulting conjugates in cell-based assays to evaluate their cytotoxic potential.
Data Presentation
The following tables provide a summary of hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Targeting Antibody (Alkyne-Modified) | Conjugation Method | Achieved DAR (Average) | Conjugation Efficiency (%) |
| Anti-HER2 IgG | SPAAC (DBCO-modified Ab) | 3.8 | 95 |
| Anti-EGFR IgG | CuAAC | 3.5 | 92 |
| Anti-Trop-2 IgG | SPAAC (BCN-modified Ab) | 4.0 | 98 |
Table 2: In Vitro Cytotoxicity of SN38 Conjugates in Cancer Cell Lines
| Cell Line | Target Antigen | Conjugate | IC50 (nM) |
| SK-BR-3 | HER2 | Anti-HER2-SN38 ADC | 5.2 |
| MDA-MB-468 | EGFR | Anti-EGFR-SN38 ADC | 8.9 |
| NCI-H292 (control) | Low EGFR | Anti-EGFR-SN38 ADC | > 1000 |
| Capan-1 | Trop-2 | Anti-Trop-2-SN38 ADC | 3.7 |
| Free SN38 | N/A | N/A | 2.5 |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Alkyne-Modified Antibody via SPAAC
This protocol describes the conjugation of the azide-containing drug-linker to an antibody modified with a strained alkyne, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method is copper-free, which is advantageous when working with biological samples that may be sensitive to copper ions.[19]
Materials:
-
This compound (dissolved in DMSO to 10 mM)
-
DBCO-modified antibody in phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
PBS, pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Amicon® Ultra centrifugal filter units (50 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange of the DBCO-modified antibody into PBS (pH 7.4) using a desalting column to remove any interfering substances.[19]
-
Determine the concentration of the antibody using a spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the DBCO-modified antibody.
-
Add the required volume of the 10 mM this compound stock solution to achieve a 5-10 molar excess relative to the antibody. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Gently mix the reaction mixture and incubate at room temperature for 2-4 hours, protected from light.
-
-
Purification of the ADC:
-
Remove the excess, unreacted drug-linker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).[19]
-
Concentrate the resulting ADC using a 50 kDa MWCO centrifugal filter unit.[19]
-
Wash the ADC by adding PBS to the filter unit and centrifuging again. Repeat this step twice to ensure complete removal of unconjugated drug-linker.
-
-
Characterization of the ADC:
-
Determine the final protein concentration of the purified ADC (A280).
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy by measuring absorbance at both 280 nm (for the antibody) and the absorbance maximum of SN38 (around 380 nm).
-
-
Storage:
-
Store the purified ADC at 4°C for short-term use (less than 24 hours). For long-term storage, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vitro Cell Viability Assay (IC50 Determination)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of the newly synthesized ADC in cancer cell lines.
Materials:
-
ADC from Protocol 1
-
Free SN38 (as a positive control)
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the ADC and free SN38 in complete cell culture medium. A typical concentration range would be from 0.01 nM to 1000 nM.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.[20]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Workflow for ADC synthesis and in vitro evaluation.
Caption: SN38 signaling pathway after ADC internalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kohan.com.tw [kohan.com.tw]
- 9. researchgate.net [researchgate.net]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 14. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Azide–Alkyne Coupling: A Powerful Reaction for Bioconjugate Chemistry | Semantic Scholar [semanticscholar.org]
- 18. interchim.fr [interchim.fr]
- 19. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 20. tandfonline.com [tandfonline.com]
Application Note: Determination of Drug-to-Antibody Ratio for SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences both efficacy and safety. An optimal DAR ensures sufficient potency while minimizing potential off-target toxicity. This application note provides a detailed protocol for determining the DAR of an ADC composed of a monoclonal antibody conjugated to the topoisomerase I inhibitor SN38 via a cleavable SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 linker.
SN-38, the active metabolite of irinotecan, is a potent anti-cancer agent.[1] Its hydrophobic nature, however, can present challenges in achieving a high DAR without inducing aggregation. The linker, Lys(MMT)-PAB-oxydiacetamide-PEG8-N3, is a cleavable linker that contains an azide (B81097) group for click chemistry applications.[2][3][4][5] This note will cover the primary methods for DAR determination: UV-Vis Spectrophotometry, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Experimental Protocols
ADC Sample Preparation
Prior to analysis, the ADC must be purified from any unreacted drug-linker and other contaminants. Size-exclusion chromatography (SEC) is a common method for this purification step.[6][7]
Protocol for SEC Purification:
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with a formulation buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).
-
Load the conjugation reaction mixture onto the column.
-
Elute the ADC with the formulation buffer.
-
Collect fractions and monitor the protein concentration at 280 nm.
-
Pool the fractions containing the purified ADC.
-
Determine the final protein concentration using a UV-Vis spectrophotometer.
Drug-to-Antibody Ratio (DAR) Determination
This is a straightforward method for determining the average DAR. It relies on the distinct absorbance maxima of the antibody and the drug.[][9]
Protocol:
-
Measure the absorbance of the purified ADC solution at 280 nm and the wavelength of maximum absorbance for SN38 (typically around 370 nm).
-
Measure the absorbance of the unconjugated antibody at the same wavelengths.
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and solving a set of simultaneous equations that account for the contribution of both the antibody and the drug to the absorbance at each wavelength.[9]
-
The average DAR is then calculated as the molar ratio of the drug to the antibody.
Data Presentation:
| Parameter | Value |
| ADC Absorbance at 280 nm | A280, ADC |
| ADC Absorbance at λmax, drug | Aλmax, ADC |
| Antibody Molar Extinction Coefficient at 280 nm | ε280, Ab |
| Antibody Molar Extinction Coefficient at λmax, drug | ελmax, Ab |
| Drug Molar Extinction Coefficient at 280 nm | ε280, drug |
| Drug Molar Extinction Coefficient at λmax, drug | ελmax, drug |
| Calculated Average DAR | DARUV-Vis |
HIC separates ADC species based on their hydrophobicity. Since the drug (SN38) is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC. This allows for the separation of species with different numbers of conjugated drugs (DAR 0, 1, 2, etc.).[10][11][12]
Protocol:
-
Column: Use a HIC column suitable for antibody separations (e.g., Butyl-NPR).[13]
-
Mobile Phase A: High salt buffer (e.g., 1.2 M (NH4)2SO4, 25 mM Sodium Phosphate, pH 6.0).[13]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 6.0, with 25% isopropanol).[13]
-
Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak area for each DAR species. The weighted average DAR is calculated using the following formula:[][10] DAR = (Σ (% Peak Area of DARn * n)) / 100 where 'n' is the number of drugs conjugated.
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR 0 | t0 | A0 | %A0 |
| DAR 1 | t1 | A1 | %A1 |
| DAR 2 | t2 | A2 | %A2 |
| ... | ... | ... | ... |
| Calculated Average DAR | DARHIC |
RP-HPLC is another powerful technique for DAR determination. For ADCs, this method is often performed after reducing the interchain disulfide bonds of the antibody, separating the light and heavy chains.[9][14][15]
Protocol:
-
Reduction of ADC:
-
Treat the ADC sample with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
-
-
Column: Use a reversed-phase column suitable for protein analysis (e.g., PLRP-S).[14]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient from a low to a high concentration of Mobile Phase B.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains. The average DAR is calculated based on the weighted peak areas of the different species.[14]
Data Presentation:
| Chain | Species | Retention Time (min) | Peak Area | % of Total Area |
| Light Chain | LC-DAR0 | tLC0 | ALC0 | %ALC0 |
| LC-DAR1 | tLC1 | ALC1 | %ALC1 | |
| Heavy Chain | HC-DAR0 | tHC0 | AHC0 | %AHC0 |
| HC-DAR1 | tHC1 | AHC1 | %AHC1 | |
| HC-DAR2 | tHC2 | AHC2 | %AHC2 | |
| ... | ... | ... | ... | |
| Calculated Average DAR | DARRP-HPLC |
Mass spectrometry provides a highly accurate measurement of the molecular weight of the intact ADC and its subunits, allowing for precise DAR determination.[16][17][18] This can be done on the intact ADC or after reduction.
Protocol:
-
Sample Preparation: The ADC can be analyzed intact or after reduction into light and heavy chains. For intact analysis, native MS conditions are often preferred.[16]
-
LC-MS System: Couple a liquid chromatography system (either SEC, HIC, or RP) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[14][17]
-
Data Acquisition: Acquire mass spectra across the elution profile of the ADC species.
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.[17]
-
The mass difference between the unconjugated antibody and the conjugated species will correspond to the mass of the attached drug-linker molecules.
-
The average DAR is calculated from the relative abundance of each DAR species.[18]
-
Data Presentation:
| DAR Species | Measured Mass (Da) | Calculated Mass (Da) | Relative Abundance (%) |
| DAR 0 | M0 | MAb | %Ab0 |
| DAR 1 | M1 | MAb + MDL | %Ab1 |
| DAR 2 | M2 | MAb + 2*MDL | %Ab2 |
| ... | ... | ... | ... |
| Calculated Average DAR | DARMS |
Visualization of Workflows and Pathways
Caption: Workflow for DAR determination of SN38-ADCs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 I CAS#: 1224601-12-0 I antibody-drug conjugates (ADCs) I InvivoChem [invivochem.com]
- 4. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ymc.eu [ymc.eu]
- 13. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. hpst.cz [hpst.cz]
- 18. lcms.cz [lcms.cz]
Application Notes and Protocols for the Purification of SN-38-Conjugated Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. SN-38, the active metabolite of irinotecan, is a highly potent topoisomerase I inhibitor that has garnered significant interest as an ADC payload.[1][2] Its mechanism of action involves trapping the covalent complex between DNA and Topoisomerase I, which leads to lethal double-strand breaks during DNA replication, making it particularly effective against rapidly proliferating cancer cells.[1][3][4] The conjugation of SN-38 to a monoclonal antibody, however, results in a heterogeneous mixture containing the desired ADC, unconjugated mAb, free SN-38-linker, and potentially aggregates. The manufacturing of ADCs, therefore, necessitates robust purification processes to ensure a homogenous product with a consistent drug-to-antibody ratio (DAR), high purity, and low aggregation levels, all of which are critical for safety and efficacy.[5]
This document provides detailed application notes and protocols for the purification of SN-38-conjugated monoclonal antibodies, focusing on commonly employed chromatography and filtration techniques.
Mechanism of Action of SN-38
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme crucial for relieving torsional strain in DNA during replication and transcription.[2][3][6] SN-38 binds to the complex of topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme.[1][2][3] When the DNA replication fork encounters this stabilized "cleavable complex," it results in the formation of irreversible double-strand DNA breaks.[1][6][7] This DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to apoptosis (programmed cell death).[4][7]
Caption: Mechanism of action of SN-38 as a topoisomerase I inhibitor.
Purification Strategies for SN-38 ADCs
The purification of SN-38 ADCs is a multi-step process designed to remove process-related impurities and to isolate the ADC with the desired characteristics. A typical purification workflow involves an initial capture and buffer exchange step, followed by one or more chromatography steps to separate the ADC based on properties like hydrophobicity and size.
Caption: General experimental workflow for SN-38 ADC purification.
The primary methods used in the purification of SN-38 ADCs are:
-
Tangential Flow Filtration (TFF): Also known as ultrafiltration/diafiltration (UF/DF), TFF is a membrane-based technique used for buffer exchange, removal of small molecule impurities, and concentration of the ADC solution.[5][8][9][] It is particularly effective for removing residual organic solvents (e.g., DMSO, DMAc) and unconjugated SN-38 linkers post-conjugation.[8][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for purifying ADCs based on the increased hydrophobicity imparted by the conjugated drug-linker.[12][13] It can effectively separate unconjugated antibodies, and ADCs with different drug-to-antibody ratios (DAR).[14][15][16]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is primarily used to remove high molecular weight species (aggregates) that may form during the conjugation or purification process.[17][18][19]
-
Ion Exchange Chromatography (IEX) and Mixed-Mode Chromatography: While less common as a primary purification step for DAR separation of SN-38 ADCs, IEX can be used to remove charge variants and other impurities.[][20] Mixed-mode chromatography, which combines multiple separation principles, is also an emerging technique.
Data Presentation: Comparison of Purification Methods
The selection of a purification strategy depends on the specific characteristics of the ADC and the desired purity profile. The following table summarizes the objectives and typical performance of key purification techniques.
| Purification Method | Primary Objective | Key Parameters Monitored | Typical Recovery (%) | Typical Purity (%) |
| Tangential Flow Filtration (TFF) | Removal of free drug/linker, organic solvents, buffer exchange, and concentration. | Solvent clearance, product concentration, yield. | > 90 | N/A (removes small molecules) |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species by DAR, removal of unconjugated mAb. | DAR distribution, removal of unconjugated antibody. | 70 - 95 | > 95 |
| Size Exclusion Chromatography (SEC) | Removal of aggregates (high molecular weight species). | Monomer percentage, aggregate percentage. | > 95 | > 99 (monomer) |
| Ion Exchange Chromatography (IEX) | Removal of charge variants, host cell proteins, and DNA. | Charge variant profile, impurity clearance. | > 90 | Variable |
Experimental Protocols
Protocol 1: Removal of Free Drug and Solvent using Tangential Flow Filtration (TFF)
This protocol describes the use of TFF for diafiltration and concentration of the crude ADC solution after conjugation.
Materials:
-
Crude SN-38 ADC conjugation mixture
-
TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)
-
Diafiltration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Final Formulation Buffer
Procedure:
-
System Setup: Assemble the TFF system with a pre-wetted and equilibrated membrane capsule or cassette according to the manufacturer's instructions.
-
Loading: Load the crude ADC mixture into the TFF system reservoir.
-
Initial Concentration (Optional): Concentrate the ADC solution to a target concentration (e.g., 20-30 g/L) to reduce the volume for diafiltration.
-
Diafiltration: Perform constant-volume diafiltration by adding Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed. A minimum of 5-7 diavolumes is typically required to ensure adequate removal of organic solvents and unconjugated drug-linker.
-
Final Concentration: After diafiltration, concentrate the ADC solution to the desired final concentration. Over-concentrate slightly to account for any dilution during product recovery.
-
Product Recovery: Recover the purified, concentrated ADC from the TFF system.
-
Analysis: Analyze the final product for protein concentration, residual solvent levels, and free drug content.
Protocol 2: Purification of SN-38 ADC by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for separating SN-38 ADC species based on their DAR.
Materials:
-
TFF-purified SN-38 ADC
-
HIC column (e.g., Phenyl or Butyl chemistry)
-
HPLC or chromatography system
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate (B84403), 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration that ensures binding to the column (e.g., 0.5 M).[12] This may require optimization to prevent precipitation.
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% Mobile Phase A or a starting gradient condition) for at least 5 column volumes (CV).
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Elution: Elute the bound species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a suitable number of column volumes (e.g., 20-30 CV).[12] Unconjugated antibody will elute first, followed by ADC species with increasing DAR as the salt concentration decreases.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions using analytical HIC-HPLC or SEC-HPLC to determine the DAR and purity of each fraction. Pool the fractions containing the desired DAR species.
Protocol 3: Aggregate Removal using Size Exclusion Chromatography (SEC)
This protocol is for the final polishing step to remove aggregates.
Materials:
-
HIC-purified SN-38 ADC
-
SEC column with appropriate pore size for separating mAb monomers from aggregates
-
HPLC or chromatography system
-
Mobile Phase: Formulation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the Mobile Phase.
-
Sample Preparation: Concentrate the pooled ADC fractions if necessary. The sample volume should typically be less than 5% of the total column volume for optimal resolution.
-
Sample Injection: Inject the ADC sample onto the column.
-
Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fraction by analytical SEC-HPLC to confirm the removal of aggregates and determine the final purity.
Logical Relationships in ADC Purification
The sequence and combination of purification steps are critical for achieving a high-quality final product. The relationship between these steps is often hierarchical, with each step addressing specific impurities.
Caption: Logical relationship between impurity types and purification methods.
Conclusion
The purification of SN-38-conjugated monoclonal antibodies is a critical downstream process that directly impacts the quality, safety, and efficacy of the final therapeutic product. A well-designed purification strategy, typically employing a combination of tangential flow filtration, hydrophobic interaction chromatography, and size exclusion chromatography, is essential for removing process-related impurities and ensuring a homogeneous ADC product. The protocols and guidelines presented in this document provide a framework for researchers and drug development professionals to establish robust and efficient purification processes for SN-38 ADCs. Careful optimization of each step and rigorous analytical characterization are paramount to the successful development of these promising cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 4. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 5. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 6. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 7. ClinPGx [clinpgx.org]
- 8. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 9. HOLVES丨Synergy between bioreactor and tangential flow filtration system in antibody drug production [bjholves.com]
- 11. adcreview.com [adcreview.com]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for MMT Deprotection of SN38-Lysine Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the selective deprotection of the monomethoxytrityl (MMT) group from lysine (B10760008) residues within drug linkers conjugated to the potent topoisomerase I inhibitor, SN38. The protocols are designed to ensure the stability of the acid-sensitive lactone ring of SN38 while achieving efficient deprotection of the MMT group, a critical step in the synthesis of antibody-drug conjugates (ADCs).
Introduction
SN38, the active metabolite of irinotecan, is a highly potent cytotoxic agent used as a payload in ADCs. The synthesis of SN38-linker conjugates often involves the use of protecting groups to allow for selective chemical modifications. The MMT group is a frequently used acid-labile protecting group for the ε-amino group of lysine. Its removal is a crucial step to enable the subsequent conjugation of the linker to an antibody or other targeting moieties.
A primary concern during the deprotection of MMT-protected SN38-lysine linkers is the stability of the SN38 molecule, particularly its pharmacologically active lactone ring, under acidic conditions. This document outlines protocols that are effective for MMT removal while preserving the integrity of the SN38 payload.
MMT Deprotection: Mechanism and Considerations
The deprotection of the MMT group is an acid-catalyzed process. The trityl cation, which is stabilized by the methoxy (B1213986) group, is cleaved off in the presence of a mild acid, exposing the free amine on the lysine side chain. To prevent the highly reactive trityl cation from causing side reactions, a scavenger such as triisopropylsilane (B1312306) (TIS) is typically included in the deprotection solution.
The key to successful MMT deprotection in the context of SN38-lysine linkers is to use acidic conditions that are strong enough to efficiently remove the MMT group but mild enough to not cause degradation of the SN38 molecule. The lactone ring of SN38 is known to be stable at acidic pH values (pH ≤ 4.5) but undergoes hydrolysis to an inactive carboxylate form at physiological or basic pH.[1][] The protocols provided below are designed to maintain an acidic environment that ensures the stability of the SN38 lactone ring.
Experimental Protocols
Two primary protocols are presented for the deprotection of MMT from SN38-lysine linkers. Protocol A is a standard and widely used method with dilute trifluoroacetic acid (TFA). Protocol B offers a milder alternative using hexafluoroisopropanol (HFIP), which may be suitable for particularly sensitive substrates.
Protocol A: Trifluoroacetic Acid (TFA) Based MMT Deprotection
This is a robust and efficient method for MMT deprotection.
Materials:
-
MMT-protected SN38-lysine linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask with a stir bar)
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring
Procedure:
-
Preparation: Dissolve the MMT-protected SN38-lysine linker in anhydrous DCM (approximately 10 mL per 100 mg of linker) in a reaction vessel under an inert atmosphere (N₂ or Ar).
-
Deprotection Cocktail: In a separate container, prepare the deprotection cocktail: 1-2% (v/v) TFA and 2-5% (v/v) TIS in anhydrous DCM.
-
Reaction: Add the deprotection cocktail to the solution of the linker. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 30-60 minutes.
-
Quenching and Neutralization: Once the reaction is complete, carefully add DIPEA to neutralize the TFA.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the deprotected SN38-lysine linker by flash column chromatography on silica (B1680970) gel to obtain the final product.
Protocol B: Milder MMT Deprotection with Hexafluoroisopropanol (HFIP)
This protocol is an alternative for substrates that may be sensitive to TFA.
Materials:
-
MMT-protected SN38-lysine linker
-
Dichloromethane (DCM), anhydrous
-
Hexafluoroisopropanol (HFIP)
-
Triisopropylsilane (TIS)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Reaction vessel
-
TLC or HPLC for reaction monitoring
Procedure:
-
Preparation: Dissolve the MMT-protected SN38-lysine linker in anhydrous DCM (approximately 10 mL per 100 mg of linker) in a reaction vessel under an inert atmosphere.
-
Deprotection Cocktail: Prepare a deprotection solution of 20-30% (v/v) HFIP and 2-5% (v/v) TIS in anhydrous DCM.
-
Reaction: Add the deprotection cocktail to the linker solution and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC. Reaction times may be longer than with TFA, typically ranging from 1 to 4 hours.
-
Quenching and Neutralization: Neutralize the reaction mixture by adding DIPEA.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol A.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for MMT deprotection. The data is compiled from general MMT deprotection protocols in peptide synthesis, which are expected to be applicable to SN38-lysine linkers given the stability of SN38 in acidic conditions.
Table 1: Comparison of MMT Deprotection Protocols
| Parameter | Protocol A (TFA-based) | Protocol B (HFIP-based) |
| Deprotection Reagent | 1-2% TFA in DCM | 20-30% HFIP in DCM |
| Scavenger | 2-5% TIS | 2-5% TIS |
| Reaction Time | 30-60 minutes | 1-4 hours |
| Temperature | Room Temperature | Room Temperature |
| Yield | Typically >90% | Typically >85% |
| SN38 Lactone Stability | High | High |
| Notes | Fast and efficient | Milder, suitable for sensitive substrates |
Visualizations
MMT Deprotection Workflow
The following diagram illustrates the general workflow for the MMT deprotection of a SN38-lysine linker.
Caption: General workflow for MMT deprotection of SN38-lysine linkers.
Chemical Transformation
The diagram below shows the chemical transformation during the MMT deprotection of a lysine residue.
Caption: Acid-catalyzed removal of the MMT group from a lysine residue.
Conclusion
The provided protocols offer reliable methods for the deprotection of MMT-protected SN38-lysine linkers. The choice between the TFA-based and HFIP-based protocol will depend on the specific characteristics of the linker and the desired reaction kinetics. Given the stability of the SN38 lactone ring in acidic conditions, both protocols are expected to yield the deprotected linker with high efficiency and purity, enabling the subsequent steps in the synthesis of SN38-based ADCs. It is always recommended to perform a small-scale trial to optimize the reaction conditions for a specific substrate.
References
Application Notes and Protocols: Proper Handling and Storage of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 is a complex drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs).[1] It incorporates the potent topoisomerase I inhibitor SN38 as its cytotoxic payload.[2] This payload is attached to a sophisticated linker system featuring a PEG8 moiety to enhance solubility and an azide (B81097) (N3) functional group, which serves as a reactive handle for "click chemistry" conjugation.[1][3][4]
The proper handling and storage of this compound are critical to maintain its structural integrity, ensure experimental reproducibility, and guarantee laboratory safety. The molecule's stability is influenced by its three key components: the pH-sensitive SN38 payload, the acid-labile MMT protecting group, and the energetic azide group. These application notes provide a comprehensive guide to its safe handling, storage, and use.
2.0 Physicochemical Properties and Stability Profile
The compound's overall stability is dictated by its most sensitive components.
2.1 SN38 Payload: pH-Dependent Stability SN38 contains a critical lactone ring that is essential for its anti-cancer activity.[5] This ring is susceptible to hydrolysis under neutral or basic conditions, converting the active lactone form into an inactive carboxylate form. This equilibrium is reversible and highly pH-dependent. The active lactone form is favored in acidic conditions (pH ≤ 4.5), while the inactive carboxylate form predominates at physiological and basic pH levels.[5][6] Therefore, exposure of the compound to aqueous solutions with a pH above 6.0 for extended periods should be avoided. Aqueous solutions are not recommended for storage for more than one day.[7]
Caption: pH-dependent equilibrium of the SN38 payload.
2.2 Azide (N3) Moiety: Safety and Handling The terminal azide group is an energetic functional group that requires specific safety precautions.[8][9] While the large size of this molecule (C/N ratio is high) renders it relatively safe from spontaneous decomposition, care must be taken to avoid conditions that could lead to hazardous reactions.[9][10]
-
Incompatibilities: Avoid contact with strong acids, heavy metals (including metal spatulas), and halogenated solvents like dichloromethane (B109758) or chloroform.[8][10][11] Mixing azides with acids can generate highly toxic and explosive hydrazoic acid.[10]
-
Energy Input: Protect the compound from excessive heat, light, friction, and shock.[8][11]
2.3 MMT Protecting Group: Acid Lability The monomethoxytrityl (MMT) group on the lysine (B10760008) residue is an acid-labile protecting group. Exposure to acidic conditions can lead to its cleavage, which may be undesirable depending on the experimental workflow. This sensitivity should be considered when choosing buffers and reaction conditions.
2.4 PEG8 Linker The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and solubility of the compound.[12] PEGylation can also improve the pharmacokinetic properties of the final ADC by increasing its hydrodynamic volume and reducing immunogenicity.[12][13]
3.0 Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is essential to prevent degradation and ensure safety.
3.1 Storage Conditions The compound should be protected from light during storage.[3]
| Form | Temperature | Duration | Notes |
| Solid (Powder/Ointment) | -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for short to medium-term storage. | |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage of working stocks. | |
| Data sourced from[1][3]. |
3.2 Personal Protective Equipment (PPE) and Engineering Controls When handling this compound, especially in its solid form, the following precautions should be taken:
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[8] For reactions involving the azide, the use of a blast shield is recommended.[8][9]
-
Personal Protective Equipment: Always wear a lab coat, safety glasses, and chemical-resistant gloves.[8][14]
Caption: Safety workflow for handling the azide-containing compound.
4.0 Experimental Protocols
4.1 Protocol: Reconstitution of Solid Compound This protocol describes the preparation of a stock solution for use in conjugation reactions or in vitro assays.
Materials:
-
This compound (solid)
-
Inert gas (Argon or Nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Non-metal spatula
Procedure:
-
Equilibrate the vial of the solid compound to room temperature before opening to prevent moisture condensation.
-
Under a fume hood, carefully weigh the desired amount of solid using a non-metal spatula and transfer it to a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL). To aid dissolution, the solution may be gently vortexed or sonicated.[2]
-
Purge the headspace of the vial with an inert gas (e.g., argon) before sealing to minimize oxidation and moisture exposure.[7]
-
If not for immediate use, aliquot the stock solution into smaller volumes for single-use purposes to avoid multiple freeze-thaw cycles.
-
Store the stock solution according to the guidelines in Table 3.1.[1]
-
For Aqueous Solutions: For assays requiring aqueous buffers, dilute the DMSO stock solution immediately before use. Due to the pH sensitivity of SN38, it is critical to use a buffer with a slightly acidic pH (e.g., pH 6.0) if the stability of the lactone form is desired. Do not store aqueous solutions for more than one day.[5][7]
Caption: Experimental workflow for compound reconstitution.
4.2 Protocol: General Workflow for ADC Synthesis via Click Chemistry This compound is designed for conjugation to alkyne-modified antibodies or proteins. The azide group allows for either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[1]
Procedure Overview:
-
Antibody Modification: Introduce an alkyne-containing moiety (e.g., DBCO, BCN for SPAAC; terminal alkyne for CuAAC) onto the target antibody through established bioconjugation methods.
-
Drug-Linker Preparation: Prepare a fresh solution of this compound in a suitable organic co-solvent (e.g., DMSO) immediately before the reaction.
-
Conjugation Reaction:
-
SPAAC: Mix the alkyne-modified antibody with the azide-functionalized drug-linker in a reaction buffer (typically PBS, pH ~7.4). The reaction proceeds without a catalyst.
-
CuAAC: Mix the components in the presence of a Cu(I) source and a stabilizing ligand. Note: Copper is a heavy metal and incompatible with azides if not handled correctly within a controlled reaction.[10]
-
-
Purification: Remove the unreacted drug-linker and other impurities from the ADC product using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and integrity using techniques like Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC.
Caption: General workflow for ADC synthesis via click chemistry.
5.0 Waste Disposal
Due to the presence of the azide group, special waste disposal procedures are required.
-
Dedicated Waste Stream: All waste containing this compound, including stock solutions, reaction mixtures, and contaminated materials (e.g., pipette tips, vials), must be collected in a clearly labeled, dedicated azide waste container.[10]
-
Incompatible Waste: DO NOT mix azide-containing waste with acidic waste streams to prevent the formation of hydrazoic acid.[10]
-
Heavy Metals: Avoid mixing with heavy metal waste.
-
Drain Disposal: Under no circumstances should any solution containing this compound be poured down the drain.[14]
-
Consult EHS: Follow all local and institutional Environmental Health & Safety (EHS) guidelines for the disposal of energetic and cytotoxic compounds.
6.0 Summary of Data and Incompatibilities
Table 6.1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C78H95N9O20 | [15] |
| Molecular Weight | 1478.64 g/mol | [15] |
| Appearance | Light yellow to yellow solid/ointment |[3][16] |
Table 6.2: Chemical Incompatibilities
| Incompatible Class | Examples | Hazard | Reference |
|---|---|---|---|
| Strong Acids | HCl, H2SO4 | Formation of toxic/explosive hydrazoic acid | [10] |
| Heavy Metals / Salts | Cu, Pb, Ag, Hg | Formation of shock-sensitive metal azides | [8][11] |
| Halogenated Solvents | Dichloromethane, Chloroform | Formation of explosive di/tri-azidomethane | [10][11] |
| Reducing Agents | DTT, TCEP | Can reduce the azide group | N/A |
| Strong Bases | NaOH, KOH | Promotes rapid hydrolysis of SN38 lactone |[5][6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 I CAS#: 1224601-12-0 I antibody-drug conjugates (ADCs) I InvivoChem [invivochem.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 12. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. 1pchem.com [1pchem.com]
- 16. 化合物 this compound | 1373170-36-5 [chemicalbook.com]
Application Notes and Protocols for Preclinical Studies of a SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 ADC
Audience: Researchers, scientists, and drug development professionals in the field of oncology and antibody-drug conjugates.
Introduction Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents.[1][2] This document provides a detailed experimental framework for the preclinical evaluation of a novel ADC composed of a target-specific antibody conjugated to SN38, a potent topoisomerase I inhibitor.[3][4] The linker system, SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3, is designed for stability in circulation and efficient payload release within the tumor microenvironment.[] The polyethylene (B3416737) glycol (PEG8) spacer is incorporated to enhance solubility and improve pharmacokinetic properties, while the p-aminobenzyl (PAB) group acts as a self-immolative unit.[6][7] The terminal azide (B81097) (N3) group allows for site-specific conjugation to a modified antibody via click chemistry.[8] These protocols cover the essential stages of ADC development, from synthesis and characterization to comprehensive in vitro and in vivo evaluation.
Section 1: ADC Synthesis and Characterization
This section details the protocols for generating and verifying the quality of the SN38 ADC. The process involves the synthesis of the linker-payload, modification of the antibody, conjugation, and subsequent characterization to ensure purity, homogeneity, and a precise drug-to-antibody ratio (DAR).
Protocol 1.1: Synthesis of this compound Linker-Payload
This protocol outlines a potential synthetic route. The Lys(MMT) component's monomethoxytrityl (MMT) group is an acid-labile protecting group, likely removed during synthesis to enable subsequent conjugation steps.[9][10]
Materials:
-
SN38
-
p-aminobenzyl alcohol (PAB-OH)
-
Fmoc-Lys(MMT)-OH
-
Oxydiacetic anhydride
-
NH2-PEG8-N3
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Mild acid for MMT deprotection (e.g., 1% TFA in DCM)[11]
-
Purification system (e.g., HPLC)
Method:
-
Activate SN38: React SN38 with a suitable activating agent (e.g., p-nitrophenyl chloroformate) to form an activated carbonate at its 20-hydroxyl position.
-
Couple PAB: React the activated SN38 with the amino group of a PAB derivative to form a carbamate (B1207046) linkage.
-
Link Lysine (B10760008): Couple the carboxyl group of Fmoc-Lys(MMT)-OH to the PAB moiety.
-
Deprotection: Remove the Fmoc group using a standard base (e.g., piperidine (B6355638) in DMF) to expose the alpha-amino group of lysine.
-
Add Oxydiacetamide Spacer: React the exposed amine with oxydiacetic anhydride.
-
Couple PEG-Azide: Activate the remaining carboxylic acid of the oxydiacetamide linker and couple it with the amine group of NH2-PEG8-N3.
-
Final Deprotection (if necessary): If the MMT group on the lysine side-chain is not intended to be part of the final linker for pH-dependent cleavage, it should be removed under mild acidic conditions.
-
Purification: Purify the final linker-payload conjugate using reverse-phase HPLC and confirm its identity and purity via LC-MS and NMR.
Protocol 1.2: Antibody Engineering and Modification
This protocol describes the introduction of a bioorthogonal handle onto the antibody for azide-linker conjugation. Strain-promoted alkyne-azide cycloaddition (SPAAC) is a common "click chemistry" method.[8]
Materials:
-
Target-specific monoclonal antibody (mAb)
-
A suitable alkyne-containing reagent (e.g., DBCO-NHS ester)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting columns
Method:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Reaction Setup: Add a 5- to 10-fold molar excess of DBCO-NHS ester (dissolved in DMSO) to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column, exchanging the buffer to a suitable conjugation buffer (e.g., PBS).
-
Characterization: Confirm the incorporation of the alkyne handle using mass spectrometry.
Protocol 1.3: ADC Conjugation
Materials:
-
DBCO-modified antibody
-
SN38-linker-N3 construct
-
Conjugation buffer (e.g., PBS, pH 7.4)
Method:
-
Reaction Setup: Add a 1.5- to 3-fold molar excess of the SN38-linker-N3 payload to the DBCO-modified antibody solution.
-
Incubation: Incubate the reaction for 4-16 hours at 4°C or room temperature. The optimal conditions should be determined empirically.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 1.4: ADC Characterization and Data Presentation
The quality of the ADC is assessed by its purity, aggregation level, and average drug-to-antibody ratio (DAR).
Methods:
-
DAR Determination:
-
UV-Vis Spectroscopy: A simple method based on the Beer-Lambert law, using the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload (e.g., ~380 nm for SN38).[][13]
-
Mass Spectrometry (LC-MS): Provides a more detailed analysis of the DAR distribution by measuring the mass of the intact ADC or its subunits (light and heavy chains).[14][15]
-
-
Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): Used to determine the percentage of monomeric ADC and quantify high molecular weight aggregates.
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, which correlates with the number of conjugated drug molecules. This can also provide DAR distribution information.
-
Data Presentation: ADC Characterization Summary
| Parameter | Method | Result | Acceptance Criteria |
|---|---|---|---|
| Average DAR | LC-MS | 3.8 | 3.5 - 4.5 |
| % Monomer | SEC | >98% | >95% |
| % Aggregates | SEC | <2% | <5% |
| Free Drug Level | RP-HPLC | <1% | <2% |
| Endotoxin | LAL Assay | <0.5 EU/mg | <1.0 EU/mg |
Section 2: In Vitro Characterization
In vitro assays are crucial for determining the biological activity and stability of the ADC before advancing to in vivo models.
Protocol 2.1: Target Binding Affinity Assay (SPR)
Purpose: To confirm that conjugation does not impair the antibody's ability to bind its target antigen.
Method:
-
Immobilize the target antigen on a sensor chip.
-
Flow serial dilutions of both the unconjugated (naked) mAb and the ADC over the chip.
-
Measure the association (ka) and dissociation (kd) rates.
-
Calculate the equilibrium dissociation constant (KD = kd/ka).
Data Presentation: Binding Affinity
| Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |
|---|---|---|---|
| Naked mAb | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |
| SN38-ADC | 2.3 x 10^5 | 5.5 x 10^-4 | 2.4 |
Protocol 2.2: In Vitro Cytotoxicity Assay
Purpose: To measure the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.
Method:
-
Cell Seeding: Seed antigen-positive (e.g., MCF-7) and antigen-negative (e.g., U-2 OS) cells in 96-well plates.
-
Treatment: After 24 hours, treat the cells with serial dilutions of the ADC, naked mAb, and free SN38 payload.
-
Incubation: Incubate for 72-120 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or MTS.
-
Data Analysis: Plot cell viability versus concentration and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity
| Compound | Cell Line (Antigen) | IC50 (nM) |
|---|---|---|
| SN38-ADC | MCF-7 (Positive) | 1.5 |
| SN38-ADC | U-2 OS (Negative) | >1000 |
| Free SN38 | MCF-7 (Positive) | 5.0 |
| Free SN38 | U-2 OS (Negative) | 6.2 |
| Naked mAb | MCF-7 (Positive) | No effect |
Protocol 2.3: In Vitro Bystander Effect Assay
Purpose: To determine if the ADC's payload can kill neighboring antigen-negative cells after being released from a target antigen-positive cell.[16][17][18]
Method:
-
Cell Labeling: Label antigen-positive cells with one fluorescent marker (e.g., RFP) and antigen-negative cells with another (e.g., GFP).
-
Co-culture: Seed the labeled cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
Treatment: Treat the co-culture with the ADC or controls.
-
Analysis: After 72-120 hours, use high-content imaging or flow cytometry to quantify the viability of each cell population separately based on their fluorescent labels.[19][20]
Protocol 2.4: Plasma Stability Assay
Purpose: To assess the stability of the ADC and the rate of drug deconjugation in plasma.[21][22][23][24]
Method:
-
Incubation: Incubate the ADC in human and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis:
-
Intact ADC: Use affinity capture (e.g., protein A beads) followed by LC-MS to measure the average DAR over time.
-
Free Payload: Use protein precipitation followed by LC-MS/MS to quantify the amount of released SN38 in the plasma supernatant.
-
-
Data Analysis: Calculate the half-life of the ADC in plasma.
Data Presentation: Plasma Stability
| Species | Time (hours) | Average DAR | % Payload Released |
|---|---|---|---|
| Human | 0 | 3.80 | 0.0 |
| 24 | 3.75 | <0.5 | |
| 72 | 3.68 | <1.0 | |
| 168 | 3.55 | <2.5 | |
| Mouse | 0 | 3.80 | 0.0 |
| 24 | 3.60 | <1.5 | |
| 72 | 3.41 | <3.0 |
| | 168 | 3.10 | <5.0 |
Section 3: In Vivo Evaluation
Animal models are used to assess the pharmacokinetics, efficacy, and safety of the ADC.
Protocol 3.1: Pharmacokinetic (PK) Study
Purpose: To determine the in vivo clearance, half-life, and exposure of the ADC.
Method:
-
Animal Model: Use healthy mice or rats.
-
Dosing: Administer a single intravenous (IV) dose of the ADC.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Analysis: Use an ELISA to measure the concentration of total antibody and an LC-MS method to measure the concentration of the conjugated ADC (and potentially free payload).
-
Modeling: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters like clearance (CL), volume of distribution (Vd), and half-life (t½).
Protocol 3.2: In Vivo Efficacy Study
Purpose: To evaluate the anti-tumor activity of the ADC in a relevant cancer model.[1][25][26]
Method:
-
Model: Use immunodeficient mice (e.g., NSG mice) bearing subcutaneous xenografts of an antigen-positive human cancer cell line.
-
Grouping: Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, Naked mAb, ADC at different doses, SN38 control).
-
Dosing: Administer treatments intravenously according to the planned schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Efficacy is measured by tumor growth inhibition (TGI).
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) Day 21 | % TGI |
|---|---|---|---|
| Vehicle | - | 1550 ± 210 | - |
| Naked mAb | 5 | 1490 ± 190 | 4% |
| SN38-ADC | 1 | 850 ± 150 | 45% |
| SN38-ADC | 3 | 210 ± 80 | 86% |
| SN38-ADC | 5 | 50 ± 30 (regression) | >100% |
Section 4: Visualizations
Diagrams are provided to illustrate key mechanisms and workflows.
SN38 Mechanism of Action
SN38 is the active metabolite of irinotecan (B1672180) and functions by inhibiting topoisomerase I, a nuclear enzyme that relieves torsional strain in DNA during replication.[27][28][29] Inhibition of this enzyme leads to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[30]
Caption: Mechanism of action for the SN38 payload, leading to apoptotic cell death.
ADC Internalization and Payload Release
The ADC binds to its target antigen on the cancer cell surface and is internalized.[6] Within the acidic environment of the lysosome, the linker is cleaved, triggering the self-immolation of the PAB spacer and releasing the active SN38 payload.[31][32] The membrane-permeable SN38 can then diffuse out to affect neighboring cells (bystander effect).[17]
Caption: ADC binding, internalization, and intracellular release of the SN38 payload.
Overall Experimental Workflow
The preclinical evaluation of an ADC is a multi-stage process, beginning with robust biochemical and biophysical characterization, followed by in vitro biological assessment, and culminating in in vivo studies to establish efficacy and a preliminary safety profile.
Caption: A streamlined workflow for the preclinical development of an ADC candidate.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. SN-38 - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 13. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. sciex.com [sciex.com]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 18. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 19. agilent.com [agilent.com]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. ADC Plasma Stability Assay [iqbiosciences.com]
- 24. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 28. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ClinPGx [clinpgx.org]
- 30. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 conjugation
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields encountered during the conjugation of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing a low yield in my this compound conjugation reaction?
A1: Low yields in this multi-step conjugation process can typically be attributed to one or more of the following factors:
-
Incomplete MMT Deprotection: The monomethoxytrityl (MMT) group on the lysine (B10760008) side-chain must be efficiently removed to expose the primary amine for subsequent conjugation. Residual MMT will directly lead to a lower yield.
-
Suboptimal Click Chemistry Conditions: The azide (B81097) (N3) terminus of the PEG8 linker is designed for a click chemistry reaction (CuAAC or SPAAC). Low efficiency in this step is a common cause of poor yields. This can be due to an inactive catalyst, incorrect stoichiometry, or interfering substances.[1][2]
-
Drug-Linker Instability or Aggregation: SN38 is a hydrophobic molecule.[3] Despite the presence of a PEG linker to enhance solubility, the SN38-linker conjugate can be prone to aggregation and precipitation in aqueous buffers, leading to its effective removal from the reaction mixture.[4][5] The lactone ring of SN38 is also susceptible to hydrolysis, which can be influenced by pH.[6]
-
Inefficient Purification: Significant product loss can occur during purification steps designed to remove unreacted drug-linker, antibodies, and other reagents.[3] Techniques like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) must be optimized to balance purity and recovery.
Q2: How can I confirm that the MMT group has been successfully removed from the lysine residue?
A2: Complete deprotection of the MMT group is critical. You can monitor the deprotection reaction using the following methods:
-
Trityl Cation Test: After the acidic treatment for MMT removal, take a few resin beads (if solid-phase) or a small aliquot of the reaction mixture and add a drop of a strong acid like trifluoroacetic acid (TFA). The release of the MMT cation produces a characteristic orange or yellow color.[2] The disappearance of this color upon successive washes indicates complete removal.
-
HPLC Analysis: The most reliable method is to compare the HPLC chromatograms of the material before and after the deprotection step. The MMT-protected starting material will have a different retention time than the deprotected product. The disappearance of the starting material peak indicates a complete reaction.
-
Mass Spectrometry: Analysis of the deprotected product by mass spectrometry will show a mass shift corresponding to the loss of the MMT group (mass of MMT = 272.37 g/mol ).
Q3: What type of click chemistry is the azide group on this linker intended for, and what are the key differences?
A3: The terminal azide (N3) group is designed for alkyne-azide cycloaddition reactions. There are two primary types:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that requires a copper(I) catalyst. The alkyne partner must be a terminal alkyne. This method is known for its speed and high yields.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a toxic copper catalyst, making it highly suitable for bioconjugation in living systems.[][8] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) as the reaction partner. The reaction is driven by the release of ring strain.[] Your choice will depend on the alkyne-modified molecule you are conjugating and the sensitivity of your materials to copper.
Q4: The SN38-linker conjugate appears to be precipitating out of my aqueous reaction buffer. How can I improve its solubility?
A4: Precipitation is a common issue due to the hydrophobicity of SN38.[3][4] While the PEG8 linker aids solubility, further optimization may be needed:
-
Introduce an Organic Co-solvent: Adding a minor percentage (e.g., 5-15% v/v) of a water-miscible organic solvent like DMSO or DMF can significantly improve the solubility of the drug-linker conjugate.[4] However, ensure the chosen co-solvent is compatible with your biomolecule (e.g., antibody) and does not cause denaturation.
-
Optimize pH: The pH of the buffer can influence the solubility of both the drug-linker and the target molecule. Conduct small-scale trials at different pH values within the stable range for your biomolecule.
-
Control the Concentration: Working with lower concentrations of the SN38-linker conjugate can help to keep it in solution.
Troubleshooting Guides
Issue 1: Low Yield Attributed to Incomplete MMT Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Reaction Time | The MMT group is acid-labile and is typically removed with mild acidic conditions.[9][10] If deprotection is incomplete, increase the reaction time or the number of acid washes. A common condition is 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM).[2] |
| Acid-Labile Resin or Linker Cleavage | If the drug-linker is attached to a highly acid-sensitive resin, prolonged exposure to TFA can cause premature cleavage. Consider using a milder deprotection cocktail, such as 1:2:7 Acetic Acid/Trifluoroethanol/DCM.[10] |
| Re-attachment of the MMT Cation | The released MMT cation can potentially re-attach to other nucleophilic sites. Include a scavenger, such as 1-5% triisopropylsilane (B1312306) (TIS), in the deprotection solution to quench the MMT cation.[2][10] |
Issue 2: Low Yield Attributed to Inefficient Click Chemistry (CuAAC)
| Possible Cause | Suggested Solution |
| Oxidation of Copper(I) Catalyst | The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen.[2] Prepare a fresh solution of a reducing agent like sodium ascorbate (B8700270) and add it to the reaction mixture to maintain the copper in the +1 oxidation state.[11][12] Degassing the buffer can also help. |
| Copper Sequestration | If your target molecule (e.g., protein, antibody) has functional groups that can chelate copper, this can inhibit the reaction. Use a stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), which is water-soluble and protects the Cu(I) catalyst.[13] A ligand-to-copper ratio of 5:1 is often recommended.[11] |
| Poor Reagent Solubility | Ensure all components, especially the alkyne-modified molecule, are fully dissolved. Use of a co-solvent like DMSO may be necessary.[9] |
| Incorrect Order of Reagent Addition | To prevent precipitation of copper salts, a recommended order of addition is to first mix the CuSO4 and the stabilizing ligand, add this to the azide/alkyne solution, and finally initiate the reaction by adding the sodium ascorbate.[12][13] |
| Steric Hindrance | If the azide or alkyne is in a sterically hindered environment, the reaction rate can be slow. Increase the reaction time, temperature (if compatible with your biomolecule), or the concentration of the reactants.[2] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for MMT Deprotection
| Reagent Cocktail | Typical Reaction Time | Scavenger | Reference |
| 1-2% TFA in DCM | 30 min (repeat 2-3x) | 2% TIS | [2] |
| Acetic Acid/TFE/DCM (1:2:7 v/v/v) | 1 hour | Not typically required | [10] |
| 30% Hexafluoroisopropanol (HFIP) in DCM | 5-15 min (repeat 3x) | TIS recommended | [9] |
Table 2: Typical Starting Concentrations for CuAAC Bioconjugation
| Component | Typical Concentration Range | Notes | Reference |
| Azide-Linker | 1.5-5 molar excess over alkyne | Depends on desired conjugation ratio | [9] |
| Alkyne-Biomolecule | 10 - 100 µM | Higher concentrations can be inhibitory | [11] |
| CuSO₄ | 50 - 200 µM | Final concentration in reaction | [11][14] |
| Stabilizing Ligand (e.g., THPTA) | 250 - 1000 µM | Maintain a 5:1 ratio to copper | [11][14] |
| Sodium Ascorbate | 1 - 5 mM | Prepare fresh | [14] |
Experimental Protocols
Protocol 1: MMT Deprotection of SN38-PAB-Lys(MMT)-Linker
This protocol assumes the reaction is performed in solution.
-
Dissolution: Dissolve the this compound conjugate in a minimal amount of dichloromethane (DCM).
-
Prepare Deprotection Cocktail: In a separate vial, prepare a solution of 1% trifluoroacetic acid (TFA) and 2% triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the dissolved drug-linker solution. A 10-fold volume excess of the cocktail is recommended.
-
Incubation: Gently agitate the mixture at room temperature for 30 minutes.
-
Monitoring: Monitor the reaction by HPLC to confirm the disappearance of the starting material.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess acid under a stream of nitrogen or by rotary evaporation.
-
Washing: Re-dissolve the residue in a suitable organic solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. Dry the organic layer and evaporate the solvent. The deprotected product is now ready for conjugation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for conjugating the deprotected SN38-linker-azide to an alkyne-modified biomolecule in an aqueous buffer.
-
Prepare Stock Solutions:
-
Biomolecule-Alkyne: Prepare a solution of your alkyne-modified biomolecule in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
SN38-Linker-Azide: Dissolve the MMT-deprotected drug-linker in a minimal amount of DMSO to create a concentrated stock solution.
-
Catalyst Premix: Prepare a premix of Copper(II) Sulfate (CuSO₄) and THPTA ligand in water. For a final reaction concentration of 100 µM CuSO₄, you would use 500 µM THPTA.
-
Reducing Agent: Prepare a fresh 50 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction tube, add the biomolecule-alkyne solution.
-
Add the SN38-linker-azide stock solution to achieve the desired molar excess. Ensure the final DMSO concentration remains below 10% to avoid denaturation of the biomolecule.
-
Add the CuSO₄/THPTA catalyst premix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature, protected from light, for 1 to 4 hours. Reaction time may need optimization.
-
Purification: Purify the resulting conjugate using Size Exclusion Chromatography (SEC) to remove excess drug-linker and catalyst components. Further purification and characterization by HIC may be necessary to isolate specific drug-to-antibody ratio (DAR) species.[3]
Visualizations
Caption: Experimental workflow for SN38 conjugation.
Caption: Chemical conjugation via Click Chemistry (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Click Chemistry for SN38-Azide Conjugation
Welcome to the technical support center for SN38-azide click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during the bioconjugation of SN38.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a copper-catalyzed click reaction (CuAAC) with SN38-azide?
The main challenges stem from the inherent properties of SN38. Its poor aqueous solubility often requires the use of organic co-solvents, and the drug's lactone ring is susceptible to hydrolysis under neutral or alkaline conditions (pH > 6), converting it to an inactive carboxylate form.[1][2] Therefore, reaction conditions must be carefully balanced to maintain SN38's solubility and structural integrity while ensuring the efficiency of the copper catalyst.
Q2: Why is my reaction yield consistently low or nonexistent?
Low or no product yield can be attributed to several factors:
-
Inactive Catalyst: The active catalyst, Cu(I), is easily oxidized to inactive Cu(II) by atmospheric oxygen.[3][4] This can be mitigated by using a fresh solution of a reducing agent like sodium ascorbate (B8700270) or by performing the reaction under an inert atmosphere (e.g., argon or nitrogen).[3][5]
-
Poor Solubility: SN38-azide or the alkyne partner may not be fully dissolved in the chosen solvent system, preventing them from reacting. Optimizing the co-solvent ratio (e.g., DMSO/water) is crucial.[6]
-
Steric Hindrance: Bulky chemical groups near the azide (B81097) or alkyne functionalities can physically block the reaction from occurring.[3]
-
Inhibitory Buffer Components: Buffers containing Tris should be avoided as the tris(hydroxymethyl)aminomethane molecule can act as an inhibitory ligand for copper.[7] Phosphate (B84403), carbonate, or HEPES buffers are generally compatible.[7]
Q3: What are the best practices for choosing a solvent system for an SN38-azide click reaction?
A mixed solvent system is typically required. The reaction often starts by dissolving the hydrophobic SN38-azide and the alkyne component in an organic solvent like DMSO.[6] Subsequently, an aqueous buffer containing the copper source, a stabilizing ligand, and a reducing agent is added.[6] The final ratio of organic solvent to aqueous buffer must be optimized to ensure all components, including the catalyst system, remain in solution throughout the reaction.
Q4: How can I minimize the formation of side products?
A common side reaction is the oxidative homocoupling of the alkyne partner, known as Glaser coupling.[3] This can be minimized by:
-
Using a stabilizing ligand to protect the Cu(I) catalyst.[3]
-
Performing the reaction under an inert atmosphere to exclude oxygen.[3]
-
Adding a slight excess of the reducing agent (sodium ascorbate).[8]
Additionally, byproducts from ascorbate oxidation can sometimes modify proteins. If this is a concern, the additive aminoguanidine (B1677879) can be used to intercept these reactive byproducts.[5][7]
Q5: How should I purify the final SN38 conjugate and remove the copper catalyst?
Post-reaction purification is critical to remove unreacted starting materials, side products, and the potentially toxic copper catalyst.
-
Copper Removal: Residual copper can be removed by washing the crude product with a solution containing a chelating agent like EDTA.[3] For biomolecule conjugates, molecular weight cut-off (MWCO) centrifugation is a simple and rapid method to separate the larger conjugate from the smaller copper catalyst and excess reagents.[9][10]
-
Product Purification: Flash chromatography is commonly used for small-molecule conjugates.[6] For larger bioconjugates, techniques like size-exclusion chromatography (SEC) or dialysis may be more appropriate. Driving the reaction to completion simplifies purification by reducing the amount of unreacted starting materials.[3]
Troubleshooting Guide
This guide addresses specific problems that may arise during the SN38-azide click reaction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).[3][4] | • Use a freshly prepared solution of sodium ascorbate.[3] • Perform the reaction under an inert atmosphere (argon or nitrogen).[3] • Ensure the copper source and ligand are pre-mixed before adding the reducing agent.[4][7] |
| Poor Solubility of Reactants: SN38-azide or the alkyne is not fully dissolved.[1] | • Increase the proportion of organic co-solvent (e.g., DMSO, DMF). • Use sonication to aid in the dissolution of starting materials. | |
| SN38 Lactone Ring Hydrolysis: The reaction pH is too high (pH > 6), leading to the inactive carboxylate form.[1][2] | • Maintain the reaction pH in a slightly acidic to neutral range (pH 6.5–7.0). • Minimize reaction time by monitoring progress closely with TLC or LC-MS.[3] | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): Oxidative dimerization of the alkyne starting material.[3] | • Use a stabilizing ligand (e.g., THPTA, BTTAA) to protect the Cu(I) catalyst.[3][11] • Purge the reaction mixture with an inert gas before initiating the reaction.[3] |
| Modification of Biomolecules: Byproducts from ascorbate oxidation react with sensitive residues (e.g., lysine, arginine).[4][7] | • Add a scavenger, such as aminoguanidine (final concentration ~5 mM), to the reaction mixture.[7][12] | |
| Difficulty in Purification | Residual Copper Catalyst: Copper ions remain in the final product.[3] | • Wash the crude product with a solution of a chelating agent like EDTA.[3] • For biomolecules, use dialysis or a desalting column with an EDTA-containing buffer.[12] • Consider using a heterogeneous copper catalyst that can be removed by simple filtration.[3] |
| Co-elution of Product and Starting Materials: Incomplete reaction makes separation challenging. | • Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.[3] • Employ higher-resolution purification methods like preparative HPLC. |
Experimental Protocols & Data
Optimized Reaction Conditions
The following table summarizes generally recommended starting conditions for the copper-catalyzed click reaction of SN38-azide. These should be further optimized for specific substrates and desired outcomes.
| Component | Recommended Concentration / Ratio | Key Considerations |
| SN38-Azide | 1 equivalent | Ensure complete dissolution in the organic co-solvent before adding aqueous components. |
| Alkyne Partner | 1.5–3 equivalents | A slight excess can help drive the reaction to completion. For bioconjugation, use a 2-fold excess down to 20 µM.[12] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.05–0.25 mM | A common starting point is 5-10 mol% relative to the limiting reagent. For bioconjugation, concentrations of 50-100 µM are often used.[7] |
| Stabilizing Ligand | 5 equivalents relative to Cu | The ligand-to-copper ratio is critical for protecting the catalyst and the biomolecule.[7][12] |
| Sodium Ascorbate | 2–5 equivalents relative to Cu | Should be prepared as a fresh stock solution immediately before use.[12] |
| Solvent System | DMSO / Aqueous Buffer (pH 6.5–7.0) | The ratio must be optimized for substrate solubility. Buffers like HEPES or phosphate are recommended.[7] |
| Temperature | Ambient / Room Temperature | Elevated temperatures are generally not required and may promote SN38 degradation.[3][6] |
| Reaction Time | 1–24 hours | Progress should be monitored by TLC or LC-MS to determine the optimal time.[3][6] |
Comparison of Common Water-Soluble Ligands
For reactions involving biological molecules, a water-soluble ligand is essential. The choice of ligand can impact reaction speed and biocompatibility.
| Ligand | Key Features | Recommended Use Case |
| THPTA | High water solubility, moderate reaction kinetics, moderate biocompatibility.[11] | General in vitro bioconjugation in aqueous buffers.[11][13] |
| BTTAA | Very high reaction kinetics, very low cytotoxicity, very high stability in biological systems.[11] | In vivo applications, live-cell labeling, and reactions with sensitive biomolecules.[11][14] |
| BTTES | High water solubility, high reaction kinetics, very low cytotoxicity.[11] | An excellent alternative to BTTAA for aqueous in vitro and in vivo applications.[11] |
Protocol: General Procedure for CuAAC of SN38-Azide
This protocol is a starting point for the conjugation of an SN38-azide derivative with a soluble alkyne partner.
Materials:
-
SN38-azide
-
Alkyne-functionalized molecule
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deoxygenated aqueous buffer (e.g., 100 mM phosphate buffer, pH 6.8)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, prepare fresh )
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vial, dissolve SN38-azide (1 eq.) and the alkyne partner (1.5 eq.) in the minimum required volume of DMSO.
-
Add the deoxygenated aqueous buffer to achieve the desired final reaction concentration and solvent ratio.
-
In a separate microcentrifuge tube, prepare the catalyst premix: add the THPTA solution (5 eq. to copper) followed by the CuSO₄ solution (0.1 eq.). Mix gently.[4][7]
-
Add the catalyst premix to the reaction vial containing the azide and alkyne.
-
Sparge the reaction mixture with an inert gas (argon or nitrogen) for 2-3 minutes to remove dissolved oxygen.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2-5 eq. to copper).[13]
-
Seal the vial and stir the reaction at room temperature, protecting it from light.
-
Monitor the reaction progress periodically using an appropriate analytical method (e.g., TLC or LC-MS/MS).[3][15]
-
Once the reaction is complete, proceed with the appropriate workup and purification protocol.
Visual Guides
Experimental Workflow
Caption: General experimental workflow for SN38-azide click chemistry.
Troubleshooting Logic Tree
Caption: A logic tree to guide troubleshooting of common reaction issues.
Simplified CuAAC Catalytic Cycle
Caption: A simplified diagram of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. journals.macewan.ca [journals.macewan.ca]
- 6. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MMT Deprotection of Lysine-Based Linkers
Welcome to the technical support center for challenges related to the Monomethoxytrityl (MMT) deprotection of lysine-based linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the MMT deprotection of lysine (B10760008) side chains in solid-phase peptide synthesis (SPPS).
Problem 1: Incomplete MMT Deprotection
Symptom: Subsequent coupling to the lysine side chain is inefficient, or mass spectrometry of the final peptide shows a mass corresponding to the MMT-protected peptide.[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Deprotection Time/Cycles: The deprotection reaction may not have gone to completion. | Increase the number of deprotection cycles (e.g., 5-10 cycles of 2-3 minutes each) rather than prolonging a single exposure.[2][3] For stubborn cases, a 10-minute reaction time repeated 5 times has shown to be effective for Mmt deprotection of cysteine side chains, which can be a good starting point for lysine.[4] |
| Insufficient TFA Concentration: The concentration of Trifluoroacetic Acid (TFA) may be too low for your specific peptide sequence.[5] | Consider a slight increase in TFA concentration (e.g., from 1% to 2%), but monitor closely for side reactions.[5][6] A 2% TFA solution with 5% Triisopropylsilane (TIS) in Dichloromethane (B109758) (DCM) is a common starting point.[4] |
| Steric Hindrance: The peptide sequence around the Lys(Mmt) residue may be sterically crowded, hindering reagent access.[1] | Switch to a more potent, yet still mild, cleavage cocktail. A mixture of Acetic Acid/Trifluoroethanol/DCM (1:2:7) can be effective.[7] Alternatively, a solution of 30% Hexafluoroisopropanol (HFIP) in DCM can be used.[6] |
| Reagent Degradation: The acidic reagent (e.g., TFA) may have degraded over time. | Always use fresh, high-quality reagents for deprotection cocktails.[8] |
Problem 2: Premature Cleavage of Other Acid-Labile Protecting Groups (e.g., Boc, tBu)
Symptom: Mass spectrometry analysis reveals the loss of other protecting groups, such as Boc or tBu, from other residues in the peptide sequence.[5]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| TFA Concentration is too High: The TFA concentration is too aggressive for the peptide sequence. | Reduce the TFA concentration to the minimum required for Mmt removal (e.g., start with 1% TFA).[1][6] |
| Prolonged Exposure to Acid: The total time the resin is exposed to the acidic deprotection solution is too long.[1][5] | Use multiple short deprotection cycles instead of one long exposure to minimize overall acid contact time.[1][3] |
| Inappropriate Deprotection Cocktail: The chosen deprotection cocktail is not mild enough. | For highly acid-sensitive sequences, consider using non-TFA based methods. A solution of 0.6 M HOBt in DCM/TFE (1:1) or AcOH/TFE/DCM (1:2:7) can be used for Mmt removal. 30% HFIP in DCM is also a very mild alternative.[6][9] |
Problem 3: Premature Cleavage of the Peptide from Acid-Sensitive Resin
Symptom: Significant loss of peptide product is observed, and analysis of the cleavage solution shows the presence of the desired peptide. This is common with highly acid-labile resins like 2-chlorotrityl or Sieber amide resins.[10]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Acid Lability of the Resin: The resin linker is too sensitive to the acidic conditions used for MMT deprotection.[10] | Use the mildest possible deprotection conditions. A 1% TFA in DCM solution should be used in multiple short treatments. For extremely sensitive linkers, consider alternative reagents like 30% HFIP in DCM.[9] |
| Extended Deprotection Times: Prolonged exposure to even low concentrations of TFA can cleave the peptide from sensitive resins.[5] | Minimize the deprotection time by using repeated short cycles.[1] Monitor the deprotection carefully and stop as soon as the Mmt group is removed. |
Problem 4: MMT Cation Reattachment
Symptom: HPLC/MS analysis shows a mass addition of +272 Da, particularly on Tryptophan (Trp) residues, indicating reattachment of the MMT cation.[9]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient or Inappropriate Scavenger: The scavenger used is not effective at quenching the reactive Mmt carbocation.[9] | Incorporate an effective scavenger in the deprotection cocktail. Triisopropylsilane (TIS) at 1-5% is highly recommended.[3][9] Methanol can also be used as a scavenger.[3] |
| Presence of Electron-Rich Residues: Tryptophan is particularly susceptible to alkylation by the Mmt cation.[9] | For Trp-containing peptides, ensuring a high scavenger concentration (e.g., 5% TIS) is critical.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the MMT group and why is it used for lysine protection?
A1: The Monomethoxytrityl (MMT) group is a highly acid-labile protecting group used in solid-phase peptide synthesis (SPPS) to protect the side-chain amino group of lysine.[9] Its primary advantage is its orthogonality to the base-labile Fmoc group and other more robust acid-labile protecting groups like Boc and tBu. This allows for the selective deprotection of the lysine side chain under very mild acidic conditions, enabling site-specific modifications such as branching, cyclization, or the attachment of labels.[5]
Q2: What are the standard conditions for MMT deprotection?
A2: Standard conditions for MMT deprotection typically involve treating the peptide-resin with a solution of 1-2% TFA in DCM.[11] To prevent side reactions, it is highly recommended to include a scavenger, such as 1-5% TIS.[3] The deprotection is often carried out in multiple short cycles (e.g., 5-10 cycles of 2-3 minutes each).[2][3]
Q3: How can I monitor the completion of the MMT deprotection?
A3: The release of the MMT cation results in a distinct yellow color in the deprotection solution.[3][12] You can monitor the reaction by observing this yellow color. The deprotection is considered complete when the solution no longer turns yellow upon addition of fresh reagent.[12] For a more quantitative assessment, a small sample of resin can be cleaved and analyzed by HPLC/MS.
Q4: What is the mechanism of MMT deprotection?
A4: The MMT deprotection is an acid-catalyzed reaction. The acid (e.g., TFA) protonates the nitrogen of the protected lysine side chain, making the MMT group a good leaving group. The MMT group departs as a stable MMT carbocation (MMT+). This reactive carbocation is then quenched by a scavenger, such as TIS, to prevent it from reattaching to the peptide.[13]
Data Summary
The choice of deprotection cocktail is crucial for successful and clean MMT removal. The following table summarizes common cocktails and their general performance.
| Deprotection Cocktail | Efficacy | Stability of Other Protecting Groups | Notes |
| 1% TFA in DCM | Effective, but may require multiple treatments.[5][6] | Risk of partial cleavage of other acid-labile groups with prolonged exposure.[5] | Addition of scavengers is highly recommended.[5] |
| 1-2% TFA / 1-5% TIS in DCM | Highly effective.[5][11] | Improved stability compared to TFA alone, but tBu cleavage can still occur with extended treatment.[5] | TIS is a very effective cation scavenger.[9] |
| AcOH/TFE/DCM (1:2:7) | Effective, and a milder alternative to TFA-based cocktails.[7] | High stability of other acid-labile groups.[7] | Particularly useful for Mmt group removal. |
| 30% HFIP in DCM | Good, offers a very mild alternative.[6][9] | Excellent stability of other acid-labile groups.[9] | May require longer treatment times. Useful for highly acid-sensitive peptides or resins.[9] |
| 0.6 M HOBt in DCM/TFE (1:1) | Effective for Mmt removal. | Good stability. | A non-TFA based alternative. |
Key Experimental Protocols
Protocol 1: Standard MMT Deprotection using TFA/TIS
This protocol is suitable for many peptides but should be used with caution for sequences containing highly acid-sensitive residues or linkers.
-
Resin Swelling: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM, 2 mL) for 20-30 minutes in a suitable reaction vessel.[5][9]
-
Drain: Drain the DCM from the resin.[9]
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 1% TFA and 2-5% TIS in DCM (v/v/v). For example, for 2 mL, add 20 µL of TFA and 40-100 µL of TIS to the appropriate volume of DCM.[5]
-
Deprotection: Add the deprotection cocktail to the resin and agitate gently for 2-3 minutes.[3] The solution will likely turn yellow.
-
Drain and Repeat: Drain the solution and repeat the treatment (Step 4) for a total of 5-10 cycles, or until the solution no longer turns yellow upon addition of fresh cocktail.[3]
-
Washing: After the final deprotection step, wash the resin thoroughly with DCM (3x), followed by a neutralizing wash with 10% Diisopropylethylamine (DIPEA) in DMF (2x), and finally with DMF (3x) to prepare for the next step.[3][11]
Protocol 2: Mild MMT Deprotection using HFIP
This protocol is recommended for peptides with highly acid-sensitive protecting groups or linkers.
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Drain: Drain the DCM from the resin.
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 30% Hexafluoroisopropanol (HFIP) in DCM (v/v).
-
Deprotection: Add the HFIP/DCM solution to the resin and agitate gently. Treatment times may need to be longer than with TFA, for example, 3 treatments of 15 minutes each.[6]
-
Drain and Repeat: Drain the solution and repeat the treatment as necessary.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x). A final neutralizing wash with 10% DIPEA in DMF may be performed if desired.
Visualizations
Caption: Workflow for the selective deprotection of MMT from a lysine-based linker.
Caption: Decision tree for troubleshooting common MMT deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
Technical Support Center: SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 Antibody-Drug Conjugates (ADCs). Our goal is to help you prevent and troubleshoot aggregation issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound ADC, and why is it prone to aggregation?
A1: this compound is an Antibody-Drug Conjugate where the potent topoisomerase I inhibitor, SN38, is linked to an antibody via a complex linker.[1][2][3] SN38 is inherently hydrophobic, and conjugating it to an antibody can increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[4][5] The linker itself, containing a PAB (p-aminobenzyl alcohol) group, lysine, and a PEG8 spacer, is designed to modulate the properties of the final conjugate.[6][7] While the PEG8 (polyethylene glycol) moiety is included to increase hydrophilicity and reduce aggregation, improper formulation or high drug-to-antibody ratios (DAR) can still lead to stability issues.[8][][10][11]
Q2: What are the main causes of aggregation for this specific ADC?
A2: Several factors can contribute to the aggregation of this compound ADCs:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic SN38 molecules per antibody increases the likelihood of intermolecular hydrophobic interactions, which can cause aggregation.[12]
-
Suboptimal Formulation: Inappropriate buffer pH, ionic strength, or the absence of stabilizing excipients can fail to protect the ADC from aggregation.[][14][15]
-
Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking) can denature the antibody portion of the ADC and promote aggregation.[5][12][16]
-
Conjugation Process: Residual organic solvents from the conjugation process or inefficient purification can lead to instability and aggregation.[17]
-
High ADC Concentration: Increased protein concentration can accelerate aggregation due to more frequent intermolecular collisions.[12][16]
Q3: How does the PEG8 linker help in preventing aggregation?
A3: The polyethylene (B3416737) glycol (PEG) linker, in this case with eight repeating units (PEG8), plays a crucial role in enhancing the stability of the ADC in several ways:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer that increases the overall water solubility of the ADC, counteracting the hydrophobicity of the SN38 payload.[8][][10]
-
Steric Hindrance: The flexible PEG chain creates a "shield" around the hydrophobic drug, physically preventing close contact between ADC molecules and reducing the chances of aggregation.[8][11]
-
Improved Pharmacokinetics: By reducing aggregation and non-specific binding, PEGylation can prolong the circulation half-life of the ADC.[][]
Q4: What are the consequences of ADC aggregation?
A4: ADC aggregation can have significant negative impacts on your research and therapeutic development:
-
Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen and may be cleared more rapidly from circulation, leading to decreased therapeutic effect.[5][12]
-
Increased Immunogenicity: Aggregated proteins are more likely to elicit an immune response in vivo, which can lead to adverse effects and reduced treatment efficacy.[5][18][19]
-
Safety Concerns: Aggregates can cause off-target toxicity by being taken up by immune cells through Fcγ receptors.[18] They can also lead to the accumulation of the drug in organs like the liver and kidneys.[12]
-
Manufacturing and Storage Issues: Aggregation can lead to product loss during purification and a shorter shelf-life.[5][12]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving aggregation issues with your this compound ADCs.
Problem: Visible precipitation or increased turbidity in the ADC solution.
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize DAR: Aim for a lower, more homogeneous DAR during conjugation. A DAR of 2-4 is often a good starting point to balance potency and stability.[20] 2. Purification: Use techniques like Hydrophobic Interaction Chromatography (HIC) to isolate ADC species with the desired DAR.[17][21] |
| Suboptimal Formulation Buffer | 1. pH Screening: Test a range of buffer pH values (typically between 5.0 and 7.0) to find the optimal pH for your specific ADC's stability.[16] 2. Buffer System: Evaluate different buffer systems, such as histidine or citrate, which are commonly used for biologics. 3. Ionic Strength: Adjust the salt concentration (e.g., NaCl) in your buffer to modulate electrostatic interactions.[14][22] |
| Inadequate Excipients | 1. Add Stabilizers: Incorporate excipients to prevent aggregation. Common choices include: - Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and lyoprotectants. - Surfactants (e.g., polysorbate 20, polysorbate 80): To prevent surface-induced aggregation.[][23] - Amino Acids (e.g., arginine, glycine): Can help reduce aggregation.[][23] |
| Improper Storage and Handling | 1. Storage Temperature: Store liquid formulations at the recommended temperature, typically 2-8°C.[24] For long-term storage, consider lyophilization or storage at -80°C with appropriate cryoprotectants.[16][24][25] 2. Avoid Freeze-Thaw Cycles: Minimize the number of times the ADC solution is frozen and thawed.[5] 3. Gentle Handling: Avoid vigorous vortexing or shaking. Mix gently by inversion or slow pipetting. |
| High Protein Concentration | 1. Dilution: If possible, work with a lower protein concentration to reduce the likelihood of intermolecular interactions.[16] |
Quantitative Data Summary
The following tables provide a summary of typical formulation components and storage conditions to mitigate ADC aggregation.
Table 1: Recommended Formulation Components for SN38-ADC Stability
| Component | Typical Concentration Range | Purpose |
| Buffering Agent | 10-50 mM | Maintain optimal pH |
| (e.g., Histidine, Citrate) | ||
| pH | 5.0 - 7.0 | Enhance stability |
| Tonicity Modifier | 100-150 mM | Adjust ionic strength |
| (e.g., NaCl) | ||
| Bulking Agent/Stabilizer | 1-10% (w/v) | Cryo/lyoprotectant |
| (e.g., Sucrose, Trehalose) | ||
| Surfactant | 0.01-0.1% (w/v) | Prevent surface-induced aggregation |
| (e.g., Polysorbate 20/80) | ||
| Amino Acid Stabilizer | 25-250 mM | Reduce aggregation |
| (e.g., Arginine, Glycine) |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Short-term Storage (liquid) | 2-8°C |
| Long-term Storage | Lyophilized at -20°C or frozen at -80°C with cryoprotectant |
| Freeze-Thaw Cycles | Minimize; avoid repeated cycles |
| Handling | Gentle mixing; avoid vigorous agitation |
| Light Exposure | Protect from light, especially if the payload is light-sensitive |
Experimental Protocols
Protocol 1: Formulation Buffer Screening for ADC Stability
-
Prepare a stock solution of your this compound ADC in a baseline buffer (e.g., PBS, pH 7.4).
-
Prepare a matrix of formulation buffers with varying pH (e.g., 5.0, 6.0, 7.0) and excipients (e.g., with and without sucrose, polysorbate 20, arginine) as outlined in Table 1.
-
Dialyze or buffer-exchange your ADC into each of the test formulations.
-
Adjust the final concentration of the ADC in each formulation to a standardized level (e.g., 1 mg/mL).
-
Divide each formulated ADC sample into aliquots for baseline analysis and stress testing.
-
Perform baseline analysis using Size Exclusion Chromatography (SEC) to determine the initial percentage of monomer and aggregates.
-
Subject the samples to accelerated stability studies:
-
Thermal Stress: Incubate at 37°C or 40°C for 1, 2, and 4 weeks.
-
Freeze-Thaw Stress: Subject samples to 3-5 cycles of freezing at -80°C and thawing at room temperature.
-
Mechanical Stress: Gently agitate samples on an orbital shaker for 24-48 hours.
-
-
Analyze the stressed samples by SEC at each time point and compare the percentage of aggregates to the baseline.
-
Select the formulation that shows the least increase in aggregation under all stress conditions.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Prepare the mobile phase: A typical mobile phase is a phosphate (B84403) or histidine buffer with a salt concentration (e.g., 150 mM NaCl) to minimize non-specific interactions with the column matrix.
-
Equilibrate the SEC column (e.g., a TSKgel G3000SWxl or similar) with the mobile phase until a stable baseline is achieved.
-
Prepare your ADC sample: Dilute the ADC to an appropriate concentration (e.g., 0.1-1.0 mg/mL) in the mobile phase.
-
Inject the sample onto the equilibrated column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight fragments.
-
Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for ADC aggregation.
Caption: Experimental workflow for aggregation analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 | AxisPharm [axispharm.com]
- 7. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 I CAS#: 1224601-12-0 I antibody-drug conjugates (ADCs) I InvivoChem [invivochem.com]
- 8. benchchem.com [benchchem.com]
- 10. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 11. purepeg.com [purepeg.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labinsights.nl [labinsights.nl]
- 20. researchgate.net [researchgate.net]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 22. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 23. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 24. susupport.com [susupport.com]
- 25. cellmosaic.com [cellmosaic.com]
addressing off-target toxicity of SN38-linker constructs
Welcome to the Technical Support Center for SN38-Linker Constructs. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the off-target toxicity of SN38-based antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms and factors influencing the off-target toxicity of SN38 ADCs.
Q1: What are the primary causes of off-target toxicity with SN38-linker constructs?
Off-target toxicity of SN38 ADCs is primarily driven by the premature release of the cytotoxic SN38 payload into systemic circulation before the ADC reaches the target tumor cells.[1][2] This can occur through several mechanisms:
-
Enzymatic Cleavage: Ester-based linkers, which are often used to conjugate SN38, can be prematurely hydrolyzed by enzymes present in plasma, such as carboxylesterases.[1][3]
-
Chemical Instability: Certain linker chemistries are susceptible to hydrolysis at physiological pH (7.4) and temperature, leading to non-specific drug release.[1] For example, some carbonate linkers have shown a half-life of less than 6 hours in a neutral aqueous buffer.[1]
-
Off-Target Uptake: The ADC itself can be taken up by healthy cells through mechanisms independent of the target antigen. This can include Fc-receptor-mediated uptake by immune cells or non-specific endocytosis.[2][4]
-
Bystander Effect: The active, lipophilic lactone form of SN38 can diffuse across cell membranes.[5][] While this "bystander effect" is beneficial for killing adjacent antigen-negative tumor cells, prematurely released SN38 can also diffuse into healthy cells, causing toxicity.[2][7]
Q2: How does the choice of linker chemistry and conjugation site affect ADC stability and toxicity?
The linker is a critical component that dictates the stability and therapeutic index of an ADC.[8][9]
-
Cleavable vs. Non-Cleavable Linkers: Linkers are broadly categorized as cleavable (e.g., sensitive to pH, enzymes) or non-cleavable.[8] For SN38, cleavable linkers are almost exclusively used because they permit the release of the payload to exert a bystander effect, which is crucial for efficacy in heterogeneous tumors.[8] ADCs with non-cleavable linkers generally show a more favorable tolerability profile but often have lower efficacy.[2]
-
Types of Cleavable Linkers:
-
Enzyme-Sensitive: Linkers like valine-citrulline are designed to be cleaved by lysosomal enzymes (e.g., Cathepsin B) inside the target cell.[3] However, they can be susceptible to premature cleavage by other enzymes like neutrophil elastase in circulation.[3]
-
pH-Sensitive: Linkers that hydrolyze in the acidic environment of the lysosome (pH ~5) can release the drug.[2][9]
-
-
Conjugation Site: SN38 has two hydroxyl groups for conjugation: one at the 10-position and another at the 20-position. The choice significantly impacts stability.[1]
Q3: What is the role of the drug-to-antibody ratio (DAR) in off-target toxicity?
The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical parameter influencing both potency and toxicity.
-
Increased Hydrophobicity: SN38 is a hydrophobic molecule. A high DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation, faster clearance from circulation, and increased non-specific uptake by healthy tissues, contributing to off-target toxicity.[1][11]
-
Therapeutic Window: Each ADC has an optimal DAR to maximize efficacy while minimizing toxicity. Sacituzumab govitecan, for example, has a high DAR of approximately 7.5-8.[12] Optimizing the DAR is essential for achieving a favorable therapeutic window.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.
Problem 1: My SN38-ADC shows high cytotoxicity in antigen-negative cell lines in vitro. What is the likely cause and how can I troubleshoot it?
Answer: High cytotoxicity in antigen-negative cells suggests that cell death is occurring independently of target-mediated ADC uptake. The two most probable causes are premature linker cleavage in the culture medium or non-specific ADC internalization.
Troubleshooting Workflow:
-
Assess Linker Stability: The first step is to determine if the free SN38 payload is being released into the culture medium.
-
Action: Perform an in vitro stability assay by incubating the ADC in culture medium (without cells) for the same duration as your cytotoxicity assay.
-
Analysis: Use LC-MS/MS to quantify the amount of free SN38 released over time. High levels of free SN38 confirm linker instability.
-
Solution: If the linker is unstable, consider re-engineering it. Strategies include changing the conjugation site from the 20-OH to the 10-OH position with a more stable ether bond or using linker chemistries with proven higher stability.[1][10]
-
-
Evaluate Non-Specific Uptake: If the linker is stable, the ADC itself may be entering the cells through non-specific mechanisms.
-
Action: Run a comparative cytotoxicity assay using a non-targeting control ADC (an antibody that doesn't bind to the cells) with the same linker-payload combination.
-
Analysis: If the non-targeting ADC is also toxic, it points towards a general mechanism of non-specific uptake. If it is not toxic, your original antibody may have some low-level, off-target binding.
-
Solution: To mitigate non-specific uptake, antibody engineering strategies such as modifying the Fc domain to reduce interaction with Fc receptors can be employed.[2][13]
-
Problem 2: My SN38-ADC shows severe systemic toxicity (e.g., neutropenia, hepatotoxicity) in animal models at doses required for efficacy.
Answer: Severe systemic toxicity in vivo is the most significant hurdle in ADC development and almost always points to off-target delivery of the payload.[2] The toxicity profile often resembles that of the payload itself, indicating premature drug release is the critical driver.[2][14]
Troubleshooting Workflow:
-
Confirm Payload-Driven Toxicity: The observed toxicities (e.g., neutropenia, gastrointestinal issues) are characteristic of SN38.[14][15] This strongly suggests the toxicity is payload-related rather than antibody-related.
-
Quantify In Vivo Linker Instability:
-
Action: Conduct a pharmacokinetic (PK) study in rodents or a relevant species.[16] Collect plasma samples at multiple time points after ADC administration.
-
Analysis: Use a validated LC-MS/MS method to measure the concentrations of both the intact ADC (conjugated drug) and the free SN38 payload in the plasma.[17][18] A rapid decrease in conjugated drug with a corresponding increase in free SN38 confirms poor in vivo stability.
-
-
Evaluate On-Target, Off-Tumor Toxicity:
-
Action: If the linker appears relatively stable, consider if the target antigen is expressed on healthy tissues, leading to intended ADC binding and toxicity in normal organs.
-
Analysis: Perform tissue cross-reactivity studies using immunohistochemistry (IHC) on a panel of normal tissues from a relevant species (e.g., cynomolgus monkey) to assess antigen expression.[19]
-
-
Implement Mitigation Strategies:
-
For Linker Instability: The most effective solution is to improve linker stability. Explore next-generation linker technologies designed to be more resistant to plasma enzymes while remaining cleavable in the tumor microenvironment.[3]
-
For On-Target, Off-Tumor Toxicity: If healthy tissue expression is the issue, the target itself may be suboptimal. Alternative strategies include affinity modulation of the antibody to favor binding in the high-antigen-density tumor environment.[13]
-
Section 3: Data & Protocols
This section provides quantitative data for comparing linker technologies and detailed protocols for key experiments.
Quantitative Data Summary
The stability of the linker is the most critical factor in mitigating off-target toxicity. The choice of chemistry and conjugation site has a profound impact on the ADC's half-life in plasma.
| Linker Type / Conjugation Strategy | Typical Half-Life in Serum/Plasma | Key Characteristics | Reference(s) |
| Carbonate Linker (at 20-OH) | < 6 hours (in buffer) | Prone to both chemical (hydrolysis) and enzymatic cleavage.[1] | [1] |
| Acid-Sensitive Linker (CL2A) | ~ 1 day | Release is pH-mediated but can be insensitive to specific lysosomal enzymes.[9] | [9] |
| Cathepsin B-Sensitive (at 10-OH via Ether Bond) | > 10 days | Ether bond provides high serum stability, while the peptide spacer is cleaved efficiently by lysosomal cathepsins.[1][10] | [1][10] |
| β-Glucuronidase-Sensitive Linker | Variable | Relies on a specific enzyme often overexpressed in tumors, but potential for off-target release exists. | [10] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is used to determine the stability of the SN38-linker construct in plasma by quantifying the amount of released payload over time.
Materials:
-
SN38-ADC stock solution
-
Control plasma (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., SN-38-d3)[17]
-
Microcentrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike the SN38-ADC into pre-warmed (37°C) plasma to a final concentration (e.g., 50-100 µg/mL).[20] Prepare multiple aliquots for each time point.
-
Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[1][20] The T=0 sample should be processed immediately.
-
Protein Precipitation: To stop the reaction and extract the payload, add 3-4 volumes of ice-cold acetonitrile containing the internal standard to the plasma aliquot.[1]
-
Vortex & Centrifuge: Vortex the sample vigorously for 30-60 seconds to precipitate plasma proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the free SN38, to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of released SN38.[10][18]
-
Data Analysis: Create a standard curve using known concentrations of SN38. Calculate the concentration of released SN38 at each time point and plot it to determine the linker's half-life.
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol measures the cytotoxic potential of an ADC on both target and non-target cell lines to determine its potency and specificity.[21][22]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete growth medium
-
96-well plates
-
SN38-ADC, unconjugated antibody, and free SN38 payload
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)[23]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50-100 µL of medium.[22][23] Include wells for "cells only" (control) and "medium only" (blank).
-
Incubation: Incubate the plate at 37°C with 5% CO₂ overnight to allow cells to attach.[23]
-
ADC Treatment: Prepare serial dilutions of the SN38-ADC, unconjugated antibody, and free SN38 payload. Add the compounds to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours for SN38).[23]
-
Add Metabolic Reagent:
-
Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[23]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[21]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. Quantitative determination of liposomal irinotecan and SN-38 concentrations in plasma samples from children with solid tumors: Use of a cryoprotectant solution to enhance liposome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Enhancing the Solubility of Hydrophobic SN38-Drug Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of hydrophobic SN38-drug linkers during their experiments.
Frequently Asked Questions (FAQs)
Q1: My SN38-drug linker construct is precipitating out of my aqueous buffer during conjugation. What are the likely causes and how can I resolve this?
A1: Precipitation of SN38-drug linkers is a common issue stemming from the inherent hydrophobicity of the SN38 payload.[1] This poor aqueous solubility can hinder the conjugation reaction and lead to low yields and aggregation.[2]
Troubleshooting Steps:
-
Introduce a Co-solvent: Dissolve your SN38-linker in a minimal amount of a compatible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before adding it to the aqueous reaction buffer.[1][3] It is crucial to keep the final concentration of the organic solvent low (typically below 10%) to prevent denaturation of the antibody.[1]
-
pH Adjustment: The solubility of SN38 is pH-dependent. In alkaline conditions, the lactone ring of SN38 opens to form a more water-soluble carboxylate salt.[3] You can transiently increase the pH to dissolve the linker-drug and then adjust it back to the optimal range for your conjugation reaction.[3]
-
Incorporate Hydrophilic Linkers: The most effective strategy is to proactively design linkers with enhanced hydrophilicity.[4][] Incorporating polyethylene (B3416737) glycol (PEG) chains (PEGylation) into the linker structure can significantly increase its aqueous solubility.[1][][7] This creates a "hydration shell" around the hydrophobic drug, preventing aggregation and improving overall solubility.[4]
Q2: I am observing a low drug-to-antibody ratio (DAR) in my final ADC product. Could this be related to linker solubility?
A2: Yes, poor solubility of the SN38-drug linker is a primary contributor to low and inconsistent DARs. If the linker is not fully dissolved in the reaction buffer, its availability for conjugation to the antibody is significantly reduced.[1]
Troubleshooting Steps:
-
Confirm Complete Dissolution: Before initiating the conjugation reaction, visually inspect the SN38-linker solution to ensure it is clear and free of precipitates. If necessary, use the solubilization techniques mentioned in Q1.
-
Optimize Reaction Conditions: While ensuring the linker is in solution, you can also optimize other reaction parameters. This includes monitoring the reaction time and temperature, as prolonged reactions can sometimes lead to ADC degradation or aggregation.[1]
-
Purification Strategy: Employ purification techniques that can separate ADC species with different DARs. Hydrophobic Interaction Chromatography (HIC) is a powerful method for this, as ADCs with higher DARs are more hydrophobic and will have a longer retention time.[1]
Q3: My purified SN38 ADC is showing signs of aggregation over time. How can I improve its stability?
A3: Aggregation of ADCs, particularly those with hydrophobic payloads like SN38, is a significant challenge that can affect efficacy and immunogenicity.[][] This is often exacerbated by a high DAR.
Troubleshooting Steps:
-
Utilize Hydrophilic Linkers: As with initial solubility issues, hydrophilic linkers, especially those containing PEG, are crucial for preventing aggregation.[][8] The hydrophilic chains act as a shield, reducing intermolecular hydrophobic interactions.[4]
-
Formulation Optimization: The final formulation buffer can be optimized to enhance ADC stability. This may involve adjusting the pH, ionic strength, or including excipients that are known to reduce protein aggregation.
-
Storage Conditions: Ensure the purified ADC is stored at the recommended temperature (typically 2-8°C or -80°C) to minimize degradation and aggregation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of SN38-linker during conjugation | High hydrophobicity of SN38.[1] | Use a co-solvent (e.g., DMSO, DMF) at <10% final concentration.[1][3] Adjust pH to transiently increase solubility.[3] Utilize a hydrophilic linker (e.g., PEG).[][7] |
| Low or inconsistent Drug-to-Antibody Ratio (DAR) | Incomplete dissolution of the SN38-linker in the reaction buffer.[1] | Ensure complete dissolution of the linker before adding to the antibody solution.[1] Optimize reaction time and temperature.[1] |
| ADC aggregation post-purification | High hydrophobicity of the ADC, especially at high DARs.[] | Incorporate hydrophilic linkers (e.g., PEG) into the design.[8] Optimize the final formulation buffer. Store the ADC at appropriate temperatures.[1] |
| Heterogeneous ADC product | Inconsistent conjugation reaction. | Use site-specific conjugation techniques if possible.[] Purify using HIC to isolate specific DAR species.[1] |
Experimental Protocols
Protocol 1: Solubilization of SN38 using a Co-solvent System
This protocol describes the preparation of a stock solution of a hydrophobic SN38-linker using DMSO for subsequent use in an aqueous conjugation reaction.
Materials:
-
SN38-drug linker
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Conjugation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Accurately weigh the desired amount of the SN38-drug linker in a sterile microcentrifuge tube.
-
Add a minimal volume of anhydrous DMSO to the tube.
-
Gently vortex or sonicate the mixture until the SN38-linker is completely dissolved, resulting in a clear solution.[9]
-
Slowly add the dissolved SN38-linker solution dropwise to the stirred conjugation buffer.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to avoid antibody denaturation.[1]
Protocol 2: pH-Mediated Solubilization of SN38
This protocol outlines a method to transiently increase the pH to dissolve SN38 by converting it to its more soluble carboxylate form.[3]
Materials:
-
SN38 powder
-
1 M NaOH
-
Propylene (B89431) glycol
-
Deionized water
-
3 M HCl and 0.1 M HCl
-
0.1 µm microporous membrane
Procedure:
-
To the SN38 powder, add a mixture of 4 mL of 1 M NaOH and 2 mL of propylene glycol.
-
Stir the mixture at 60°C until the SN38 is completely dissolved, yielding a clear solution.
-
Add 16 mL of deionized water to the solution.
-
Adjust the pH of the solution to 9.6 with 3 M HCl.
-
Slowly add 0.1 M HCl to adjust the final pH to 7.4.
-
Filter the solution through a 0.1 µm microporous membrane to remove any precipitated SN38.
-
Determine the precise concentration of the final SN38 solution using HPLC.[3]
Protocol 3: Characterization of ADC Hydrophobicity by HIC
This protocol provides a general method for analyzing the hydrophobicity and DAR distribution of an SN38 ADC using Hydrophobic Interaction Chromatography (HIC).[1]
Materials:
-
Purified SN38 ADC sample
-
HIC column (e.g., Butyl or Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject 20-50 µL of the prepared ADC sample.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Analyze the resulting chromatogram. Unconjugated antibody will elute first, followed by ADC species with increasing DARs, which are retained longer on the column due to their increased hydrophobicity.[1]
Data Presentation
Table 1: Impact of Different Linker Strategies on SN38-ADC Properties
| Linker Type | Key Feature | Advantage | Disadvantage | Reference |
| PEGylated Linker | Contains polyethylene glycol chains | Significantly improves aqueous solubility and reduces aggregation.[4][7] Can lead to higher achievable DARs.[10] | Very long PEG chains may cause steric hindrance during conjugation.[11] | [4][7][10][11] |
| β-glucuronide Linker | Cleavable by β-glucuronidase | Hydrophilic moiety enhances solubility and reduces aggregation.[12] | Efficacy is dependent on the expression of β-glucuronidase in the tumor microenvironment. | [12] |
| pH-sensitive Linker | Cleavable at acidic pH | Can be designed for release in the acidic environment of tumors or endosomes.[12] | May have stability issues in systemic circulation if not optimally designed.[12] | [12] |
| Non-cleavable Linker | Relies on antibody degradation for payload release | Generally more stable in circulation.[13] | The released payload is less membrane-permeable, limiting the bystander effect.[14] | [13][14] |
Visualizations
Caption: Workflow for SN38-ADC synthesis and purification.
Caption: Troubleshooting logic for SN38-linker precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 7. enzon.com [enzon.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
identifying side reactions during SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 in antibody-drug conjugate (ADC) development and other bioconjugation applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the conjugation of the this compound linker-payload?
The most prevalent issues include aggregation and precipitation of the conjugate due to the hydrophobicity of SN38, instability of the SN38 lactone ring at physiological or basic pH, incomplete removal of the MMT protecting group, and potential side reactions related to the click chemistry conjugation step.[1]
Q2: How can I monitor the success of the conjugation reaction?
Successful conjugation can be monitored by a combination of techniques. Size Exclusion Chromatography (SEC-HPLC) can detect the formation of higher molecular weight species (the conjugate) and identify potential aggregation.[1] Hydrophobic Interaction Chromatography (HIC) is effective for determining the drug-to-antibody ratio (DAR). UV/Vis spectrophotometry can also be used to estimate the DAR by measuring the absorbance at 280 nm (for the antibody) and 380 nm (for SN38).[1]
Q3: What is the purpose of the MMT group on the lysine (B10760008) residue, and when should it be removed?
The 4-methoxytrityl (MMT) group is an acid-labile protecting group for the amine on the lysine side chain. It allows for the selective modification of another part of the molecule. The MMT group should be removed after the initial conjugation step (e.g., via the azide) if the newly exposed amine is intended for a subsequent reaction.
Q4: Is the azide (B81097) group on the PEG linker stable?
The azide moiety is generally stable under typical storage and conjugation conditions. However, it should be handled with care, especially at high concentrations.[2] The primary reaction of the azide group in this context is the intended cycloaddition with an alkyne or a strained cyclooctyne (B158145) for "click" chemistry.[2]
Troubleshooting Guides
Problem 1: Aggregation and Precipitation of the Conjugate
Symptoms:
-
Visible cloudiness or precipitate in the reaction mixture or purified product.
-
Presence of high molecular weight aggregates in SEC-HPLC analysis.
-
Low recovery of the final product.[1]
Potential Causes:
-
High Hydrophobicity of SN38: SN38 is a very hydrophobic molecule, and attaching multiple units to a biomolecule can lead to aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the conjugate, making aggregation more likely.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of organic co-solvents can influence protein folding and conjugate solubility.
Solutions:
-
Optimize DAR: Aim for a lower, more controlled DAR (typically 2-4 for antibodies) to balance potency and solubility.[]
-
Formulation Optimization: Screen different formulation buffers (e.g., histidine, citrate) at a slightly acidic pH (e.g., 5.0-6.5) to improve stability. Consider the use of stabilizing excipients such as polysorbate 20 or 80.
-
Organic Co-solvents: During the conjugation reaction, using a limited amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) can help to keep the hydrophobic linker-payload in solution. However, the concentration should be carefully optimized to avoid denaturation of the biomolecule.
-
Purification Strategy: Utilize purification methods like HIC or SEC to remove aggregates and isolate the desired DAR species.[4]
| Parameter | Recommendation | Rationale |
| Target DAR | 2-4 | Balances potency with solubility and reduces the risk of aggregation. |
| Reaction Buffer | Slightly acidic pH (6.0-7.0) | Can improve the stability of some antibodies and the SN38 lactone ring. |
| Organic Co-solvent | <10% DMSO or DMF | Maintains solubility of the hydrophobic linker-payload during reaction. |
| Purification | SEC and/or HIC | Removes aggregates and isolates specific DAR species. |
Problem 2: Instability of the SN38 Lactone Ring
Symptoms:
-
Reduced cytotoxic potency of the final conjugate over time.
-
Inconsistent results in cell-based assays.
-
Appearance of a new peak corresponding to the hydrolyzed, inactive carboxylate form of SN38 in reverse-phase HPLC analysis.
Potential Causes:
-
pH-dependent Hydrolysis: The active lactone form of SN38 is susceptible to hydrolysis to the inactive carboxylate form at neutral or basic pH (pH > 7.0).
Solutions:
-
pH Control: Maintain a slightly acidic pH (e.g., 6.0-6.5) during conjugation, purification, and storage whenever possible to favor the lactone form.
-
Minimize Incubation Times: Reduce the duration of exposure to physiological pH (7.4) buffers, especially at elevated temperatures (e.g., 37°C).
-
Formulation: Formulate the final conjugate in a buffer that enhances lactone stability, such as a citrate (B86180) or acetate (B1210297) buffer at a slightly acidic pH.
Problem 3: Incomplete Removal of the MMT Protecting Group
Symptoms:
-
Failure of a subsequent conjugation step at the lysine amine.
-
Heterogeneous product profile observed by mass spectrometry or chromatography.
Potential Causes:
-
Insufficient Deprotection Conditions: The reaction time or the concentration of the acidic reagent may be inadequate for complete MMT removal. Complete removal can be difficult, especially if the MMT group is in a sterically hindered position.
-
Steric Hindrance: The complex three-dimensional structure of the biomolecule may limit access of the deprotection reagent to the MMT group.
Solutions:
-
Optimize Deprotection Reaction:
-
Reagent: Use a mild acidic solution, typically 1-2% trifluoroacetic acid (TFA) in a non-polar organic solvent like dichloromethane (B109758) (DCM).
-
Scavengers: Include a scavenger such as triisopropylsilane (B1312306) (TIS) to prevent the re-attachment of the MMT cation.
-
Reaction Time: Increase the reaction time or perform multiple, short treatments. Monitor the deprotection progress by HPLC or mass spectrometry.
-
-
Flow-based Deprotection: For solid-phase syntheses, a continuous flow of the deprotection reagent can be more effective than batch-wise treatment.
| Parameter | Condition | Rationale |
| Deprotection Reagent | 1-2% TFA in DCM | Mildly acidic conditions to cleave the MMT group. |
| Scavenger | 1-5% TIS | Quenches the reactive MMT cation to prevent side reactions. |
| Monitoring | HPLC, LC-MS | To confirm the complete removal of the MMT group. |
Problem 4: Side Reactions During Click Chemistry Conjugation
Symptoms:
-
Low conjugation yield.
-
Formation of unexpected byproducts.
-
Loss of biomolecule activity.
Potential Causes:
-
Copper(I) Toxicity (for CuAAC): The copper catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be toxic to cells and can promote the degradation of certain amino acids.[5]
-
Reduction of the Azide Group: The azide group can be reduced to an amine under certain conditions, for example, in the presence of reducing agents like dithiothreitol (B142953) (DTT), which might be used in other steps of the process.
-
Reaction with Other Functional Groups: While "click" chemistry is highly specific, side reactions can occur under non-optimal conditions.
Solutions:
-
Use of Ligands in CuAAC: Employ copper-stabilizing ligands (e.g., THPTA) to accelerate the reaction and reduce copper-mediated degradation of the biomolecule.[5]
-
Copper-Free Click Chemistry: Utilize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) by reacting the azide with a strained alkyne like DBCO or BCN. This avoids the use of a copper catalyst altogether.[2]
-
Reagent Purity: Ensure the purity of all reagents, including the linker-payload and the reaction partner.
-
Control of Reaction Conditions: Carefully control the reaction pH, temperature, and time to minimize side reactions.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation via CuAAC
-
Antibody Preparation: Exchange the antibody into a copper-free reaction buffer (e.g., phosphate-buffered saline, pH 7.2). Adjust the antibody concentration to 5-10 mg/mL.
-
Linker-Payload Preparation: Dissolve the this compound in a minimal amount of an organic co-solvent like DMSO.
-
Reaction Mixture Preparation:
-
To the antibody solution, add the dissolved linker-payload to achieve the desired molar excess.
-
Add a solution of a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., THPTA).
-
-
Conjugation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Purification: Purify the resulting ADC using SEC to remove excess linker-payload and reagents, followed by HIC if separation of different DAR species is required.
-
Characterization: Analyze the purified ADC for concentration, DAR, aggregation, and purity using UV/Vis, HIC, SEC, and mass spectrometry.
Protocol 2: MMT-Group Deprotection
-
Preparation: Lyophilize the MMT-protected conjugate to dryness.
-
Deprotection Cocktail: Prepare a fresh solution of 2% TFA and 5% TIS in DCM.
-
Reaction: Add the deprotection cocktail to the dried conjugate and incubate at room temperature for 2-5 minutes. Repeat this step multiple times (e.g., 5-6 times).
-
Washing: After the final treatment, wash the product extensively with DCM and then dry it under vacuum.
-
Analysis: Confirm the complete removal of the MMT group by mass spectrometry.
Visualizations
Caption: A general experimental workflow for the conjugation of the SN38 linker.
Caption: A logical troubleshooting workflow for common conjugation issues.
References
Technical Support Center: SN38 Antibody-Drug Conjugates
Welcome to the technical support center for SN38 Antibody-Drug Conjugates (ADCs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the conjugation of the SN38 payload to antibodies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Q1: We are observing a consistently low Drug-to-Antibody Ratio (DAR) in our SN38-COOH ADC preparations. What are the potential causes and how can we troubleshoot this?
A low DAR can stem from several factors throughout the conjugation process. Below is a breakdown of potential causes and corresponding troubleshooting steps.
-
Inefficient Antibody Reduction (for Cysteine-Based Conjugation): Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for the drug-linker to attach.[1]
-
Troubleshooting:
-
Optimize Reducing Agent Concentration: Experiment with a range of concentrations for your reducing agent (e.g., TCEP or DTT) to find the optimal molar excess.[1]
-
Control Reduction Conditions: Tightly control the temperature and incubation time to ensure consistent and complete reduction.[1]
-
Check Buffer pH: Ensure the pH of your reduction buffer is optimal for the chosen reducing agent. For TCEP, a pH range of 7.0-7.5 is generally effective.[1]
-
-
-
Suboptimal Conjugation Reaction Conditions: The efficiency of the reaction between the activated SN38-linker and the antibody is critical.
-
Troubleshooting:
-
Molar Excess of Linker: A typical molar excess of the linker to the antibody is 1.5 to 2-fold over the number of available thiols for cysteine-based conjugation, and a 5-15 molar excess for lysine-based conjugation.[1][2]
-
Reaction Time and Temperature: Monitor the reaction over time to determine the optimal duration. Most conjugations are performed at room temperature or 4°C. While longer reaction times can increase conjugation, they might also lead to ADC degradation or aggregation.[1]
-
-
-
Poor Solubility of the SN38-Linker: SN38 is notoriously hydrophobic, which can lead to poor solubility in aqueous buffers and reduce its availability for conjugation.[3][4]
-
Troubleshooting:
-
Use of Co-solvents: Dissolve the SN38-linker in a small amount of an organic co-solvent like DMSO or DMF before adding it to the reaction mixture. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the antibody.[1][2]
-
Linker PEGylation: Incorporating polyethylene (B3416737) glycol (PEG) moieties into the linker can improve its aqueous solubility and may allow for a higher DAR without inducing aggregation.[1][5]
-
-
-
Hydrolysis of Activated Linker: N-hydroxysuccinimide (NHS) esters used to activate SN38-COOH for lysine (B10760008) conjugation can hydrolyze in aqueous buffers, reducing their reactivity.
-
Troubleshooting:
-
Control pH: Perform the conjugation at a pH between 8.0 and 8.5 to balance the reactivity of the lysine amines and the stability of the NHS-ester.[3]
-
Fresh Reagents: Always use freshly prepared activated SN38-linker.
-
-
Q2: Our SN38-COOH ADCs show a high degree of heterogeneity with a wide range of DAR species. How can we achieve a more homogeneous product?
ADC heterogeneity is a common challenge. Here’s how to address it:
-
Inconsistent Antibody Reduction: Partial or inconsistent reduction can lead to a mixture of antibodies with varying numbers of available thiol groups.
-
Troubleshooting:
-
Precise Control of Reduction: Tightly control the concentration of the reducing agent, temperature, and incubation time to ensure uniform reduction across batches.[1]
-
-
-
Stochastic Nature of Lysine Conjugation: Lysine residues are abundant on the antibody surface, and conjugation to them is a random process, leading to a heterogeneous mixture of species with different DARs and conjugation sites.
-
Purification Strategy: Post-conjugation purification is crucial for isolating ADCs with a specific DAR.
-
Troubleshooting:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs. ADCs with higher DARs are more hydrophobic and will elute later, allowing for the isolation of more homogeneous populations.[1]
-
-
Q3: We are observing aggregation and precipitation of our SN38-ADC during or after conjugation. What is the cause and how can we prevent it?
Aggregation is a common issue due to the hydrophobic nature of SN38.
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic SN38 molecules per antibody increases the overall hydrophobicity of the ADC, promoting intermolecular interactions that lead to aggregation.
-
Suboptimal Formulation Buffer: The buffer conditions can significantly impact ADC stability.
-
Troubleshooting:
-
Buffer Screening: Screen different buffers (e.g., histidine, citrate) and pH levels (typically in the range of 5.0-7.0) to find the optimal conditions for your specific ADC.
-
Use of Stabilizing Excipients: The inclusion of excipients can help to mitigate hydrophobic interactions.
-
-
-
Harsh Conjugation Conditions: High temperatures or extreme pH during conjugation can denature the antibody and lead to aggregation.[7]
-
Troubleshooting:
-
Milder Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) and ensure the pH remains within a range that maintains the antibody's stability.
-
-
Q4: Our purified SN38-ADC shows reduced potency in our in vitro assays over time. What could be the reason?
The primary cause of reduced potency is likely the hydrolysis of the lactone ring of the SN38 payload.
-
Lactone Ring Instability: The active lactone form of SN38 is in a pH-dependent equilibrium with an inactive open-ring carboxylate form. At physiological pH (around 7.4), this equilibrium shifts towards the inactive form, leading to a loss of cytotoxic activity.[4][8]
-
Troubleshooting:
-
Linker Chemistry: The linker chemistry plays a crucial role in the stability of the ADC. Some linkers are designed to be more stable and protect the lactone ring.[9]
-
Storage Conditions: Store the ADC at a lower pH (if the antibody is stable) and at recommended temperatures (typically 2-8°C or -80°C) to slow down the hydrolysis rate.[1]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on SN38-ADCs, providing a comparative overview of conjugation outcomes.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Conjugation Method | Linker Type | Target Antibody | Achieved DAR |
| Cysteine-based | CL2A (maleimide-based) | hRS7 (anti-Trop-2) | ~7.6 |
| Cysteine-based | Mc-VC-PAB | Anti-Notch3 IgG1 | ~4 |
| Lysine-based | SMCC-DM1 | Trastuzumab | 3.4 - 3.9 |
| Cysteine-based | CTSB-cleavable ether linker | Mil40 | ~3.7 - 7.1 |
Data compiled from multiple sources.[2]
Table 2: In Vitro Cytotoxicity of SN38 and SN38-ADCs
| Cell Line | Compound | IC50 (nM) |
| SKOV-3 | SN-38 | 10.7 |
| BT474 HerDR | SN-38 | 7.3 |
| MDA-MB-231 | SN-38 | 38.9 |
| MCF-7 | SN-38 | 14.4 |
Note: The potency of ADCs is highly dependent on the target antigen expression and linker chemistry.[5]
Experimental Protocols
Below are detailed methodologies for key experiments involved in the preparation and characterization of SN38-ADCs.
Protocol 1: Cysteine-Based Conjugation of SN38
This protocol describes the conjugation of a maleimide-activated SN38 derivative to the thiol groups of reduced cysteines in the antibody.[2]
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS).
-
Perform a buffer exchange into a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5) to remove any interfering substances.[2]
-
-
Antibody Reduction:
-
Conjugation Reaction:
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the SN38-linker-maleimide) to quench any unreacted maleimide (B117702) groups.[2]
-
Incubate for 20 minutes at room temperature.[2]
-
-
Purification:
Protocol 2: Lysine-Based Conjugation of SN38
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-ester activated SN38 derivative to the amine groups of lysine residues on the antibody.[2]
-
SN38-Linker Activation:
-
Antibody Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Add a final concentration of 50 mM Tris-HCl or glycine (B1666218) to quench any unreacted NHS-ester.[2]
-
Incubate for 30 minutes at room temperature.[2]
-
-
Purification:
-
Purify the SN38-ADC using a size-exclusion chromatography (SEC) column equilibrated with PBS.[2]
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. The addition of each hydrophobic SN38 molecule increases the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column.[1]
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A (e.g., 25 mM sodium phosphate (B84403), 1.8 M ammonium (B1175870) sulfate (B86663) in water).[5]
-
-
Chromatographic Conditions:
-
Equilibrate the HIC column (e.g., TSK-gel Butyl-NPR) with 100% Mobile Phase A.[5]
-
Inject 10-20 µL of the prepared ADC sample.[3]
-
Run a linear gradient from 0% to 100% Mobile Phase B (e.g., 25 mM sodium phosphate in water containing 20% isopropanol) over 30 minutes.[3][5]
-
Monitor the elution profile at 280 nm.[3]
-
-
Data Analysis:
Protocol 4: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the SN38-ADC on a target cancer cell line.[3]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
-
ADC Treatment:
-
Cell Viability Assessment:
-
Use a cell viability reagent such as MTT or CellTiter-Glo®. For an MTT assay, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
If using MTT, solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).[3][6]
-
Measure the absorbance or luminescence using a plate reader.[3]
-
-
Data Analysis:
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[6]
-
Visualizations
Signaling Pathway of SN38
SN38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[2][6]
Caption: Mechanism of action of SN38 leading to apoptosis.
General Workflow for Cysteine-Based SN38-ADC Synthesis
The following diagram outlines the key steps involved in the conjugation of SN38 to a monoclonal antibody via reduced cysteine residues.
Caption: Workflow for cysteine-based SN38-ADC synthesis.
Troubleshooting Logic for Low DAR
This diagram provides a logical workflow for troubleshooting a low Drug-to-Antibody Ratio.
Caption: Troubleshooting workflow for low DAR in SN38 conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PEG Linker Length for Improved ADC Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing polyethylene (B3416737) glycol (PEG) linker length in antibody-drug conjugates (ADCs) to enhance therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: PEG linkers are incorporated into ADC design to modulate the physicochemical and pharmacological properties of the conjugate.[1] Their primary roles include:
-
Increased Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of PEG linkers helps to mitigate this aggregation, improving solubility and stability.[1][2]
-
Enhanced Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its plasma half-life.[1][3] This extended circulation time can lead to greater accumulation of the ADC in tumor tissue.
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[1]
-
Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]
Q2: How does PEG linker length impact ADC efficacy?
A2: The length of the PEG chain is a critical parameter that must be optimized for each specific ADC, as it creates a trade-off between pharmacokinetic benefits and potential drawbacks.[1] Generally, increasing PEG linker length leads to a longer plasma half-life and, in some cases, improved in vivo efficacy.[1] However, this can be accompanied by a decrease in in vitro cytotoxicity.[1][4] The optimal length is often context-dependent, influenced by the hydrophobicity of the payload, the characteristics of the antibody, and the target antigen density.[1]
Q3: Is there an optimal PEG linker length that works for all ADCs?
A3: No, there is no universally optimal PEG linker length. The ideal length is specific to the antibody, payload, and target antigen.[5] Preclinical studies suggest that a systematic evaluation of a range of PEG linker lengths is crucial for the development of any new ADC.[1] Some studies have indicated a threshold effect, where beyond a certain length (e.g., PEG8), further increases have a diminished impact on clearance.[5][6]
Q4: Can a longer PEG linker negatively affect the ADC's potency?
A4: Yes, in some cases, longer PEG linkers can negatively impact in vitro cytotoxicity.[5][7] For instance, one study using affibody-based drug conjugates showed that a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a conjugate with no PEG linker.[4][7] This highlights the importance of balancing the pharmacokinetic advantages of longer linkers with the potential for reduced potency.
Troubleshooting Guides
Issue 1: ADC Aggregation and Low Yield During Synthesis
-
Problem: You are observing significant aggregation and precipitation of your ADC during the conjugation or purification steps, leading to low yields of soluble, functional ADC.
-
Possible Cause: The hydrophobic nature of the payload is likely causing the ADC to aggregate, a common issue especially at higher DARs.[8] While PEG linkers are used to counteract this, an insufficient linker length or suboptimal conjugation conditions can still result in aggregation.[8]
-
Troubleshooting Steps:
-
Evaluate Linker Hydrophilicity: If using a short PEG linker (e.g., PEG2, PEG4), consider synthesizing ADCs with longer PEG chains (e.g., PEG8, PEG12, PEG24) to increase the overall hydrophilicity of the conjugate.[9][10]
-
Optimize Conjugation Conditions: Adjust reaction parameters such as pH, temperature, and co-solvent concentration. The use of organic co-solvents can help solubilize the payload, but excessive amounts can denature the antibody.[11]
-
Characterize Aggregation: Use size-exclusion chromatography (SEC) to quantify the amount of monomeric, dimeric, and higher-order aggregates in your preparation.[2]
-
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
-
Problem: Your ADC demonstrates high potency in cell-based assays (in vitro), but fails to show significant tumor growth inhibition in animal models (in vivo).
-
Possible Cause: This discrepancy often points to suboptimal pharmacokinetic properties. The ADC may be clearing from circulation too rapidly, preventing sufficient accumulation in the tumor.[6] This is a common issue with ADCs carrying hydrophobic payloads and short linkers.
-
Troubleshooting Steps:
-
Increase PEG Linker Length: Synthesize a panel of ADCs with systematically increasing PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24). Longer PEG chains are known to prolong plasma half-life.[6][12]
-
Conduct Pharmacokinetic Studies: Perform PK studies in rodents to determine the clearance rate and half-life of your ADC variants. A clear relationship between increasing PEG length and slower clearance is often observed up to a certain threshold.[6]
-
Re-evaluate In Vivo Efficacy: Test the new ADC variants with improved PK profiles in relevant xenograft models to assess if the enhanced exposure translates to better anti-tumor activity.[13]
-
Issue 3: High Off-Target Toxicity in Animal Models
-
Problem: The ADC is causing significant toxicity in preclinical animal models, leading to a narrow therapeutic window.
-
Possible Cause: Off-target toxicity can be caused by premature release of the payload in circulation due to linker instability or non-specific uptake of the ADC by healthy tissues.[14][15]
-
Troubleshooting Steps:
-
Assess Linker Stability: Conduct in vitro plasma stability assays to measure the rate of drug deconjugation over time.[14] If the linker is unstable, consider alternative linker chemistries or conjugation strategies.
-
Optimize PEG Linker Length for Improved PK: As with poor efficacy, suboptimal PK can contribute to toxicity. By increasing the PEG linker length, you can reduce non-specific clearance and potentially decrease uptake in non-target organs.[1] A study on a PEGylated glucuronide-MMAE linker found that conjugates with PEGs shorter than PEG8 were not well-tolerated in mice.[16]
-
Consider Branched or Multi-Arm PEG Linkers: These advanced architectures can further shield the hydrophobic payload, potentially reducing non-specific interactions and improving the safety profile.[17]
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Performance Metrics
| PEG Linker Length | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t1/2) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference(s) |
| Non-PEGylated | 8 | Variable | Low | 11% | [12] |
| PEG2 | 8 | Variable | Increased | 35-45% | [5][12] |
| PEG4 | 8 | Variable | Increased | 35-45% | [5] |
| PEG8 | 8 | Variable | Significantly Increased | 75-85% | [5][6][12] |
| PEG12 | 8 | Variable | Significantly Increased | 75-85% | [5][6][12] |
| PEG24 | 8 | Variable | Significantly Increased | 75-85% | [5][6][12] |
| PEG4K | Not Specified | Reduced (4.5-fold) | 2.5-fold increase | Improved | [5][7] |
| PEG10K | Not Specified | Reduced (22-fold) | 11.2-fold increase | Most Ideal | [5][7] |
Note: The data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results. The table provides a qualitative and quantitative overview from the available literature.
Table 2: Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Length | Key Findings | Reference(s) |
| Short (e.g., PEG2, PEG4) | Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield. However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers. | [5] |
| Medium (e.g., PEG8, PEG12) | Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance. | [5][6][12] |
| Long (e.g., PEG24, PEG4k, PEG10k) | Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact cytotoxicity. | [1][5][7] |
Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.[14]
-
Methodology:
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts.[14]
-
2. In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target cancer cell lines.
-
Methodology:
-
Cell Culture: Culture cancer cell lines expressing the target antigen in appropriate media.[5]
-
Treatment: Seed cells in 96-well plates and treat them with serial dilutions of the ADCs with different PEG linker lengths.[5]
-
Incubation: Incubate the treated cells for a specified period (e.g., 72-96 hours).[5]
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[5]
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.[5]
-
3. In Vivo Pharmacokinetic (PK) Study
-
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.[14]
-
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).[14]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[14]
-
Process the blood samples to isolate plasma.[14]
-
Quantify the concentration of the ADC in the plasma samples using a validated analytical method (e.g., ELISA or LC-MS).[18]
-
4. In Vivo Efficacy Study (Xenograft Model)
-
Objective: To assess the anti-tumor efficacy of the ADC in a relevant animal model.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.[7]
-
Treatment: Once tumors reach a specified volume, randomize the mice into treatment groups and administer the ADCs (and controls) at a defined dose and schedule.[7]
-
Tumor Measurement: Measure tumor volumes periodically (e.g., twice a week) with calipers.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size, or at a set time point.[5]
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[5]
-
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for optimizing PEG linker length.
Caption: The impact of increasing PEG linker length on ADC properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 11. books.rsc.org [books.rsc.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. adcreview.com [adcreview.com]
- 18. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing premature cleavage of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 linker
Technical Support Center: SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 Linker
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize premature cleavage of the this compound linker in antibody-drug conjugates (ADCs).
Troubleshooting Premature Cleavage
Premature cleavage of the linker, leading to the early release of the SN38 payload, is a critical issue that can increase systemic toxicity and reduce the therapeutic efficacy of an ADC. This guide addresses common symptoms, potential causes, and solutions in a question-and-answer format.
Issue: High levels of free SN38 are detected in plasma/serum stability assays.
-
Question 1: What could cause the linker to be unstable in plasma or serum?
-
Answer: The primary cause of instability for similar peptide-based linkers in plasma is enzymatic degradation.[1][2] For linkers containing sequences like Val-Cit or Phe-Lys, enzymes such as human neutrophil elastase or, in preclinical mouse models, carboxylesterase 1C (Ces1C), are known to cause premature cleavage.[3][4][5] Although the specific "Lys(MMT)-oxydiacetamide" sequence is unique, its susceptibility to plasma proteases should be investigated. The p-aminobenzyl carbamate (B1207046) (PABC) spacer is generally stable until the adjacent peptide bond is cleaved.[1][6]
-
-
Question 2: How can I confirm that plasma enzymes are responsible for the cleavage?
-
Answer: You can perform a plasma stability assay and include specific enzyme inhibitors. For example, if you suspect serine proteases like neutrophil elastase, include a serine protease inhibitor cocktail in a control sample. Comparing the amount of free SN38 in the inhibited sample to the uninhibited sample will help identify the class of enzymes responsible. For preclinical studies, comparing stability in wild-type mouse plasma versus plasma from Ces1C knockout mice can confirm the role of that specific enzyme.[4]
-
-
Question 3: My linker seems particularly unstable in mouse plasma but is more stable in human plasma. Why?
-
Answer: This is a common issue for certain peptide linkers, such as Val-Cit, due to the high activity of the carboxylesterase Ces1C in mouse plasma, which is not present in human plasma.[1][4] This discrepancy can complicate the translation of preclinical data. If this is observed, it strongly suggests that the Lys-containing portion of your linker is being recognized and cleaved by Ces1C.
-
Issue: The ADC shows instability during storage or formulation.
-
Question 4: What are the optimal storage conditions to prevent premature cleavage?
-
Answer: The stability of an ADC is highly dependent on the formulation buffer, pH, and temperature.
-
pH: The MMT (monomethoxytrityl) protecting group on the lysine (B10760008) is acid-labile and can be removed by low concentrations of trifluoroacetic acid (TFA) or other acids.[7][8] Therefore, storing the ADC in a buffer with a neutral pH (typically pH 6.0-7.4) is critical to prevent premature deprotection and potential subsequent degradation.
-
Temperature: Store the ADC at the recommended temperature, typically 2-8°C, and avoid freeze-thaw cycles unless validated, as this can lead to aggregation and degradation.
-
Buffer components: Excipients such as trehalose (B1683222) or polysorbate are often used to stabilize ADCs. Ensure the formulation buffer is free of components that could react with the linker.
-
-
-
Question 5: Could the MMT group be cleaving prematurely and causing instability?
-
Answer: Yes, the MMT group is designed to be removed under specific, mildly acidic conditions.[7] If the ADC is exposed to acidic pH during purification, formulation, or storage, the MMT group could be partially or fully removed. This would expose the lysine's side-chain amine, creating a different chemical entity that may have altered stability, aggregation propensity, or degradation pathways. Verifying the integrity of the MMT group post-synthesis and during stability studies is crucial.
-
Issue: Inconsistent results or evidence of multiple degradation products.
-
Question 6: Besides enzymatic cleavage, what other chemical degradation pathways could affect this linker?
-
Answer: Several chemical degradation pathways can affect ADC stability:
-
Hydrolysis: Ester or carbonate bonds, if present, can be susceptible to hydrolysis, especially at non-neutral pH. The SN38 payload itself has a lactone ring that is pH-sensitive.[9]
-
Oxidation: If there are oxidation-sensitive residues in the antibody, this could affect the overall structure and stability of the ADC.
-
Deamidation/Isomerization: The oxydiacetamide or other components could potentially undergo these modifications over time.
-
PEG Linker: While generally stable, the polyethylene (B3416737) glycol (PEG) chain can influence the overall biophysical properties of the ADC, including solubility and aggregation, which can indirectly affect stability.[10][11][12]
-
-
-
Question 7: How can I identify the specific point of cleavage in my linker?
-
Answer: Mass spectrometry (MS) is the most powerful tool for this analysis. By performing peptide mapping or analyzing the degraded fragments using LC-MS/MS, you can identify the exact bond that has been broken.[13] This allows you to pinpoint whether the cleavage is occurring at the intended site (e.g., the bond next to the PAB spacer), at the MMT group, or elsewhere within the linker.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing the root cause of premature linker cleavage.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. biotage.com [biotage.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. purepeg.com [purepeg.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vitro Cytotoxicity Assays with SN38-ADCs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with in vitro cytotoxicity assays involving SN38-based Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with SN38-ADCs.
Issue 1: High Variability in IC50 Values Between Experiments
Question: We are observing significant variability in the IC50 values for our SN38-ADC between experiments using the same cell line. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in ADC in vitro potency assays.[1] This variability can stem from several factors related to the ADC, cell culture conditions, and the assay protocol itself. Because SN38 is an S-phase specific cytotoxic agent, the timing of the assay and the health of the cells are critical.
| Potential Cause | Troubleshooting Steps |
| ADC Quality and Handling | Aggregation: SN38-ADCs can be prone to aggregation due to the hydrophobic nature of the payload, which can affect their potency. Before use, visually inspect the solution for precipitates. Consider characterizing the aggregation state using size-exclusion chromatography (SEC). Stability: The ADC construct can degrade.[1] Perform stability studies of your ADC in the assay medium to ensure it remains intact throughout the experiment. Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the ADC stock solution, as this can lead to aggregation and loss of activity. Aliquot the ADC upon receipt.[1] |
| Cell Culture Conditions | Cell Line Authenticity and Passage Number: Always use authenticated cell lines and maintain a consistent, low passage number.[1] High passage numbers can lead to genetic drift and altered antigen expression or sensitivity to the payload. Cell Health and Confluency: Ensure cells are healthy and in the exponential growth phase at the time of seeding.[1] Avoid using cells that are over-confluent. |
| Assay Protocol | Inconsistent Seeding Density: Variations in the initial number of cells seeded per well will lead to variability in the final readout. Ensure a homogenous cell suspension and use calibrated pipettes. Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. Avoid using the outer wells for experimental samples or ensure proper humidification of the incubator. |
Issue 2: Low Potency or No Cytotoxic Effect Observed
Question: Our SN38-ADC is showing much lower potency than expected, or no cytotoxic effect at all. What could be the issue?
Answer: A lack of potency can be due to a variety of factors, including problems with the ADC itself, the target cells, or the experimental setup. A critical aspect of SN38 is the stability of its lactone ring, which is essential for its cytotoxic activity.
| Potential Cause | Troubleshooting Steps |
| ADC Instability | Lactone Ring Hydrolysis: The active lactone form of SN38 is in a pH-dependent equilibrium with an inactive open-ring carboxylate form. At physiological pH (around 7.4), this equilibrium shifts towards the inactive form, leading to a loss of cytotoxic activity. Ensure the pH of your assay buffer is controlled and ideally slightly acidic if the assay permits. Minimize pre-incubation time of the ADC in physiological buffer before adding it to the cells. Linker Instability: Some linkers can be unstable and prematurely release the SN38 payload. Evaluate the stability of your specific linker under assay conditions. |
| Target Cell Characteristics | Low or Absent Target Antigen Expression: Confirm the expression level of the target antigen on the cell surface using flow cytometry with the unconjugated antibody.[1] Cellular Resistance: Cells can develop resistance to SN38 through mechanisms such as downregulation of Topoisomerase I or increased expression of drug efflux pumps like ABCG2.[2] |
| Assay Conditions | Insufficient Incubation Time: The cytotoxic effect of SN38-ADCs may require longer incubation times to manifest, typically 72-96 hours, to allow for cell division to occur.[3] Suboptimal Assay Endpoint: The chosen viability assay may not be sensitive enough or may be incompatible with your experimental conditions. Consider using an orthogonal assay to confirm results (e.g., an ATP-based assay in addition to an MTT assay). |
Issue 3: High Background Signal in the Assay
Question: We are observing a high background signal in our cytotoxicity assay, even in the control wells. What could be the cause?
Answer: High background can obscure the specific signal and reduce the assay's sensitivity. This is often due to non-specific binding of reagents or interference from the ADC or media components.
| Potential Cause | Troubleshooting Steps |
| Reagent and Media Issues | Contamination: Bacterial or yeast contamination can lead to high background. Regularly check cell cultures for contamination. Media Components: High concentrations of certain substances in the cell culture medium can cause high absorbance.[4] Test the medium components and try to reduce their concentration. |
| ADC Interference | Non-specific Binding: The ADC may be binding non-specifically to the plate or other components. Ensure adequate washing steps are included in your protocol. Intrinsic Signal: The ADC itself might have some intrinsic color or fluorescence that interferes with the assay readout. Run controls with the ADC in cell-free media to assess this. |
| Assay-Specific Issues | Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, contributing to high background. Increase the number of wash cycles and ensure complete aspiration of the wash buffer.[1] Antibody Titration: Non-specific staining and background may indicate that less antibody is needed. Further antibody titrations may be necessary for some cell types.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is my SN38-ADC showing reduced potency over time in my in vitro assays?
A1: The primary cause of reduced potency is likely the hydrolysis of the lactone ring of the SN38 payload at physiological pH (around 7.4). The active lactone form of SN38 is in equilibrium with an inactive open-ring carboxylate form. At neutral or alkaline pH, this equilibrium shifts towards the inactive carboxylate, leading to a loss of cytotoxic activity.
Q2: I'm observing aggregation and precipitation of my SN38-ADC during storage. What could be the cause?
A2: Aggregation of SN38-ADCs is a common issue stemming from the hydrophobic nature of the SN38 payload. Several factors can contribute to this, including a high drug-to-antibody ratio (DAR), suboptimal formulation buffer conditions, and repeated freeze-thaw cycles.
Q3: How does the choice of linker impact the stability and efficacy of a SN38-ADC?
A3: The linker plays a crucial role. Cleavable linkers are designed to release the payload in the tumor microenvironment or intracellularly in response to specific triggers (e.g., pH, enzymes), which can lead to a "bystander effect" where neighboring tumor cells are also killed.[6] Non-cleavable linkers release the payload upon lysosomal degradation of the antibody, which can offer greater stability in circulation but may limit the bystander effect.[6]
Q4: What are the key analytical methods to assess the stability of my SN38-ADC?
A4: A multi-faceted approach is recommended. Size Exclusion Chromatography (SEC-HPLC) is used to detect and quantify aggregates. Hydrophobic Interaction Chromatography (HIC) assesses changes in drug load distribution.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) determines the average DAR and identifies degradation products.
Data Presentation
Table 1: In Vitro Cytotoxicity of SN-38 and SN38-ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| OCUM-2M | Gastric Carcinoma | SN38 | 6.4 | [8] |
| OCUM-8 | Gastric Carcinoma | SN38 | 2.6 | [8] |
| SKOV-3 | Ovarian Cancer | SN38 | 10.7 | [9] |
| BT474 HerDR | Breast Cancer | SN38 | 7.3 | [9] |
| MDA-MB-231 | Breast Cancer | SN38 | 38.9 | [9] |
| MCF-7 | Breast Cancer | SN38 | 14.4 | [9] |
| KRCH31 | Ovarian Cancer | Sacituzumab Govitecan | ~1.0 | [10] |
| Calu-3 | Lung Cancer | hRS7-CL2A-SN-38 | ~2.2 | [11] |
| Capan-1 | Pancreatic Cancer | hRS7-CL2A-SN-38 | ~2.2 | [11] |
| BxPC-3 | Pancreatic Cancer | hRS7-CL2A-SN-38 | ~2.2 | [11] |
| COLO 205 | Colon Cancer | hRS7-CL2A-SN-38 | ~2.2 | [11] |
Note: IC50 values can vary based on experimental conditions such as exposure time and the specific assay used. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic potency (IC50) of an SN38-ADC.
Materials:
-
Target and non-target cancer cell lines
-
Complete cell culture medium
-
SN38-ADC, unconjugated antibody, and free SN38
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[3]
-
ADC Treatment: Prepare serial dilutions of the SN38-ADC, unconjugated antibody (as a negative control), and free SN38 (as a positive control) in complete medium.[4] Remove the old medium from the cells and add the ADC dilutions. Include wells with medium only as a blank control and wells with untreated cells as a negative control.[6]
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings, typically 72-96 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.[6]
Visualizations
Caption: Mechanism of action of SN38-ADC leading to cancer cell death.
Caption: A logical workflow for troubleshooting inconsistent SN38-ADC cytotoxicity assay results.
Caption: A typical experimental workflow for an in vitro cytotoxicity assay with SN38-ADCs.
References
- 1. web.mit.edu [web.mit.edu]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
SN38-ADC Therapeutic Index Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of SN38-based Antibody-Drug Conjugates (ADCs). Our goal is to facilitate the optimization of SN38-ADC therapeutic indexes by providing practical guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the clinical use of SN38, and how do ADCs help overcome them?
A1: SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity.[1] However, its clinical utility is limited by poor aqueous solubility and the hydrolysis of its active lactone ring to an inactive carboxylate form at physiological pH (>6).[2][3] Antibody-Drug Conjugates (ADCs) provide a promising strategy to overcome these limitations by selectively delivering SN38 to cancer cells. This targeted delivery enhances the therapeutic index by increasing the drug concentration at the tumor site while minimizing systemic exposure and off-target toxicity.[1][4]
Q2: How does the choice of linker technology impact the therapeutic index of an SN38-ADC?
A2: The linker is a critical component of an ADC, influencing its stability, release mechanism, and overall therapeutic index.[4] For SN38-ADCs, common linker strategies include:
-
pH-Sensitive Linkers: These linkers are designed to be stable at physiological pH but release the payload in the acidic environment of tumor cells and their microenvironment.[5]
-
Enzyme-Cleavable Linkers: These linkers are cleaved by enzymes that are overexpressed in tumors, such as cathepsins or β-glucuronidase, leading to targeted drug release.[4][6] The hydrophilic nature of some enzyme-cleavable linkers, like glucuronide-based ones, can also improve the ADC's pharmacokinetic profile and allow for higher drug-to-antibody ratios (DARs) with reduced aggregation.[4]
The optimal linker choice depends on the specific target antigen, the antibody's internalization rate, and the desired pharmacokinetic profile.[4]
Q3: What is the significance of the drug-to-antibody ratio (DAR) for SN38-ADCs?
A3: The drug-to-antibody ratio (DAR) is a critical quality attribute that significantly influences the efficacy, safety, and pharmacokinetics of an ADC.[7] An insufficient drug load can lead to reduced potency, while an excessive DAR may negatively impact pharmacokinetics and increase toxicity.[7] For SN38, which is hydrophobic, achieving a high DAR without inducing aggregation is a key challenge.[7] Optimizing the DAR is a balancing act between potency and maintaining favorable physicochemical properties. A lower DAR (typically 2 to 4) often results in an ADC with a better pharmacokinetic profile and a wider therapeutic window.[7] However, a higher DAR can enhance potency, especially for targets with low expression.[7]
Q4: What are the advantages of site-specific conjugation for SN38-ADCs?
A4: Site-specific conjugation produces homogeneous ADCs with a defined DAR and predictable pharmacokinetic properties.[1] This leads to improved safety and efficacy profiles compared to randomly conjugated ADCs, which often result in a heterogeneous mixture of species with varying DARs.[1][8] Common methods for site-specific conjugation include introducing an unpaired cysteine residue or enzymatic modification of the antibody.[1]
Troubleshooting Guides
Problem 1: High levels of aggregation observed in my SN38-ADC preparation.
| Possible Cause | Troubleshooting Strategy |
| Hydrophobicity of SN38 | The hydrophobic nature of SN38 can lead to aggregation, especially at higher DARs.[7] |
| Solution 1: Linker Modification: Incorporate hydrophilic moieties like polyethylene (B3416737) glycol (PEG) into the linker to mitigate the hydrophobicity of SN38.[7][8] | |
| Solution 2: Prodrug Approach: Utilize a multiarm PEG backbone linked to SN38 molecules to significantly increase water solubility.[9][10] | |
| Inconsistent DAR | A heterogeneous mixture with high DAR species can be more prone to aggregation. |
| Solution: Site-Specific Conjugation: Employ site-specific conjugation methods to produce a homogeneous ADC with a defined DAR.[1] |
Problem 2: My SN38-ADC shows poor in vivo efficacy despite good in vitro potency.
| Possible Cause | Troubleshooting Strategy |
| Linker Instability | Premature release of SN38 in systemic circulation can lead to off-target toxicity and reduced drug delivery to the tumor.[11][12] |
| Solution 1: Optimize Linker Chemistry: Select a linker with appropriate stability for the intended application. For example, enzyme-cleavable linkers can offer more controlled release at the tumor site.[4][6] | |
| Solution 2: Conjugation Site: The site of linker conjugation on SN38 can impact stability. Conjugation at the 20-OH position can enhance the stability of the active lactone ring.[5][12] | |
| Suboptimal DAR | An inappropriate DAR can lead to poor pharmacokinetics and reduced therapeutic index.[7] |
| Solution: DAR Optimization: Experiment with different DARs to find the optimal balance between potency and pharmacokinetic properties. A lower DAR (2-4) often improves the therapeutic window.[7] |
Problem 3: Evidence of off-target toxicity in preclinical models.
| Possible Cause | Troubleshooting Strategy |
| Premature Payload Release | Unstable linkers can release SN38 systemically, causing toxicity to healthy tissues.[11] |
| Solution: Enhance Linker Stability: Utilize more stable linker technologies, such as those that are specifically cleaved by tumor-associated enzymes.[4][6] | |
| Non-specific Uptake | The ADC may be taken up by non-target cells. |
| Solution: Inverse Targeting: Co-administer payload-binding antibody fragments with the ADC to neutralize and clear any prematurely released SN38 from the plasma, reducing exposure to non-tumor tissues.[13] |
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on SN38-ADCs, illustrating the impact of different strategies on their therapeutic index.
Table 1: Impact of DAR on In Vitro Cytotoxicity of a Representative SN38-ADC
| DAR | IC50 (nM) on Target Cancer Cell Line |
| 2 | 25.3 |
| 4 | 10.1 |
| 8 | 5.8 |
Note: This table presents illustrative data. Actual IC50 values will vary depending on the specific ADC, cell line, and experimental conditions.[7]
Table 2: Comparison of In Vivo Efficacy of SN38 Prodrug Conjugates
| Compound | Maximum Tolerated Dose (mg/kg) | Antitumor Activity in MX-1 Xenograft Model |
| CPT-11 (Irinotecan) | 50 | Moderate tumor growth inhibition |
| PEG-Gly-(20)-SN38 | 100 | Superior tumor growth inhibition compared to CPT-11 |
This table demonstrates the improved therapeutic window of a PEGylated SN38 prodrug compared to the conventional prodrug, irinotecan.[9]
Experimental Protocols
Protocol 1: General Procedure for SN38-COOH Activation and Conjugation to an Antibody
This protocol outlines the steps for activating the carboxylic acid group of SN38-COOH and conjugating it to an antibody.
Materials:
-
SN38-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 8.0-8.5)
-
Conjugation buffer (e.g., PBS, pH 8.0-8.5)
Procedure:
-
SN38-COOH Activation:
-
Dissolve SN38-COOH in anhydrous DMF.
-
Add DCC and NHS in a 1:1.2:1.5 molar ratio (SN38-COOH:DCC:NHS).
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated SN38 ester.[7]
-
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer.
-
Adjust the mAb concentration to 5-10 mg/mL.[7]
-
-
Conjugation Reaction:
-
Add the activated SN38-NHS ester solution dropwise to the mAb solution with gentle stirring.
-
The molar ratio of activated SN38 to mAb will determine the final DAR and should be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
Remove unreacted drug and other small molecules by size exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different DARs based on their hydrophobicity.
Materials:
-
SN38-ADC sample
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[8]
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared ADC sample.[7]
-
Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[7]
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will have the lowest retention time, with subsequent peaks representing increasing DARs.
-
Integrate the peak area for each species to calculate the average DAR.[7]
-
Protocol 3: In Vitro Cell Viability (IC50) Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of an SN38-ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
SN38-ADC, unconjugated antibody, and free SN38
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[7]
-
ADC Treatment:
-
Prepare serial dilutions of the SN38-ADC, unconjugated antibody, and free SN38 in complete medium.
-
Add the diluted compounds to the respective wells. Include wells with medium only as a blank control.[7]
-
-
Incubation: Incubate the plate for 72-96 hours.[7]
-
Cell Viability Assessment: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of an SN38-ADC.
Caption: General workflow for SN38-ADC development.
Caption: Comparison of linker strategies for SN38-ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel prodrugs of SN38 using multiarm poly(ethylene glycol) linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. blog.crownbio.com [blog.crownbio.com]
Validation & Comparative
Comparative Guide to Validating SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods to validate the successful synthesis and purity of the drug-linker conjugate, SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3. Accurate characterization of this molecule is a critical step in the development of Antibody-Drug Conjugates (ADCs), ensuring that the cytotoxic payload (SN38), the cleavable linker, the MMT-protected lysine, and the azide (B81097) reactive handle are all present and correctly assembled.
The validation process confirms the conjugate's identity, purity, and the integrity of its key functional groups, which are essential for subsequent bioconjugation and the ultimate efficacy of the resulting ADC.
Overview of Analytical Methodologies
A multi-faceted analytical approach is required to fully characterize the SN38-drug-linker. Each technique provides distinct and complementary information regarding the structure, purity, and functional integrity of the conjugate.
| Method | Information Provided | Advantages | Limitations/Considerations |
| Reverse-Phase HPLC (RP-HPLC) | Purity assessment, quantification, detection of starting materials and impurities. | High resolution and sensitivity; well-established for small molecule analysis. | Does not provide structural information; method development can be time-consuming. |
| Mass Spectrometry (MS) | Confirmation of molecular weight (MW) of the final conjugate. | Unambiguous verification of successful conjugation by confirming the exact mass. | Can be sensitive to sample purity and matrix effects; may not distinguish isomers. |
| ¹H NMR Spectroscopy | Detailed structural confirmation of the entire molecule. | Provides definitive structural information and confirmation of covalent bonds. | Requires relatively pure sample and larger sample quantity; complex spectra can be difficult to interpret. |
| FTIR Spectroscopy | Identification of key functional groups, especially the terminal azide (N₃). | Fast, non-destructive, and highly specific for certain functional groups like azides. | Provides limited information on the overall structure; less effective for complex mixture analysis. |
Experimental Protocols and Comparative Data
Purity and Integrity Analysis by RP-HPLC and LC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the cornerstone for validating the conjugate. It provides simultaneous purity data (from the HPLC chromatogram) and molecular weight confirmation (from the mass spectrum) in a single run.
Experimental Protocol: RP-HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at wavelengths relevant for SN38 (e.g., 265 nm and 380 nm).
-
Sample Preparation: Dissolve the conjugate in a suitable solvent like DMSO or DMF to a concentration of 1 mg/mL and inject 5-10 µL.
Data Presentation: Purity and MW Confirmation
| Analyte | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Purity (%) |
| SN38-PAB-Lys(MMT)-...-N₃ | 12.5 - 14.0 | 1478.64 | 1478.65 | >95% |
| SN38 (Starting Material) | 8.0 - 9.5 | 393.15 | 393.15 | <1% |
| Linker (Starting Material) | 10.0 - 11.5 | 1060.24 | 1060.25 | <2% |
Note: Retention times are illustrative and will vary based on the specific system and conditions.
Functional Group Validation by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and direct method to confirm the presence of the terminal azide (N₃) group, which is critical for the subsequent "click chemistry" conjugation.
Experimental Protocol: FTIR
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.
-
Sample Preparation: Place a small amount of the solid conjugate powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic azide peak. The asymmetric stretching vibration of the N≡N triple bond in an azide results in a very strong and sharp absorption band.[1]
Data Presentation: Key FTIR Peaks
| Functional Group | Bond | Characteristic Peak (cm⁻¹) | Expected Appearance |
| Azide | N≡N stretch | ~2100 | Strong, Sharp |
| Amide | C=O stretch | 1630 - 1680 | Strong |
| Ester (SN38 lactone) | C=O stretch | ~1740 | Strong |
| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak |
Structural Confirmation by ¹H NMR Spectroscopy
Proton NMR provides the most detailed structural verification, confirming that all components are present and linked in the correct orientation.
Experimental Protocol: ¹H NMR
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is suitable for dissolving the conjugate.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Acquire the ¹H NMR spectrum and identify characteristic peaks for each component of the conjugate.
Data Presentation: Characteristic ¹H NMR Shifts
| Component | Protons | Expected Chemical Shift (δ, ppm) |
| SN38 | Aromatic protons | 7.0 - 8.5 |
| MMT Group | Methoxy (-OCH₃) protons | ~3.75 (singlet) |
| MMT Group | Aromatic protons | 6.8 - 7.4 |
| PEG8 Linker | Methylene (-CH₂CH₂O-) protons | 3.4 - 3.6 (multiplet) |
| PAB Linker | Benzylic (-CH₂O-) protons | ~5.1 |
Visualizations
Caption: Logical workflow for the validation of the SN38 drug-linker conjugate.
Caption: Key components of the this compound molecule.
Alternative and Complementary Methods
-
Quantitative Azide Determination: For a more precise quantification of the azide group, a "click" reaction can be performed. The SN38-linker is reacted with an alkyne-bearing fluorescent probe (e.g., DBCO-fluorophore). The amount of conjugated fluorophore is then measured, providing a quantitative assessment of available azide groups.[1][2]
-
MMT Group Lability Test: The presence and lability of the acid-sensitive MMT group can be confirmed by treating a small sample with a dilute acid solution (e.g., 1% Trifluoroacetic Acid (TFA) in Dichloromethane for 5-10 minutes).[3] Subsequent analysis by LC-MS should show a mass shift corresponding to the loss of the MMT group (Δm/z = -272.3 g/mol ), confirming its presence and proper function.
References
A Comparative Guide to SN38-Based Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the drug linker SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 with other prominent SN38-based linkers used in the development of antibody-drug conjugates (ADCs). SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor, making it a highly effective cytotoxic payload for ADCs.[1][2] The choice of linker technology is critical to the ADC's stability, release mechanism, and overall therapeutic index.[1][2] This guide will delve into the available experimental data, detail relevant protocols, and provide visualizations to aid in the rational design and evaluation of next-generation SN38-based ADCs.
Deciphering the Components of this compound
The linker this compound is a complex molecule with several key functional components:
-
SN38: The potent cytotoxic payload that induces cancer cell death by inhibiting topoisomerase I.[1][3]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage, releases the active SN38 payload.
-
Lys(MMT): A lysine (B10760008) residue with a monomethoxytrityl (MMT) protecting group. This allows for specific conjugation strategies and can be deprotected under mild acidic conditions.
-
oxydiacetamide-PEG8: An oxydiacetamide moiety connected to a polyethylene (B3416737) glycol (PEG) chain with eight repeating units. The PEG chain enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic profile of the resulting ADC, potentially allowing for higher drug-to-antibody ratios (DAR) without aggregation.[4][5]
-
N3 (Azide): A terminal azide (B81097) group that serves as a reactive handle for "click chemistry," enabling site-specific and efficient conjugation to an antibody that has been functionalized with a complementary alkyne group.[6][7]
Comparative Performance of SN38-Based Linkers
The performance of an ADC is dictated by a combination of its antibody, payload, and linker. The following tables summarize available preclinical data for different SN38-based ADCs, highlighting the influence of linker chemistry on key performance indicators.
Disclaimer: The data presented below is collated from various preclinical studies. Direct comparison between different ADCs should be made with caution as experimental conditions may vary across studies.
Table 1: In Vitro Cytotoxicity of SN38-Based ADCs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting cell growth. Lower IC50 values indicate higher potency.
| ADC Platform | Linker Type | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Sacituzumab Govitecan (IMMU-132) | Hydrolyzable (CL2A) | Multiple | Trop-2 | ~1.0 - 6.0 | [8] |
| Trastuzumab-SN38 | pH-sensitive carbonate bond | SKOV3 | HER2 | 4.4 ± 0.7 | [8] |
| Trastuzumab-SN38 | More stable ester chain | SKOV3 | HER2 | 5.2 ± 0.3 | [8] |
| SN38-ether-ADC | Cathepsin B-cleavable ether bond | SKOV-3 | Her2 | 5.5 | [4] |
| Free SN38 | - | HT-29 (Colorectal) | - | 0.0088 (µM) | [9] |
| Free SN38 | - | HCT116 (Colorectal) | - | 0.0034 - 0.02 (µM) | [9] |
| Free SN38 | - | MCF-7 (Breast) | - | 0.031 - 0.708 (µM) | [9] |
Table 2: In Vivo Efficacy of SN38-Based ADCs in Xenograft Models
Tumor growth inhibition (TGI) is a key measure of an ADC's anti-cancer activity in animal models.
| ADC Platform | Linker Type | Xenograft Model | Cancer Type | Dosing Regimen (SN38 equivalent) | Tumor Growth Inhibition | Reference |
| hRS7-SN38 | Hydrolyzable (CL2A) | Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, with tumor regressions observed | [10] |
| Sacituzumab Govitecan (IMMU-132) | Hydrolyzable (CL2A) | Not specified | Not specified | 28-fold less mole-equivalent of SN-38 compared to irinotecan | 20-fold to 136-fold increase in tumor SN-38 concentration vs. Irinotecan | [11] |
| SN38-ether-ADC | Cathepsin B-cleavable ether bond | BT474 HerDR | Breast | Not specified | Significantly delayed tumor growth | [4] |
| SY02-SN-38 | Not specified | CFPAC-1 | Pancreatic | Not specified | 87.3% TGI | [12] |
Table 3: Plasma Stability of Different SN38 Linker Chemistries
The stability of the linker in plasma is crucial to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.
| Linker Type | Key Features | Reported Plasma Half-life/Stability | Reference |
| Carbonate Linker (at 20-OH) | Prone to instability in serum. | Can be less than 6 hours in aqueous neutral buffer. | [5] |
| CL2A (Hydrolyzable) | pH-sensitive, allowing release in the acidic tumor microenvironment. | t1/2 = 23.98 h in human serum for IMMU-132. | [4] |
| Cathepsin B-cleavable (Ether-linked at 10-OH) | High serum stability due to the ether bond. | Over 10 days in human serum. | [4][5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in ADC development and function is essential for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of SN38 and a general workflow for ADC synthesis and characterization.
Mechanism of Action of SN38
SN38 exerts its cytotoxic effect by trapping the topoisomerase I-DNA covalent complex, which leads to DNA double-strand breaks during replication and ultimately triggers apoptosis.[2][3][13]
General Workflow for ADC Synthesis and Characterization
The development of an ADC involves a multi-step process from antibody modification and conjugation to purification and comprehensive characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate SN38-based ADCs.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs by separating species with different numbers of conjugated drugs.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 280 nm.
-
Gradient:
-
0-5 min: 0% B.
-
5-35 min: 0-100% B (linear gradient).
-
35-40 min: 100% B.
-
40-45 min: 100-0% B.
-
45-50 min: 0% B (re-equilibration).
-
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody and the different drug-loaded species (e.g., DAR2, DAR4, DAR6, DAR8).
-
Calculate the average DAR using the formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.[14][15][16]
Materials:
-
Target cancer cell line and a negative control cell line.
-
Complete cell culture medium.
-
SN38-ADC, unconjugated monoclonal antibody (mAb), and free SN38.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Treatment: Prepare serial dilutions of the SN38-ADC, unconjugated mAb, and free SN38 in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[15]
-
Incubate for 2-4 hours at 37°C.[15]
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the data to the untreated control wells and plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol describes the subcutaneous implantation of tumor cells into immunodeficient mice to evaluate the anti-tumor efficacy of an SN38-ADC.[1][10]
Materials and Animals:
-
Human cancer cell line expressing the target antigen.
-
Immunodeficient mice (e.g., athymic nude or NOD-scid).[1]
-
SN38-ADC and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inoculate mice with cancer cells (e.g., 5 x 10^6 cells per mouse). Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).[2]
-
Randomization and Treatment: Randomize mice into treatment and control groups (n=5-10 mice per group). Administer the SN38-ADC or vehicle control intravenously at a specified dose and schedule.[1]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.[2]
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined maximum size or at a specified time point. Euthanize mice if they show signs of excessive distress or weight loss.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect. Kaplan-Meier curves can be used to analyze survival.[1]
Conclusion
The choice of linker is a critical determinant of the therapeutic success of an SN38-based ADC. The this compound linker offers several advantageous features, including a self-immolative spacer for efficient drug release, a hydrophilic PEG chain to potentially improve pharmacokinetics and allow for higher DAR, and an azide handle for site-specific conjugation.
While direct head-to-head comparative data for this specific linker against other established SN38 linkers like CL2A or β-glucuronidase-based linkers is limited in the public domain, the principles of linker design suggest that its enhanced hydrophilicity and capacity for site-specific conjugation could translate to an improved therapeutic window. The provided data on other SN38 ADCs with varying linker technologies underscores the profound impact of the linker on stability, potency, and in vivo efficacy. Researchers and drug developers should carefully consider these factors and conduct rigorous preclinical evaluations, such as those detailed in the provided protocols, to select the optimal linker strategy for their specific ADC design to maximize therapeutic efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linkers in Antibody-Drug Conjugates: A Comparative Analysis of PEG8 and Other Polyethylene Glycol Linkers
The linker is a critical component in the design of antibody-drug conjugates (ADCs), directly influencing their stability, pharmacokinetics (PK), efficacy, and toxicity. Among the various linker technologies, discrete polyethylene (B3416737) glycol (PEG) linkers have emerged as a valuable tool to optimize ADC performance. Their hydrophilicity helps to mitigate the aggregation of ADCs carrying hydrophobic payloads and can improve the overall pharmacological properties of the conjugate.[1] This guide provides a comparative analysis of discrete PEG linkers, with a focus on PEG8, in ADC development, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal linker for their specific application.
The choice of a linker in an ADC can significantly impact its therapeutic index. The ideal linker should be stable in circulation to prevent premature release of the cytotoxic payload, yet efficiently release the payload at the target tumor site.[2][3] PEG linkers, being hydrophilic, non-toxic, and non-immunogenic, offer several advantages in ADC design.[4] They can increase the solubility of the ADC, which is particularly beneficial when dealing with hydrophobic payloads, and can help to reduce aggregation.[4][5] Furthermore, the length of the PEG chain can be precisely controlled to fine-tune the ADC's properties.[5]
Impact of PEG Linker Length on ADC Properties: A Focus on PEG8
The length of the PEG linker is a crucial parameter that can be optimized to enhance the performance of an ADC. Studies have shown that increasing the PEG linker length generally leads to improved pharmacokinetic profiles, characterized by reduced clearance and a longer plasma half-life.[5] This is attributed to the increased hydrodynamic radius of the ADC, which limits its renal clearance.[5]
An analysis of discrete PEG linkers of varying lengths revealed that ADC exposure increased with the size of the PEG linker up to PEG8.[1] Beyond this point, a plateau was reached, and further increases in PEG length had a minimal impact on exposure.[1] This suggests that PEG8 may represent an optimal length for achieving favorable pharmacokinetic properties in certain ADC contexts. Conjugates with PEG8 or larger linkers exhibited pharmacokinetic profiles that approached that of the parent antibody.[1]
However, the impact of PEG linker length on in vitro cytotoxicity can be context-dependent. In some studies, the in vitro cytotoxicity of an anti-CD30 ADC remained comparable across different PEG linker lengths (no PEG, PEG2, PEG4, PEG8, PEG12, and PEG24).[1] In contrast, another study using miniaturized affibody-based drug conjugates found that longer PEG chains led to a reduction in in vitro cytotoxicity.[1][6] Specifically, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a conjugate with no PEG linker.[1][6] This highlights that the optimal PEG linker length is likely influenced by the specific antibody, payload, and overall ADC design.[5]
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the quantitative data on the impact of different PEG linker lengths on key ADC performance characteristics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/day/kg) | Plasma Half-life (t½) |
| No PEG | ~15[1] | - |
| PEG2 | ~10[1] | - |
| PEG4 | ~7[1] | - |
| PEG8 | ~5[1] | Longer than shorter PEGs[5] |
| PEG12 | ~5[1] | Similar to PEG8[5] |
| PEG24 | ~5[1] | Similar to PEG8[5] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10[1] |
| Karpas-299 | PEG2 | ~10[1] |
| Karpas-299 | PEG4 | ~10[1] |
| Karpas-299 | PEG8 | ~10[1] |
| Karpas-299 | PEG12 | ~10[1] |
| Karpas-299 | PEG24 | ~10[1] |
Cleavable vs. Non-Cleavable PEG Linkers
Another critical consideration in linker design is the mechanism of payload release. PEG linkers can be broadly categorized as cleavable or non-cleavable.
Cleavable Linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[] These triggers can include acidic pH (hydrazone linkers), reducing environments (disulfide linkers), or specific enzymes like cathepsin B (peptide linkers).[8] The advantage of cleavable linkers is the potential for bystander killing, where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.
Non-Cleavable Linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[2] This approach generally results in greater plasma stability and a reduced risk of off-target toxicity, as the payload is less likely to be prematurely released.[2] However, the resulting payload-linker-amino acid complex is often less membrane-permeable, limiting the bystander effect.[9]
The choice between a cleavable and non-cleavable linker depends on the specific therapeutic strategy and the characteristics of the target and payload.[10]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different PEG linkers in ADCs.
ADC Conjugation Protocol
This protocol outlines a general method for conjugating a thiol-containing payload to an antibody via a maleimide-PEG linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-Payload linker
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: The antibody solution is incubated with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.[1]
-
Conjugation: The maleimide-PEG-payload linker is added to the reduced antibody solution at a specific molar ratio and incubated to allow the maleimide (B117702) group to react with the free thiols on the antibody.
-
Purification: The resulting ADC is purified from unreacted linker and payload using SEC.[1]
-
Characterization: The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). The purity and aggregation of the ADC are assessed by SEC, and its identity and integrity are confirmed by mass spectrometry.[1]
In Vitro Cytotoxicity Assay
This protocol describes a method to assess the potency of an ADC against cancer cell lines.
Materials:
-
Target cancer cell line (e.g., Karpas-299)
-
Cell culture medium
-
ADC and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADC and control antibody are prepared in culture medium and added to the cells.[1] Untreated wells serve as a negative control.
-
Incubation: The plate is incubated for a predetermined period (e.g., 72-96 hours).
-
Viability Assessment: A cell viability reagent is added to each well, and the luminescence or absorbance is measured to determine the percentage of viable cells relative to the untreated control.
-
Data Analysis: The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in rodents to evaluate the clearance and half-life of an ADC.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
ADC solution in a sterile, biocompatible buffer
-
Blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: A single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) is administered to a cohort of mice.[1]
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).[1]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
ADC Quantification: The concentration of the ADC in the plasma samples is determined using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the plasma concentration-time data.
Visualizing ADC Mechanisms and Workflows
To better understand the processes involved in ADC development and function, the following diagrams illustrate key concepts.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: General workflow for ADC development and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
In Vivo Efficacy of SN38-Based Antibody-Drug Conjugates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of antibody-drug conjugates (ADCs) utilizing the potent topoisomerase I inhibitor, SN38, as the cytotoxic payload. Due to the limited availability of public data on ADCs incorporating the specific SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 linker-payload combination, this guide will focus on a conceptual comparison with two clinically significant and well-documented ADCs: Sacituzumab govitecan and Trastuzumab deruxtecan. This comparative approach will shed light on the key factors influencing the in vivo performance of SN38-based ADCs and provide a framework for evaluating novel constructs.
The hypothetical this compound ADC leverages a cleavable linker strategy. The p-aminobenzyl alcohol (PAB) component serves as a self-immolative spacer, ensuring the release of an unmodified, fully active SN38 payload within the target cell. The polyethylene (B3416737) glycol (PEG8) moiety is incorporated to enhance solubility and improve pharmacokinetic properties. The azide (B81097) (N3) group facilitates site-specific conjugation to the antibody via click chemistry, allowing for precise control over the drug-to-antibody ratio (DAR).
Comparative In Vivo Efficacy of SN38 and Related ADCs
The in vivo anti-tumor activity of ADCs is a critical determinant of their therapeutic potential. The following tables summarize preclinical data from xenograft studies of Sacituzumab govitecan and Trastuzumab deruxtecan, which serve as relevant benchmarks for assessing the potential efficacy of novel SN38-based ADCs.
Table 1: Preclinical In Vivo Efficacy of Sacituzumab Govitecan (SN38 Payload)
| Xenograft Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| KRCH31 (PDX) | Ovarian Cancer | Twice weekly for 3 weeks (IV) | Significant tumor growth inhibition compared to controls (p < 0.001) starting at day 11. Median survival of 60 days for the treatment group versus 15-22 days for control groups.[1] | [1] |
| Poorly Differentiated EC Xenograft | Endometrial Cancer | Twice weekly for 3 weeks (IV) | Impressive tumor growth inhibition (p = 0.011). Median survival of 40 days for the treatment group versus 11-15 days for control groups.[2] | [2] |
| Chemotherapy-Resistant LGSOC (PDX) | Low-Grade Serous Ovarian Cancer | Not specified | Significantly inhibited tumor growth compared to vehicle control (p < 0.0001). Median survival for control mice was 25 days; not reached by day 50 in the treatment group.[3] | [3] |
| Intracranial Breast Cancer Xenograft | Breast Cancer | 25 mg/kg, twice weekly | Inhibited tumor growth and increased mouse survival.[4] | [4] |
| Uterine & Ovarian Carcinosarcoma Xenograft | Gynecologic Carcinosarcoma | Twice weekly for 3 weeks (IV) | Significant tumor growth inhibition compared to controls (p=0.004, p=0.007, and p=0.0007). Significantly improved overall survival at 90 days (p<0.0001).[5] | [5] |
Table 2: Preclinical In Vivo Efficacy of Trastuzumab Deruxtecan (Topoisomerase I Inhibitor Payload)
| Xenograft Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| DFBM-355 (PDX) | HER2-Positive Breast Cancer Brain Metastasis | Not specified | Reduced tumor size and significantly prolonged animal survival compared to vehicle control (77.5 days vs. 155.5 days, p=0.0067).[6][7] | [6][7] |
| DFBM-1409 (PDX) | HER2-Low Breast Cancer Brain Metastasis | Not specified | Reduced tumor growth and prolonged overall survival compared to vehicle control.[6] | [6] |
| T-DM1 Resistant BCBM (PDX) | HER2-Positive Breast Cancer Brain Metastasis | Not specified | Reduced tumor size and prolonged survival.[6][8] | [6][8] |
| CDS (PDX) Models | CIC-DUX4-rearranged Sarcoma | 3 mg/kg, single dose (IV) | Demonstrated significant tumor growth delay compared to vehicle in all three patient-derived xenograft models. | |
| JIMT-1 Xenograft | HER2-Positive Breast Cancer | Weekly treatment | Trastuzumab alone partially inhibited tumor growth.[9] (Note: This study focused on the antibody component, providing context for the ADC's targeting). | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are generalized protocols for key experiments based on the cited literature.
Xenograft Model Establishment and In Vivo Efficacy Assessment
This protocol outlines the typical procedure for evaluating the anti-tumor activity of an ADC in a subcutaneous xenograft mouse model.
a. Cell Lines and Animal Models:
-
Cell Lines: A variety of human cancer cell lines relevant to the ADC's target are used. For instance, KRCH31 (ovarian cancer), and various patient-derived xenografts (PDXs) are used for Sacituzumab govitecan studies.[1] For Trastuzumab deruxtecan, HER2-positive and HER2-low breast cancer brain metastasis PDX models (e.g., DFBM-355, DFBM-1409) are employed.[6][7]
-
Animal Models: Immunocompromised mice, such as severe combined immunodeficient (SCID) mice or athymic nude mice, are commonly used to prevent rejection of human tumor xenografts.[9][10]
b. Tumor Implantation:
-
Tumor cells (typically 5 x 10^6) are harvested during their exponential growth phase and suspended in a suitable medium, sometimes with Matrigel, for subcutaneous injection into the flank of the mice.[9][11]
-
For PDX models, small fragments of patient tumor tissue are surgically implanted subcutaneously.[12]
c. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.[13]
-
ADCs, control antibodies, or vehicle solutions are administered, typically via intravenous (IV) injection.[1][5] Dosing schedules vary between studies, for example, twice weekly for three weeks.[1][2][5]
d. Efficacy Evaluation:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.[14]
-
Survival: The time to reach a predetermined tumor volume endpoint or the overall survival of the animals is recorded.[1][5][6]
-
Body Weight: Animal body weight is monitored as an indicator of treatment-related toxicity.[1]
-
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods to determine the significance of the treatment effect. Survival data is often presented using Kaplan-Meier plots.[13]
Visualizing Mechanisms and Workflows
Diagrams illustrating the signaling pathways and experimental workflows provide a clear understanding of the underlying biology and experimental design.
Caption: General mechanism of action for SN38-based ADCs.
Caption: General workflow for an in vivo xenograft efficacy study.
Caption: Signaling pathway of SN38-induced cell death.
References
- 1. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mbcbrainmets.org [mbcbrainmets.org]
- 7. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
pharmacokinetic profiling of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 conjugates
For Researchers, Scientists, and Drug Development Professionals
SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity.[1][2] However, its clinical utility is hampered by poor water solubility, instability of its active lactone ring, and significant toxicity.[3][4] To overcome these limitations, various prodrug and nanoparticle delivery strategies have been developed to improve the pharmacokinetic profile and therapeutic index of SN38. This guide provides a comparative overview of the pharmacokinetic properties of different SN38 delivery systems, with a focus on providing a framework for evaluating novel conjugates like SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3.
While specific in vivo pharmacokinetic data for the this compound conjugate is not publicly available, it represents a sophisticated drug-linker system designed for antibody-drug conjugates (ADCs).[5][6][7] The components of this conjugate, including a cleavable p-aminobenzyl (PAB) linker, a polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) group for click chemistry, are designed to offer controlled drug release and improved solubility. This guide will compare the reported pharmacokinetic parameters of other SN38 delivery platforms, such as liposomal formulations and polymeric conjugates, to provide a basis for the anticipated performance of ADCs constructed with such advanced linker technology.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for various SN38 delivery systems, demonstrating the impact of different formulation strategies on the drug's in vivo behavior. It is important to note that direct cross-study comparisons should be made with caution due to differences in animal models, dosing, and analytical methods.
| Delivery System | Animal Model | Dose | t½ (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (L/h/kg) | Reference |
| Irinotecan (CPT-11) | Rat | 60 mg/kg | ~0.44 | - | 85.3 ng/h/mL | - | [3] |
| LE-SN38 (Liposomal SN38) | Mouse | 10 mg/kg | 6.38 | - | - | - | [8] |
| LE-SN38 (Liposomal SN38) | Dog | 0.411-1.644 mg/kg | 1.38-6.42 | - | - | - | [8] |
| SN38-PA Liposomes | Rat | 5 mg/kg (SN38 equiv.) | Significantly enhanced vs CPT-11 | - | 7.5-fold higher than CPT-11 | 9.7-fold lower than CPT-11 | [3][9][10] |
| PEG-SN38 Conjugate (16D) | Rat | 2 µmol | 362 (in vivo release) | low | - | - | [11] |
| APTEDB-SN38 NPs | Mouse | - | 1.877 | - | 109 ng/h/mL | - | [3] |
Note: "-" indicates data not reported in the cited source. AUC values may be reported in different units across studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. Below are generalized protocols for key experiments in the pharmacokinetic profiling of SN38 conjugates.
Animal Studies and Dosing
-
Animal Models: Pharmacokinetic studies are typically conducted in rodent models such as Sprague-Dawley rats or BALB/c mice.[8][11] For some studies, larger animal models like beagle dogs are used to better predict human pharmacokinetics.[8]
-
Drug Administration: The SN38 conjugate or formulation is typically administered intravenously (i.v.) as a single bolus dose through the tail vein in rodents or a cephalic vein in dogs.[8][11]
-
Dose Selection: Doses are determined based on maximum tolerated dose (MTD) studies and are often normalized to the equivalent dose of SN38.[8]
Blood Sampling and Processing
-
Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24, 48 h).[11] Blood is typically drawn from the jugular or saphenous vein.
-
Sample Processing: To prevent ex vivo linker cleavage and degradation, blood samples are immediately transferred to tubes containing an anticoagulant (e.g., EDTA) and an acidifying agent (e.g., citric acid).[11] Plasma is then separated by centrifugation at low temperatures.
Bioanalytical Method for SN38 Quantification
-
Sample Preparation: Plasma samples undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove proteins. The supernatant is then collected for analysis.
-
Analytical Technique: The concentration of SN38 and its metabolites in plasma is typically quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) or fluorescence detection method.[2] This provides high sensitivity and specificity.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[8]
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in the evaluation and mechanism of action of SN38 conjugates.
Caption: A typical experimental workflow for the preclinical pharmacokinetic and pharmacodynamic evaluation of a novel SN38 conjugate.
Caption: The proposed mechanism of action for an SN38-based Antibody-Drug Conjugate (ADC), highlighting targeted delivery and intracellular drug release.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Research Progress of SN38 Drug Delivery System in Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. 化合物 this compound|T81143|TargetMol - ChemicalBook [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. prolynxinc.com [prolynxinc.com]
Assessing the Bystander Effect of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is often enhanced by the bystander effect, where the cytotoxic payload kills not only the target antigen-positive cancer cells but also adjacent antigen-negative cells. This phenomenon is particularly crucial in overcoming tumor heterogeneity. This guide provides a comparative assessment of the bystander effect of a novel ADC utilizing the SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 drug-linker conjugate against other established ADCs, supported by experimental data and detailed protocols.
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor.[1] Its ability to induce a bystander effect is a key attribute for its use in ADCs.[1] The bystander effect of SN-38 is primarily mediated by the passive diffusion of the active, lipophilic lactone form of the drug from a target cell to a neighboring cell.[1] This process is highly dependent on the linker connecting SN-38 to the antibody, which must be cleavable to release the payload in its active form.[2][3]
The this compound conjugate employs a cleavable p-aminobenzyl (PAB) linker, suggesting a design intended to facilitate the bystander effect. While direct quantitative data for an ADC utilizing this specific linker is not yet widely available in peer-reviewed literature, we can infer its potential performance by comparing it with well-characterized SN-38 and other topoisomerase I inhibitor-based ADCs. This guide will focus on comparing the anticipated properties of this novel ADC with Sacituzumab Govitecan (a SN-38-based ADC) and Trastuzumab deruxtecan (B607063) (a topoisomerase I inhibitor-based ADC renowned for its potent bystander effect).
Comparative Analysis of ADCs
The bystander effect is influenced by several factors, including the physicochemical properties of the payload, the design of the linker, and the drug-to-antibody ratio (DAR).[4][] A comparison of the key attributes of the ADCs is presented below.
| Feature | This compound ADC | Sacituzumab Govitecan (Trodelvy®) | Trastuzumab Deruxtecan (Enhertu®) |
| Payload | SN-38 | SN-38 | Deruxtecan (DXd, a topoisomerase I inhibitor) |
| Linker Type | Cleavable (PAB-based) | Cleavable (hydrolyzable CL2A linker)[6] | Cleavable (enzyme-cleavable GGFG peptide)[4] |
| Payload Permeability | High (SN-38 is membrane permeable)[1] | High (SN-38 is membrane permeable)[1] | Very High (DXd is highly membrane permeable)[4] |
| Reported Bystander Effect | Expected to be significant | Demonstrated in preclinical models[4] | Potent bystander effect observed in preclinical and clinical settings[4] |
| Drug-to-Antibody Ratio (DAR) | Variable (design-dependent) | ~7.6[6] | ~8 |
Quantitative Assessment of In Vitro Cytotoxicity and Bystander Effect
The potency and bystander effect of ADCs are typically quantified using in vitro cytotoxicity assays on antigen-positive cell lines and co-culture assays with a mix of antigen-positive and antigen-negative cells.
In Vitro Cytotoxicity Data
| ADC | Cell Line | Antigen Expression | IC50 (nM) | Reference |
| Sacituzumab Govitecan | Various Ovarian Cancer Lines | High (Trop-2) | ~1.0 - 2.0 | [1] |
| Trastuzumab Deruxtecan | HER2-positive gastric cancer | High (HER2) | - | |
| Trastuzumab Emtansine (T-DM1) | HER2-positive cell lines | High (HER2) | - |
In Vitro Bystander Effect Data
| ADC | Co-culture System | Observation | Reference |
| Sacituzumab Govitecan | TROP-2-positive and -negative ovarian cancer cells | Effective killing of TROP-2-negative cells observed.[4] | [4] |
| Trastuzumab Deruxtecan | HER2-positive and HER2-negative cells | Significant killing of HER2-negative bystander cells. | |
| Trastuzumab Emtansine (T-DM1) | HER2-positive and HER2-negative cells | No significant bystander killing observed. |
Note: Direct comparative IC50 values for the bystander effect in co-culture systems are highly dependent on the specific cell lines and experimental conditions used and are not always directly reported in literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect.
In Vitro Co-culture Bystander Effect Assay
This assay quantifies the killing of antigen-negative "bystander" cells when co-cultured with antigen-positive "donor" cells treated with an ADC.
1. Cell Line Preparation:
-
Bystander Cells (Antigen-Negative): Stably transfect an antigen-negative cell line with a fluorescent protein (e.g., Green Fluorescent Protein - GFP) for easy identification and quantification via flow cytometry or fluorescence microscopy.
-
Donor Cells (Antigen-Positive): Use a cell line that expresses the target antigen for the ADC at a high level.
2. Co-Culture Seeding:
-
Seed the antigen-positive and GFP-labeled antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates.
-
Include monocultures of both cell lines as controls:
-
Antigen-negative cells alone.
-
Antigen-positive cells alone.
-
Antigen-negative cells treated directly with the ADC to assess direct toxicity.
-
3. ADC Treatment:
-
Treat the co-cultures and control wells with a serial dilution of the ADC. The concentration range should be chosen to be cytotoxic to the antigen-positive cells while having minimal direct effect on the antigen-negative monoculture.
-
Include an isotype control ADC (an ADC with the same payload and linker but with an antibody that does not bind to the target cells) to control for non-specific uptake and payload release.
4. Incubation and Analysis:
-
Incubate the cells for a period sufficient to observe the bystander effect (typically 72-120 hours).
-
Harvest the cells and stain with a viability dye (e.g., Propidium Iodide - PI or DAPI).
-
Analyze the cell populations using a flow cytometer. The percentage of viable bystander cells is determined by gating on the GFP-positive, PI-negative population.
5. Data Interpretation:
-
The bystander effect is quantified by the reduction in the viability of the GFP-positive bystander cells in the co-culture wells compared to the control wells (antigen-negative cells treated with the ADC in monoculture).
-
IC50 values for both the antigen-positive and bystander cells can be calculated.
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in the ADC bystander effect.
Caption: Mechanism of SN-38 ADC Bystander Effect.
Caption: In Vitro Co-Culture Bystander Assay Workflow.
Conclusion
The bystander effect is a critical attribute for the success of ADCs in treating solid tumors, and the choice of payload and linker is paramount in achieving this effect. While direct experimental data for an ADC with the this compound drug-linker is not yet publicly available, its components—the potent, membrane-permeable SN-38 payload and a cleavable PAB linker—strongly suggest a capacity for a significant bystander effect.
For a comprehensive evaluation, it is recommended that the in vitro co-culture bystander effect assay detailed in this guide be performed. The results can then be directly compared to the performance of established ADCs like Sacituzumab Govitecan and Trastuzumab deruxtecan under the same experimental conditions. Such a head-to-head comparison will provide the definitive data needed to fully characterize the bystander killing potential of this novel ADC and inform its future clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavable and Non-Cleavable Linkers for SN38 Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cleavable and non-cleavable linker technologies for the conjugation of SN38, a potent topoisomerase I inhibitor, to monoclonal antibodies for the development of antibody-drug conjugates (ADCs). The choice of linker is a critical design feature that profoundly influences the stability, efficacy, and toxicity profile of an SN38-ADC.[1][2]
SN38, the active metabolite of irinotecan, is 100 to 1000 times more potent than its parent drug, making it an attractive payload for ADCs.[2] The clinical success of Sacituzumab Govitecan (Trodelvy®), a TROP-2 directed ADC with an SN38 payload, has validated its therapeutic potential.[2] This guide will delve into the key characteristics of different linker strategies, supported by experimental data, to aid in the rational design of next-generation SN38-ADCs.
Understanding the Payloads: The Mechanism of Action of SN38
SN38 exerts its cytotoxic effect by inhibiting DNA topoisomerase I (Top1).[2] Top1 is a nuclear enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[2] SN38 intercalates into the DNA-Top1 complex, trapping it in a "cleavable complex."[2] When a DNA replication fork collides with this stabilized complex, it leads to an irreversible double-strand DNA break, triggering cell cycle arrest and ultimately apoptosis.[2]
Caption: Mechanism of action of the SN38 payload.
Linker Technologies: A Tale of Two Strategies
The linker is a critical component of an ADC, connecting the antibody to the SN38 payload. It must be stable in systemic circulation to prevent premature drug release and associated toxicity, yet allow for efficient release of the active payload at the tumor site.[2] Linkers are broadly categorized as cleavable and non-cleavable.[2]
Cleavable Linkers: Designed for Conditional Release
Cleavable linkers are designed to be stable in the bloodstream and release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell.[2][3] This targeted release can enhance the therapeutic window of the ADC. For SN38, cleavable linkers are overwhelmingly favored because they can enable the "bystander effect."[2] Once released, the membrane-permeable SN38 can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous in heterogeneous tumors.[2][]
Types of cleavable linkers for SN38 include:
-
Enzyme-Cleavable Linkers: These are the most common type for SN38.
-
Cathepsin B-Cleavable Linkers: These linkers typically contain a dipeptide sequence, such as valine-citrulline (Val-Cit) or phenylalanine-lysine (Phe-Lys), which are substrates for lysosomal proteases like Cathepsin B.[1][5] Cathepsin B is often overexpressed in tumor cells.
-
β-Glucuronidase-Cleavable Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the lysosomes and tumor microenvironment of many cancer types. The hydrophilic nature of the glucuronide moiety can also improve the pharmacokinetic profile of the ADC.[1]
-
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3] The CL2A linker used in Sacituzumab Govitecan is pH-sensitive.[6]
Caption: Mechanism of a cleavable linker ADC.
Non-Cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers consist of stable bonds, such as thioether bonds, that are resistant to enzymatic cleavage.[5][7] The release of the payload from these linkers depends on the complete lysosomal degradation of the antibody backbone after the ADC is internalized by the target cell.[5][7] This process releases the payload with the linker and a single amino acid attached.
A key advantage of non-cleavable linkers is their high plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[5][8] However, a major drawback for SN38 is the lack of a significant bystander effect. The released payload-linker-amino acid complex is often charged and less membrane-permeable, trapping it inside the target cell.[2] Consequently, non-cleavable linkers are rarely used for SN38 as this would limit its effectiveness in solid tumors with heterogeneous antigen expression.[2]
Caption: Mechanism of a non-cleavable linker ADC.
Performance Comparison: Cleavable vs. Non-Cleavable Linkers for SN38
The choice of linker technology has a significant impact on the overall performance of an SN38-ADC. The following tables summarize the key differences and present available quantitative data. It is important to note that the data is compiled from different studies, which may have used different antibodies, cell lines, and experimental conditions. Therefore, a direct comparison should be made with caution.[1]
Table 1: Qualitative Comparison of Linker Technologies for SN38-ADCs
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Enzymatic cleavage (e.g., Cathepsin B, β-glucuronidase) or pH-sensitive hydrolysis in the tumor microenvironment or lysosomes. | Complete proteolytic degradation of the antibody in the lysosome.[7][9] |
| Plasma Stability | Generally lower than non-cleavable linkers, but newer designs show improved stability.[10] | High plasma stability, leading to a longer circulation time.[5][7] |
| Bystander Effect | Significant. The released, membrane-permeable SN38 can kill neighboring antigen-negative tumor cells.[2][] | Limited to none. The released payload is typically a charged, less membrane-permeable species, trapping it inside the target cell.[2] |
| Efficacy in Heterogeneous Tumors | Generally more effective due to the bystander effect.[] | Less effective as it relies on direct targeting of all cancer cells. |
| Off-Target Toxicity | Higher potential for off-target toxicity if the linker is unstable and releases the payload prematurely in circulation.[9] | Lower risk of systemic toxicity due to high stability.[8] |
| Primary Use with SN38 | Strongly favored and clinically validated (e.g., Sacituzumab Govitecan).[2] | Rarely employed due to the lack of a bystander effect, which is crucial for SN38's efficacy in solid tumors.[2] |
Table 2: In Vitro Cytotoxicity of Various SN38-ADCs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function.
| ADC Construct | Linker Type | Cell Line | IC50 (nM) | Reference |
| SN38 (Free Drug) | - | SKOV-3 | 10.7 | [10] |
| SN38 (Free Drug) | - | BT474 | 7.3 | [10] |
| Mil40-11 (Anti-Her2) | Cathepsin B-cleavable (ether bond) | SKOV-3 | >100 | [10] |
| Mil40-11 (Anti-Her2) | Cathepsin B-cleavable (ether bond) | BT474 | 15.5 | [10] |
| hMN-14-CL2-SN38 | Phe-Lys (Cathepsin B cleavable) | LS174T | Not specified, but showed efficacy | [11] |
| hMN-14-CL2A-SN38 | Lys (pH-sensitive) | LS174T | Not specified, but showed efficacy | [11] |
Note: The higher IC50 values for the ADCs compared to free SN38 are expected, as the ADC needs to be internalized and the payload released to exert its effect. The data from[10] suggests that while the ADC is potent, it is less so than the free drug in these specific in vitro assays.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of different linker technologies for SN38-ADCs. Below are outlines of key experimental protocols.
Experimental Workflow for ADC Evaluation
Caption: A typical experimental workflow for ADC evaluation.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the SN38-ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, separate the ADC from the plasma proteins. This can be achieved using methods like affinity chromatography with Protein A/G or size exclusion chromatography (SEC).
-
Quantify the amount of intact ADC and released SN38.
-
The drug-to-antibody ratio (DAR) of the remaining intact ADC can be determined by hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
The concentration of released SN38 can be measured by liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculate the half-life (t1/2) of the ADC in plasma.
Cathepsin B-Mediated Cleavage Assay
Objective: To confirm that an enzyme-cleavable linker can be cleaved by its target protease to release the payload.
Methodology:
-
Activate Cathepsin B enzyme in an appropriate buffer at its optimal pH (typically acidic, around pH 5.0-6.0).[12]
-
Incubate the SN38-ADC with the activated Cathepsin B at 37°C.
-
Take samples at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released SN38.
-
A control reaction without Cathepsin B should be run in parallel to account for any non-enzymatic degradation.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the SN38-ADC in killing cancer cells that express the target antigen.
Methodology:
-
Plate cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the SN38-ADC, free SN38 (as a positive control), and a non-targeting control ADC.
-
Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Plot the cell viability against the drug concentration and calculate the IC50 value using a non-linear regression model.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the SN38-ADC in a living organism.
Methodology:
-
Implant human tumor cells (that express the target antigen) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups:
-
Vehicle control (e.g., saline)
-
SN38-ADC
-
Non-targeting control ADC
-
Free SN38 or standard-of-care chemotherapy (optional)
-
-
Administer the treatments intravenously (i.v.) according to a predetermined dosing schedule.
-
Measure the tumor volume (typically calculated as (Length x Width²)/2) and body weight of the mice two to three times a week.[1]
-
The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.[1]
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Conclusion and Future Perspectives
The choice between a cleavable and a non-cleavable linker for an SN38-ADC is a critical decision in the drug development process. For SN38, the ability of cleavable linkers to induce a bystander effect is a significant advantage, particularly for the treatment of solid tumors with heterogeneous antigen expression.[2][] This has been clinically validated with the success of Sacituzumab Govitecan.[2]
While non-cleavable linkers offer superior plasma stability, their inability to mediate a strong bystander effect makes them less suitable for SN38.[2][13] Future research in this area will likely focus on developing novel cleavable linkers with even greater plasma stability to further widen the therapeutic window of SN38-ADCs.[10] The development of linkers that are selectively cleaved by enzymes highly specific to the tumor microenvironment holds great promise for improving the safety and efficacy of this potent class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 5. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
A Comparative Guide to Mass Spectrometry Analysis for ADC Characterization: SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
This guide provides a comparative overview of mass spectrometry (MS) techniques for the detailed characterization of antibody-drug conjugates (ADCs), with a specific focus on the SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 construct. The complex and heterogeneous nature of ADCs necessitates a multi-faceted analytical approach to ensure their safety and efficacy.[1][2] Mass spectrometry is an indispensable tool, offering insights into critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), conjugation site, and structural integrity.[3][4]
This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons of different MS-based methodologies, supported by detailed experimental protocols and data presentation formats.
The ADC: this compound
The target ADC comprises several key components that influence the analytical strategy:
-
Antibody: The monoclonal antibody (mAb) backbone that provides targeting specificity.
-
Payload (SN38): The cytotoxic agent, an active metabolite of irinotecan, which inhibits topoisomerase I.[5][6]
-
Linker: A multi-component system designed for specific drug release.
-
PAB (p-aminobenzyl): A self-immolative spacer that is part of an enzymatically cleavable linker strategy.[7]
-
Lys(MMT): A lysine (B10760008) residue with its side-chain amine protected by a monomethoxytrityl (MMT) group, which is acid-labile.[8][9] This may be part of the linker synthesis or a site for further modification.
-
Oxydiacetamide: A component contributing to the linker's chemical structure.
-
PEG8: An eight-unit polyethylene (B3416737) glycol chain that enhances solubility and improves pharmacokinetic properties.[10][11]
-
N3 (Azide): A reactive handle for conjugation to the antibody, typically via "click chemistry" to a modified amino acid on the mAb.
-
The heterogeneity of this ADC arises from the distribution of the drug load (different DAR species) and potential modifications to the antibody itself.[2][12]
Core Mass Spectrometry Strategies for ADC Characterization
Three primary MS-based strategies are employed for ADC analysis, each providing a different level of structural detail:
-
Intact Mass Analysis (Top-Down): Analysis of the entire ADC molecule to determine the average DAR and the distribution of different drug-loaded species.
-
Subunit Analysis (Middle-Up/Down): Analysis of ADC fragments, such as the light and heavy chains or Fab/Fc domains, after reduction or enzymatic cleavage. This provides more precise DAR information for each subunit.[13][14]
-
Peptide Mapping (Bottom-Up): Analysis of peptides generated by proteolytic digestion of the ADC. This is the gold standard for identifying conjugation sites and quantifying site occupancy.[15][16]
The following sections will compare these methodologies for the characterization of the this compound ADC.
Intact Mass Analysis
Intact mass analysis provides a global overview of the ADC's composition.[12] By measuring the mass of the entire conjugate, it is possible to determine the distribution of species with different numbers of attached drugs (e.g., DAR 0, 1, 2, etc.). This can be performed under denaturing conditions (e.g., reversed-phase liquid chromatography, RPLC) or native conditions (e.g., size-exclusion chromatography, SEC) coupled to MS.[17][18][19] Native MS is particularly useful for ADCs with non-covalent interactions between subunits.[13][20]
Comparison of Intact Mass Analysis Approaches
| Feature | Denaturing LC-MS (RPLC) | Native LC-MS (SEC) |
| Primary Information | Average DAR, DAR distribution, confirmation of major species. | Average DAR, DAR distribution, preservation of non-covalent structures. |
| Pros | High resolution and sensitivity. Good for resolving different glycoforms for each DAR species. | Preserves the intact ADC structure, crucial for cysteine-linked ADCs where reduction disrupts covalent bonds.[17] Lower charge states can simplify spectra. |
| Cons | Can disrupt non-covalent interactions. Hydrophobic drug-linker may cause peak broadening. | Lower resolution compared to RPLC. Requires MS-compatible, non-denaturing mobile phases. |
| Relevance for Target ADC | Suitable for assessing the overall DAR distribution. The PEG8 linker may increase heterogeneity and spectral complexity. | Useful if the antibody has non-covalently associated chains. Provides a complementary view of the overall ADC structure. |
Experimental Protocol: Intact Mass Analysis (Denaturing Conditions)
-
Sample Preparation:
-
If desired, deglycosylate the ADC using PNGase F to simplify the mass spectrum.[12]
-
Dilute the ADC sample to a final concentration of 0.1-1.0 mg/mL in a solution of 0.1% formic acid in water.
-
-
LC-MS/MS System:
-
LC System: UPLC/HPLC system.
-
Column: Reversed-phase column suitable for proteins (e.g., Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Column Temperature: 75°C.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A suitable gradient from 20-80% Mobile Phase B over 10-15 minutes.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Mass Spectrometry Parameters:
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass for each species.
-
Identify peaks corresponding to the unconjugated antibody and the various DAR species.
-
Calculate the average DAR by taking the weighted average of the different DAR species' intensities.
-
Data Presentation: Intact Mass Analysis Results
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR 0 | e.g., 148050.5 | e.g., 5.2 |
| DAR 1 | e.g., 149550.0 | e.g., 15.8 |
| DAR 2 | e.g., 151049.5 | e.g., 25.1 |
| DAR 3 | e.g., 152549.0 | e.g., 28.3 |
| DAR 4 | e.g., 154048.5 | e.g., 18.4 |
| DAR 5+ | e.g., >155548.0 | e.g., 7.2 |
| Average DAR | e.g., 2.9 |
Workflow Diagram: Intact Mass Analysis
Subunit Analysis
Subunit analysis, often called middle-up or middle-down analysis, provides a more detailed view than intact mass analysis by examining smaller fragments of the ADC.[14] This is typically achieved by:
-
Reduction: Cleaving the disulfide bonds to separate the light chains (LC, ~25 kDa) and heavy chains (HC, ~50 kDa).
-
Enzymatic Digestion: Using an enzyme like IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) to cleave the antibody below the hinge region, producing F(ab')2 and Fc fragments. Subsequent reduction yields LC, Fd' (part of the heavy chain in the Fab region), and scFc fragments, all around 25 kDa.[13]
This approach simplifies the mass spectra, allowing for more accurate mass measurements and better resolution of different drug-loaded species on each subunit.
Comparison of Subunit Analysis Approaches
| Feature | Reduction (LC/HC) | IdeS Digestion & Reduction |
| Primary Information | DAR per light and heavy chain. | DAR per LC, Fd', and Fc/2 fragment.[13] |
| Pros | Simple and direct method. Clearly separates LC and HC species. | Produces fragments of similar size (~25 kDa), which improves chromatographic separation and spectral quality.[14] Can distinguish conjugation in Fab vs. Fc regions. |
| Cons | Large mass difference between LC and HC can complicate simultaneous analysis. | Requires an additional enzymatic digestion step. IdeS is specific for certain IgG isotypes. |
| Relevance for Target ADC | Excellent for determining if the drug-linker is preferentially attached to one chain type. | Provides higher resolution data. Crucial for understanding if conjugation near the antigen-binding site (Fab region) has occurred. |
Experimental Protocol: Subunit Analysis (IdeS Digestion & Reduction)
-
Sample Preparation:
-
To 20 µg of the ADC (in a suitable buffer like PBS), add IdeS enzyme at a 1:1 enzyme-to-substrate unit ratio.
-
Incubate at 37°C for 30 minutes.
-
To reduce the disulfide bonds, add DTT to a final concentration of 10 mM and incubate at 37°C for 20 minutes.
-
The sample is now ready for LC-MS analysis.
-
-
LC-MS/MS System:
-
LC System: UPLC/HPLC system.
-
Column: Reversed-phase column suitable for large peptides/small proteins (e.g., Waters Acquity UPLC BEH300 C4).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Column Temperature: 80°C.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient from 20-60% Mobile Phase B over 15-20 minutes.
-
Mass Spectrometer: High-resolution mass spectrometer (Q-TOF or Orbitrap).
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI, Positive Mode.
-
Mass Range (m/z): 600 – 2500 m/z.
-
-
Data Analysis:
-
Deconvolute the mass spectra for each chromatographic peak (LC, Fd', scFc).
-
Determine the drug load for each subunit by comparing the masses of the conjugated and unconjugated forms.
-
Calculate the average DAR by summing the average DARs of the individual subunits.
-
Data Presentation: Subunit Analysis Results
| Subunit | Species | Measured Mass (Da) | Relative Abundance (%) |
| Light Chain | LC + 0 Drug | e.g., 23450.1 | e.g., 55.0 |
| LC + 1 Drug | e.g., 24949.6 | e.g., 45.0 | |
| Fd' | Fd' + 0 Drug | e.g., 25100.8 | e.g., 52.5 |
| Fd' + 1 Drug | e.g., 26600.3 | e.g., 47.5 | |
| scFc | scFc + 0 Drug | e.g., 24800.2 | e.g., 100.0 |
| Calculated Avg. DAR | e.g., (0.452) + (0.4752) = 1.85** |
Workflow Diagram: Subunit Analysis
References
- 1. adcreview.com [adcreview.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stable Isotope Dilution LC-HRMS Assay To Determine Free SN-38, Total SN-38, and SN-38G in a Tumor Xenograft Model after Intravenous Administration of Antibody-Drug Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sciex.com [sciex.com]
- 13. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
- 18. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. lcms.cz [lcms.cz]
- 20. learning.sepscience.com [learning.sepscience.com]
A Comparative Guide to HPLC Methods for Purity Analysis of SN38-Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The growing field of antibody-drug conjugates (ADCs) as targeted cancer therapeutics necessitates robust analytical methods to ensure their quality, efficacy, and safety. For ADCs utilizing the potent topoisomerase I inhibitor SN38, accurate determination of purity is critical. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for these analyses, offering a suite of techniques to probe various quality attributes. This guide provides a comparative overview of three principal HPLC methods—Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase HPLC (RP-HPLC)—for the comprehensive purity assessment of SN38-ADCs.
At a Glance: Comparison of HPLC Methods for SN38-ADC Purity Analysis
The selection of an appropriate HPLC method is contingent on the specific purity attribute being assessed. Each technique offers distinct advantages and operates on different separation principles, providing orthogonal and complementary information.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) |
| Primary Application | Drug-to-Antibody Ratio (DAR) determination and distribution of drug-loaded species.[1][2][3][4] | Analysis of high molecular weight species (aggregates) and low molecular weight fragments.[5][6][7] | Analysis of ADC fragments (light and heavy chains), free drug quantification, and identification of variants.[4][8][9] |
| Separation Principle | Separation based on the hydrophobicity of the intact ADC. Species with higher DAR are more hydrophobic and have longer retention times.[1][2] | Separation based on the hydrodynamic radius (size) of the molecule. Larger molecules elute first.[5][10] | Separation based on the hydrophobicity of denatured ADC or its subunits. |
| Typical Mobile Phases | Aqueous buffers with a high-to-low salt gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride).[3][11] | Aqueous buffers, often phosphate-buffered saline (PBS). Organic modifiers may be added for hydrophobic ADCs.[5][6] | Water/acetonitrile (B52724) or isopropanol (B130326) gradients with acid modifiers (e.g., trifluoroacetic acid, formic acid).[8] |
| Key Performance Aspects | Resolution: Good for separating species with different numbers of conjugated drugs. Precision: Excellent reproducibility for DAR calculation.[11] Limitations: Inherently a lower resolution technique compared to RP-HPLC.[1] | Sensitivity: High sensitivity for detecting low levels of aggregates.[5] Precision: High reproducibility for quantifying aggregate content.[6] Limitations: Potential for non-specific interactions between hydrophobic ADCs and the stationary phase, which may require method optimization.[8] | Resolution: High resolving power for separating closely related variants and isomers. Sensitivity: High sensitivity, especially when coupled with mass spectrometry. Limitations: Denaturing conditions can disrupt the native ADC structure.[1][8] |
Experimental Workflows and Logical Relationships
The characterization of an SN38-ADC is a multi-faceted process, often requiring the application of multiple orthogonal HPLC methods to build a comprehensive purity profile. The following diagrams illustrate the typical experimental workflows.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of SN38-ADCs. Method optimization is often necessary based on the specific characteristics of the ADC and the HPLC system used.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This method separates ADC species based on their increasing hydrophobicity with a higher number of conjugated SN38 molecules.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A HIC column, for example, a TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm).[12]
-
Mobile Phase A: 1.8 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.[12]
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[12]
-
Sample Preparation: Dilute the SN38-ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.[3]
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.), where the unconjugated antibody (DAR0) has the lowest retention time.
-
Integrate the peak area for each species.
-
Calculate the average DAR using the formula: Average DAR = Σ (Peak Area of each species × DAR of each species) / Σ (Total Peak Area).[3]
-
Protocol 2: Analysis of Aggregates by Size Exclusion Chromatography (SEC)
This method separates molecules based on their size to quantify aggregates and fragments.
-
Instrumentation: A bio-inert HPLC system with a UV detector is recommended to minimize non-specific interactions.
-
Column: An SEC column suitable for monoclonal antibodies, for example, an Agilent AdvanceBio SEC 300Å (7.8 x 300 mm, 2.7 µm).[5]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For some hydrophobic SN38-ADCs, the addition of a small percentage of an organic modifier like isopropanol or acetonitrile may be necessary to improve peak shape.[8]
-
Sample Preparation: Dilute the SN38-ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Run Time: Typically 15-20 minutes with isocratic elution.
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Integrate the peak areas.
-
Calculate the percentage of each species relative to the total peak area to determine the purity of the SN38-ADC.
-
Protocol 3: Analysis of ADC Fragments and Purity by Reversed-Phase (RP-HPLC)
This method is often used to analyze the light and heavy chains of the ADC after reduction, providing detailed information on drug distribution.
-
Instrumentation: An HPLC system with a UV detector, and ideally coupled to a mass spectrometer (MS) for peak identification.
-
Column: A reversed-phase column with a wide pore size suitable for large proteins, for example, a C4 or C8 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Preparation:
-
For analysis of the intact ADC, dilute the sample in Mobile Phase A.
-
For fragment analysis, reduce the ADC by incubating with a reducing agent such as dithiothreitol (B142953) (DTT) prior to injection.[8]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 60-80°C to improve peak shape and resolution.
-
Detection Wavelength: 280 nm for the protein and a wavelength specific to SN38 (e.g., ~370 nm) if a photodiode array detector is available.
-
Injection Volume: 5-20 µL.
-
Gradient: A shallow gradient from approximately 20% to 60% Mobile Phase B over 20-30 minutes is a good starting point.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains (for reduced samples) or different ADC isoforms (for intact samples).
-
If using MS detection, deconvolute the mass spectra to determine the mass of each species and confirm the number of conjugated drugs.
-
Integrate the peak areas to determine the relative abundance of each species.
-
Conclusion
The comprehensive purity analysis of SN38-ADCs is a critical component of their development and quality control. A multi-pronged approach utilizing HIC, SEC, and RP-HPLC provides a thorough understanding of the drug-to-antibody ratio, the presence of aggregates and fragments, and the distribution of the SN38 payload. While HIC is the gold standard for DAR determination[1], SEC is indispensable for monitoring aggregation, and RP-HPLC offers high-resolution separation of fragments and variants. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the development of these promising cancer therapeutics, enabling the establishment of robust analytical strategies to ensure the consistent production of high-quality SN38-ADCs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. agilent.com [agilent.com]
- 12. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate isotype controls for SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 ADC experiments
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isotype Control Strategies for Antibody-Drug Conjugates Incorporating SN38, Supported by Experimental Data.
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The specificity of the monoclonal antibody combined with the high potency of a cytotoxic payload, such as SN38, allows for precise delivery to tumor cells, minimizing systemic toxicity. SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor that induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1] The ADC in focus, SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3, utilizes a specific linker technology to conjugate SN38 to an antibody.
A critical component of preclinical ADC evaluation is the use of appropriate isotype controls. These controls are essential for distinguishing the antigen-specific therapeutic effects of the ADC from non-specific effects, such as off-target toxicity or Fc-mediated interactions.[2] This guide provides a comprehensive comparison of suitable isotype controls for SN38-ADC experiments, complete with experimental data, detailed protocols, and visualizations to aid researchers in designing robust and reliable studies.
Choosing the Right Isotype Control: A Comparative Analysis
The ideal isotype control for an ADC experiment is a non-targeting antibody of the same isotype (including subclass and light chain) as the therapeutic antibody, conjugated with the same linker and payload at a similar drug-to-antibody ratio (DAR). This ensures that any observed effects are not due to the antibody backbone or the cytotoxic payload alone.
Key Considerations for Isotype Control Selection:
-
Matching Isotype: The isotype control must match the host species, class, and subclass of the primary antibody to account for potential Fc-mediated effects.[2]
-
Identical Linker-Payload: The same linker and payload should be used to assess non-specific uptake and premature drug release.
-
Comparable DAR: The number of drug molecules per antibody should be similar to the therapeutic ADC to ensure comparable physicochemical properties.
-
Non-Targeting: The isotype control antibody should not bind to any antigen present in the experimental system.
Comparison of Isotype Control Strategies for SN38-ADCs
| Isotype Control Strategy | Description | Advantages | Disadvantages |
| Non-Targeting ADC | An antibody of the same isotype as the therapeutic ADC, but directed against an irrelevant antigen (e.g., an anti-HBV antibody for a human cancer model), conjugated with SN38. | Provides the most accurate assessment of non-specific toxicity and off-target effects of the entire ADC construct. | Can be costly and time-consuming to produce. Requires careful validation to ensure no cross-reactivity. |
| Unconjugated Isotype Antibody | An unconjugated antibody of the same isotype as the therapeutic ADC. | Useful for dissecting the effects of the antibody itself (e.g., ADCC/CDC) from the effects of the payload. | Does not control for non-specific toxicity of the payload or the linker. |
| Free SN38 Payload | The unconjugated SN38 payload administered alone. | Helps to understand the intrinsic cytotoxicity of the payload and its general systemic toxicity. | Does not account for the altered pharmacokinetics and biodistribution when conjugated to an antibody. |
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize quantitative data from preclinical studies, illustrating the importance of using a non-targeting ADC as an isotype control.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen | Therapeutic ADC | IC50 (nM) | Isotype Control ADC | IC50 (nM) | Reference |
| BxPC-3 | 5T4 | m603-SN38 | 3.9 | G12-SN38 (anti-HBV) | >1000 | [3] |
| Huh-7 | 5T4 (low) | m603-SN38 | 49.8 | G12-SN38 (anti-HBV) | >1000 | [3] |
| FCHO | 5T4-negative | m603-SN38 | No activity | G12-SN38 (anti-HBV) | No activity | [3] |
| KRCH31 | Trop-2 (high) | Sacituzumab Govitecan | ~5 | h679-CL2A-SN-38 | >1000 | |
| OVA14 | Trop-2 (low) | Sacituzumab Govitecan | >1000 | h679-CL2A-SN-38 | >1000 |
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Xenograft Model | Therapeutic ADC | Dose | Tumor Growth Inhibition (%) | Isotype Control ADC | Dose | Tumor Growth Inhibition (%) | Reference |
| BxPC-3 | n501-SN38 | 25 mg/kg | Significant | G12-SN38 | 25 mg/kg | No significant inhibition | [3] |
Mandatory Visualizations
Caption: Workflow for evaluating a SN38-ADC using an isotype control.
Caption: Simplified signaling pathway of SN38-induced cell death.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the SN38-ADC on antigen-positive and antigen-negative cancer cell lines compared to the isotype control ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
SN38-ADC, Isotype Control ADC, and free SN38
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the SN38-ADC, isotype control ADC, and free SN38 in complete medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a non-linear regression curve fit.
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the SN38-ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive "donor" cells
-
Antigen-negative "bystander" cells, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well cell culture plates
-
SN38-ADC and Isotype Control ADC
-
Flow cytometer or high-content imaging system
Protocol:
-
Co-culture the antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the SN38-ADC and isotype control ADC.
-
Incubate for 72-96 hours.
-
Harvest the cells and analyze by flow cytometry.
-
Quantify the percentage of viable bystander cells (GFP-positive population) in the treated wells compared to the untreated control wells.
In Vivo Efficacy and Toxicity Study (Xenograft Model)
Objective: To assess the anti-tumor efficacy and systemic toxicity of the SN38-ADC compared to the isotype control ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
SN38-ADC, Isotype Control ADC, and vehicle control
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Protocol:
-
Subcutaneously implant a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, isotype control ADC, SN38-ADC).
-
Administer the treatments intravenously according to a predetermined dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Plot the mean tumor volume and body weight over time for each group to assess efficacy and toxicity.
Conclusion
The selection of an appropriate isotype control is paramount for the rigorous preclinical evaluation of SN38-ADCs. A non-targeting ADC, which mirrors the physical and chemical properties of the therapeutic ADC, is the gold standard for dissecting antigen-specific effects from non-specific toxicities. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and interpret their SN38-ADC studies with higher confidence, ultimately contributing to the development of safer and more effective cancer therapies.
References
- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly stable human single-domain antibody-drug conjugate exhibits superior penetration and treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Biodistribution of SN38-Based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding the biodistribution of antibody-drug conjugates (ADCs) is paramount to assessing their efficacy and safety. This guide provides a comparative analysis of the biodistribution of ADCs utilizing the potent topoisomerase I inhibitor SN38, with a focus on clinically relevant examples and the impact of linker technology. While specific biodistribution data for ADCs with the novel SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 linker system is not yet publicly available, we can draw valuable comparisons from established SN38-based ADCs.
Executive Summary
The biodistribution of an ADC, which dictates the concentration of the cytotoxic payload in the tumor versus healthy tissues, is a critical determinant of its therapeutic index. For SN38-based ADCs, the linker technology plays a pivotal role in achieving favorable biodistribution. This guide will compare the preclinical data of Sacituzumab Govitecan, a Trop-2 targeting ADC with a hydrolyzable linker, to other SN38 delivery systems to highlight the principles of targeted drug delivery.
Comparison of Tumor-Specific Delivery of SN38
A key objective of ADC technology is to enhance the delivery of the cytotoxic payload to the tumor while minimizing systemic exposure. Preclinical studies have demonstrated the superior tumor-targeting capabilities of SN38-ADCs compared to conventional chemotherapy.
Table 1: Preclinical Tumor and Intestinal SN38 Concentration after Administration of Sacituzumab Govitecan vs. Irinotecan in Human Tumor Xenograft Models
| Parameter | Sacituzumab Govitecan (IMMU-132) | Irinotecan | Fold Difference | Reference |
| SN38 Tumor Concentration (AUC) | 20- to 136-fold higher | Baseline | 20-136x | [1][2] |
| Tumor:Blood Ratio of SN38 | 20- to 40-fold higher | Baseline | 20-40x | [1] |
| Intestinal SN38/SN38G Concentration | 9-fold lower | Baseline | 9x lower | [1] |
AUC: Area Under the Curve; SN38G: Glucuronidated (inactive) SN38. Data is derived from studies in nude mice bearing human tumor xenografts.[1][2]
These data underscore the ability of the ADC to concentrate the SN38 payload at the tumor site, significantly increasing its therapeutic potential while reducing gastrointestinal toxicity associated with irinotecan.
Impact of Linker Technology on Biodistribution and Efficacy
The linker connecting the antibody to the SN38 payload is a critical design feature that influences the ADC's stability in circulation and the efficiency of payload release.
-
Sacituzumab Govitecan (Trodelvy®) utilizes a hydrolyzable CL2A linker.[3] This linker is designed to be relatively stable in the bloodstream but is cleaved in the acidic tumor microenvironment and intracellularly, releasing SN38.[3] This mechanism allows for a "bystander effect," where the released SN38 can kill neighboring antigen-negative tumor cells.[3]
-
Datopotamab Deruxtecan (Dato-DXd) , another Trop-2 targeting ADC, employs a different strategy. It uses a tetrapeptide-based cleavable linker attached to a different topoisomerase I inhibitor payload (a deruxtecan).[3] This linker is designed to be highly stable in plasma and is cleaved by lysosomal enzymes that are upregulated in tumor cells.[4] This approach aims to minimize off-target payload release and associated toxicities.
The choice of linker has a profound impact on the pharmacokinetic profile and biodistribution of the ADC, ultimately affecting its efficacy and safety profile.
Experimental Protocols
Below are representative protocols for key experiments cited in the comparison of SN38-based ADCs.
In Vivo Biodistribution Study in Xenograft Models
-
Animal Model: Female athymic nude mice are inoculated subcutaneously with human cancer cells (e.g., Capan-1 pancreatic cancer or NCI-N87 gastric cancer cell lines) that express the target antigen (e.g., Trop-2). Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Test Articles:
-
SN38-ADC (e.g., Sacituzumab Govitecan)
-
Control ADC (non-targeting or with a different payload)
-
Vehicle control (e.g., sterile saline)
-
Conventional chemotherapy (e.g., irinotecan)
-
-
Administration: The test articles are administered intravenously (e.g., via tail vein injection) at a specified dose and schedule.
-
Sample Collection: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), cohorts of mice are euthanized. Blood, tumor, and major organs (liver, spleen, kidneys, lungs, heart, intestine) are collected.
-
Sample Analysis:
-
Tissues are weighed and homogenized.
-
The concentration of the ADC, total antibody, and free SN38 in the plasma and tissue homogenates is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) for the antibody components and high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for the payload.
-
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Pharmacokinetic parameters such as clearance, volume of distribution, and area under the curve (AUC) are calculated.
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Experimental workflow for a typical ADC biodistribution study.
Caption: Mechanism of action of a cleavable linker-based SN38 ADC.
Conclusion
The biodistribution profile of an SN38-based ADC is a complex interplay between the antibody's targeting specificity, the tumor microenvironment, and the linker's chemical properties. While direct quantitative biodistribution data for the novel this compound linker system is not yet available, the principles derived from established ADCs like Sacituzumab Govitecan provide a strong framework for its anticipated performance. The enhanced tumor delivery and reduced systemic toxicity of SN38-ADCs compared to conventional chemotherapy highlight the transformative potential of this therapeutic modality. Future studies detailing the full biodistribution profile of emerging SN38-ADCs will be crucial for optimizing their clinical development and realizing their full therapeutic promise.
References
- 1. Datopotamab deruxtecan: A novel antibody drug conjugate for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Learn about the mechanism of action | DATROWAY® (datopotamab deruxtecandlnk) for HCPs [datrowayhcp.com]
A Comparative Guide to the Cytotoxicity of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 ADC and Free SN38
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of a specific antibody-drug conjugate (ADC), SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3, and its payload, free SN38. The comparison is based on the established principles of ADC technology and publicly available data on the components of this therapeutic modality.
Executive Summary
The this compound ADC is designed to selectively deliver the potent topoisomerase I inhibitor, SN38, to antigen-positive cancer cells, thereby enhancing its therapeutic index compared to the systemic administration of free SN38. While direct comparative cytotoxicity data for this specific ADC construct is not publicly available, this guide synthesizes information on the cytotoxicity of free SN38 and the functional roles of the linker components to provide a robust theoretical and practical comparison. The ADC is anticipated to exhibit significantly greater potency against target cancer cells and reduced toxicity against non-target cells compared to free SN38.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the expected cytotoxic profiles of the SN38 ADC versus free SN38. The data for free SN38 is collated from various in vitro studies. The projected values for the ADC are based on the principles of antibody-targeted delivery.
| Compound | Target Cells (Antigen-Positive) | Non-Target Cells (Antigen-Negative) | Mechanism of Action | Key Advantages | Key Limitations |
| This compound ADC | Projected High Potency (Low nM IC50) | Projected Low Potency (High nM to µM IC50) | Targeted delivery via antibody, internalization, and intracellular release of SN38 | High target cell selectivity, potential for reduced systemic toxicity | Efficacy dependent on antigen expression and internalization; complex manufacturing |
| Free SN38 | High Potency (IC50 range: 2.6 nM - 38.9 nM in various cell lines)[1][2] | High Potency (similar to target cells) | Non-specific inhibition of topoisomerase I in all proliferating cells | Broad applicability to proliferating cells | High systemic toxicity, poor solubility |
Table 1: In Vitro Cytotoxicity of Free SN38 in Various Cancer Cell Lines
| Cancer Type | Cell Line | Reported IC50 (nM) |
| Gastric Cancer | OCUM-8 | 2.6[1] |
| Gastric Cancer | OCUM-2M | 6.4[1] |
| Breast Cancer (Her2+) | BT474 HerDR | 7.3[1] |
| Ovarian Cancer (Her2+) | SKOV-3 | 10.7[1] |
| Breast Cancer | MCF-7 | 14.4[1] |
| Breast Cancer (Her2-) | MDA-MB-231 | 38.9[1] |
Principles of Comparative Cytotoxicity
The fundamental difference in the cytotoxic profiles of the SN38 ADC and free SN38 stems from the mechanism of drug delivery.
-
Free SN38: As a small molecule, free SN38 can diffuse across cell membranes and exert its cytotoxic effect on any proliferating cell, leading to a narrow therapeutic window and significant off-target toxicity. Its high potency is a double-edged sword, causing indiscriminate damage to both cancerous and healthy tissues.
-
This compound ADC: This ADC leverages the specificity of a monoclonal antibody to target a specific antigen overexpressed on the surface of cancer cells. The ADC is designed to be stable in circulation, minimizing premature release of SN38. Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the active SN38 payload to induce cell death. This targeted approach is expected to dramatically increase the concentration of SN38 within the tumor microenvironment while minimizing exposure to healthy tissues.
The Role of the Linker Components
The linker, PAB-Lys(MMT)-oxydiacetamide-PEG8-N3, is a sophisticated chemical entity designed to ensure the stability of the ADC in circulation and facilitate the controlled release of SN38 within the target cell.
-
PAB (para-aminobenzyl) group: This is a self-immolative spacer. Once the linker is cleaved by intracellular enzymes (e.g., cathepsins), the PAB group spontaneously decomposes to release the unmodified SN38 payload.
-
Lysine (Lys): This amino acid serves as a conjugation point. The monomethoxytrityl (MMT) group is a protecting group used during the synthesis of the linker-payload moiety to ensure specific chemical reactions. It is removed to allow for the attachment of other components.
-
Oxydiacetamide-PEG8: The polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility and stability of the ADC. PEGylation can also reduce the immunogenicity of the conjugate and improve its pharmacokinetic properties. The oxydiacetamide moiety is part of the hydrophilic spacer structure.
-
N3 (Azide): The azide (B81097) group is a chemical handle for "click chemistry," allowing for a highly efficient and specific conjugation of the linker-payload to the antibody.
Experimental Protocols
Detailed Methodology for Comparative Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines a standard procedure for comparing the in vitro cytotoxicity of the SN38 ADC and free SN38.
1. Cell Culture:
- Culture antigen-positive (target) and antigen-negative (non-target) cancer cell lines in their respective recommended media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Harvest cells using trypsin and perform a cell count.
- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
3. Compound Preparation and Treatment:
- Prepare stock solutions of the SN38 ADC and free SN38 in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of each compound in cell culture medium to achieve a range of final concentrations (e.g., from 0.01 nM to 1000 nM).
- Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and cells treated with vehicle (e.g., DMSO) as a vehicle control.
4. Incubation:
- Incubate the plates for a predetermined period, typically 72-96 hours.
5. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of cell viability against the logarithm of the drug concentration.
- Determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) for each compound in both cell lines using a non-linear regression analysis.
Mandatory Visualization
Caption: Comparative mechanism of cytotoxicity for free SN38 and the SN38 ADC.
Caption: Workflow for the in vitro comparison of cytotoxicity.
Conclusion
The this compound ADC represents a promising strategy for targeted cancer therapy. By conjugating the highly potent cytotoxic agent SN38 to a tumor-targeting antibody via a sophisticated cleavable linker, the ADC is designed to overcome the limitations of systemic chemotherapy. The expected outcome is a significant improvement in the therapeutic window, with enhanced efficacy against antigen-positive cancer cells and reduced toxicity towards healthy tissues. The experimental protocol provided in this guide offers a framework for the empirical validation of this hypothesis.
References
Evaluating the Plasma Stability of SN38 Antibody-Drug Conjugate Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can render the ADC ineffective. This guide provides a comparative analysis of the plasma stability of various linker technologies for the potent topoisomerase I inhibitor, SN38, with a focus on evaluating the likely performance of the SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3 linker.
Introduction to SN38 and Linker Technologies
SN38, the active metabolite of irinotecan, is a highly potent cytotoxic agent used in oncology.[1][2] Its clinical utility in ADCs has been validated by the success of agents like Sacituzumab Govitecan. However, conjugating SN38 to an antibody presents challenges, particularly concerning the stability of the linker connecting the payload to the antibody. The choice of conjugation site on the SN38 molecule, typically the 10-OH or 20-OH position, and the linker chemistry itself, significantly influences the ADC's stability in plasma.[2][3][4]
The this compound is a complex linker designed for ADC development. It incorporates several key components:
-
SN38: The cytotoxic payload.
-
PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer that, after enzymatic cleavage of an adjacent trigger, releases the payload.
-
Lys(MMT): A protected lysine (B10760008) residue, likely serving as a branching point or attachment site.
-
Oxydiacetamide: A component of the linker backbone.
-
PEG8: An eight-unit polyethylene (B3416737) glycol spacer intended to enhance solubility and improve pharmacokinetic properties.[5]
-
N3 (Azide): A functional group for "click chemistry" conjugation to the antibody.[6]
While specific experimental data on the plasma stability of this exact linker is not publicly available, we can evaluate its potential performance by comparing its components to other well-characterized SN38 linker technologies.
Comparative Plasma Stability of SN38 Linkers
The stability of SN38 linkers in plasma is primarily threatened by hydrolysis, often mediated by plasma esterases.[3][7] The following table summarizes the reported plasma stability of different SN38 linker chemistries.
| Linker Chemistry | Conjugation Site | Stability (Half-life) | Species | Reference |
| Ether-linked Cathepsin B-sensitive | 10-OH | > 10 days | Human Serum | [3][4] |
| Carbonate (e.g., CL2A linker) | 20-OH | ~24-35 hours | Human Serum | [3][8] |
| Carbamate-Ester | Tertiary Hydroxyl | More stable than carbonate | Aqueous Buffer (pH 7.4) | [3][9] |
| Glycinate Ester | 20-OH | Least stable of tested conjugates | Buffer | [3] |
Key Observations:
-
Ether Linkages: Directly connecting a linker to the 10-OH group of SN38 via a stable ether bond has shown remarkable plasma stability, with a half-life exceeding 10 days.[3][4] This strategy minimizes premature drug release.
-
Ester-based Linkages (e.g., Carbonate): Linkers attached to the 20-OH position, particularly those with ester bonds like carbonates, are more susceptible to hydrolysis by plasma esterases.[3] The clinically evaluated CL2A linker, for instance, releases about 50% of its SN38 payload within 24-35 hours in human serum.[8] While this can be a desired property for some therapeutic strategies, it can also lead to off-target toxicity.
-
Carbamate-Ester Spacers: These have been developed as a more stable alternative to carbonate linkers for hydroxyl group conjugation.[3][9]
The This compound linker contains a PAB self-immolative spacer, which is typically part of an enzyme-cleavable linker system (e.g., cleaved by Cathepsin B). The stability of such a system in plasma is high, provided the enzymatic cleavage site is not susceptible to plasma proteases. The overall stability will be largely influenced by the bond connecting the linker to SN38. If this is an ether bond at the 10-OH position, high stability is expected. Conversely, an ester-based linkage would likely result in lower stability.
Experimental Protocols for Plasma Stability Assessment
A generalized protocol for determining the in vitro plasma stability of an SN38-ADC is as follows:
-
Incubation: The ADC is incubated in plasma (human, mouse, or rat) at 37°C. Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
ADC Isolation: The ADC is isolated from the plasma matrix, often using immunoaffinity capture methods such as Protein A magnetic beads.[10][11]
-
Analysis: The stability of the ADC is assessed by:
-
Measuring the Drug-to-Antibody Ratio (DAR): The isolated ADC is analyzed by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[7][10] A decrease in DAR over time indicates payload loss.
-
Quantifying Released Payload: The plasma supernatant (after ADC isolation) can be analyzed to quantify the amount of free SN38 that has been released.[7][12]
-
-
Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time. The half-life (t1/2) of the ADC in plasma is then calculated.[7]
Visualizing Key Pathways and Workflows
To better understand the context of SN38-ADC function and evaluation, the following diagrams illustrate the mechanism of action of SN38 and a typical workflow for assessing plasma stability.
Caption: Mechanism of action of the SN38 payload.
Caption: Experimental workflow for in vitro plasma stability assay.
Conclusion
The plasma stability of an SN38-ADC is a critical attribute that must be carefully optimized. While direct experimental data for the this compound linker is not available, a comparative analysis of its components against other linker technologies provides valuable insights. The use of a PAB self-immolative spacer suggests an enzyme-cleavable design, which can be highly stable in plasma. The ultimate stability, however, will heavily depend on the nature of the bond connecting the linker construct to the SN38 payload. Based on current literature, an ether linkage at the 10-OH position would confer the highest stability. Researchers developing ADCs with this linker should perform rigorous in vitro plasma stability studies to characterize its release kinetics and ensure an optimal therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Comparative Assessment of Azide-Functionalized SN38 Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different azide-functionalized SN38 payloads for use in antibody-drug conjugates (ADCs). SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor, making it a highly effective cytotoxic payload for targeted cancer therapy.[1][2] The incorporation of an azide (B81097) handle allows for site-specific conjugation to antibodies via click chemistry, offering precise control over the drug-to-antibody ratio (DAR) and leading to more homogeneous and potentially more effective ADCs.[3]
This guide will delve into the synthesis, stability, and efficacy of various azide-functionalized SN38 payloads, supported by experimental data and detailed protocols.
Data Presentation
In Vitro Cytotoxicity of SN38-ADCs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different SN38 ADCs, demonstrating the impact of the linker and conjugation strategy on cytotoxic potency.
| ADC Platform | Linker Type | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Sacituzumab Govitecan (IMMU-132) | Hydrolyzable (CL2A) | Multiple | Trop-2 | ~1.0 - 6.0 | [4] |
| Trastuzumab-SN38 | pH-sensitive carbonate bond | SKOV3 | HER2 | 4.4 ± 0.7 | [2] |
| Trastuzumab-SN38 | More stable ester chain | SKOV3 | HER2 | 5.2 ± 0.3 | [2] |
| Mil40-SN38-ether-ADC (DAR ~7.1) | Cathepsin B-cleavable (ether linkage to 10-OH) | SKOV-3 | HER2 | 5.5 | [5][6] |
| hRS7-SN38 | CL2A | Calu-3, Capan-1, BxPC-3, COLO 205 | Trop-2 | ~2.2 | [7] |
Note: IC50 values can vary depending on the experimental conditions and cell lines used. Direct comparison should be made with caution.
In Vivo Efficacy of SN38-ADCs in Xenograft Models
The table below highlights key findings from preclinical xenograft studies, demonstrating the anti-tumor activity of various SN38-ADCs.
| ADC Platform | Xenograft Model | Cancer Type | Dosing Regimen (SN38 equivalent) | Tumor Growth Inhibition | Reference |
| hRS7-SN38 | Calu-3 | Non-small cell lung | 4 injections, q4d | Significant antitumor effects, with tumor regressions observed | [8] |
| hRS7-SN38 | Capan-1 | Pancreatic | Not specified | Significant antitumor effects | [8] |
| hRS7-SN38 | BxPC-3 | Pancreatic | Not specified | Significant antitumor effects | [8] |
| hRS7-SN38 | COLO 205 | Colorectal | Not specified | Significant antitumor effects | [8] |
| Sacituzumab Govitecan (IMMU-132) | Not specified | Not specified | 28-fold less mole-equivalent of SN-38 compared to irinotecan | 20-fold to 136-fold increase in tumor SN-38 concentration vs. Irinotecan | [4] |
| Mil40-SN38-ether-ADC | BT474 HerDR | Breast | 10 mg/kg, single dose | Significant tumor growth delay | [5] |
Experimental Protocols
Synthesis of Azide-Functionalized SN38 Payloads
A general synthetic route for an azide-functionalized SN38 linker involves the introduction of an azide group to a linker moiety which is then coupled to SN38. A common strategy is to use a PEG spacer to improve solubility and pharmacokinetic properties, and a cleavable linker, such as a Valine-Citrulline (Val-Cit) dipeptide, which is selectively cleaved by lysosomal enzymes like Cathepsin B.[9][10]
Example Protocol for Azide-PEG-Val-Cit-PAB-SN38 Synthesis:
-
Synthesis of the Linker: Synthesize or procure an azide-functionalized PEG linker with a terminal reactive group (e.g., NHS ester).
-
Coupling to Dipeptide: React the azide-PEG-NHS ester with the N-terminus of the Val-Cit-PABC (p-aminobenzyl alcohol carbamate) moiety.
-
Activation of PABC: The hydroxyl group of the PABC is then activated, for example, by conversion to a p-nitrophenyl carbonate.
-
Conjugation to SN38: The activated linker is reacted with the 20-hydroxyl group of SN38 to form the final azide-functionalized SN38 payload.[5]
-
Purification: The final product is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).
ADC Conjugation via Click Chemistry
Site-specific conjugation of the azide-functionalized SN38 payload to a monoclonal antibody (mAb) containing a complementary alkyne handle (e.g., DBCO, BCN) is achieved through copper-free click chemistry.
Protocol:
-
Antibody Preparation: Prepare the alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Payload Preparation: Dissolve the azide-functionalized SN38 payload in a compatible organic solvent (e.g., DMSO).
-
Conjugation Reaction: Add the payload solution to the antibody solution at a specific molar ratio to control the DAR. The reaction is typically carried out at room temperature for several hours or overnight.
-
Purification: The resulting ADC is purified to remove unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[11]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods, with HIC being a common choice.
Protocol using HIC:
-
Column and Buffers: Use a HIC column (e.g., Butyl-NPR) with a high-salt buffer (e.g., 25 mM sodium phosphate, 1.8 M ammonium (B1175870) sulfate, pH 7.0) as mobile phase A and a low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol) as mobile phase B.
-
Gradient Elution: Elute the ADC using a decreasing salt gradient. ADCs with higher DARs are more hydrophobic and will elute at lower salt concentrations.
-
Data Analysis: The average DAR is calculated from the peak areas of the different ADC species (DAR0, DAR2, DAR4, etc.) observed in the chromatogram.[12][13]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the premature release of the payload in plasma.
Protocol:
-
Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: The amount of conjugated antibody can be measured by ELISA, and the concentration of released free payload can be quantified by LC-MS/MS.[11][14]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC against cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
IC50 Calculation: The IC50 value is calculated by plotting the cell viability against the ADC concentration.
In Vivo Efficacy Studies in Xenograft Models
These studies assess the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
ADC Administration: Administer the ADC, a control ADC, and a vehicle control to different groups of mice, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor volume at regular intervals.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.[8][15]
Mandatory Visualization
Caption: Mechanism of action of the SN38 payload.
Caption: Experimental workflow for ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: preclinical studies in human cancer xenograft models and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Azide-PEG4-Val-Cit-PAB-SN-38, ADC linker | BroadPharm [broadpharm.com]
- 10. Azide-PEG8-Val-Cit-PABC-SN-38, ADC linker | BroadPharm [broadpharm.com]
- 11. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of complex chemical conjugates such as SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3, a potent cytotoxic agent linked to a PEGylated azide (B81097), are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in the specific hazards of its constituent parts. Adherence to these protocols is essential to mitigate risks associated with cytotoxicity, chemical reactivity, and potential explosivity.
Hazard Identification and Component Analysis
The disposal protocol for this compound is dictated by the hazards of its individual components. The molecule is a drug-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs).[1][2][3] Its primary hazards stem from the SN38 warhead and the terminal azide group.
| Component | Function / Type | Primary Hazards | Disposal Consideration |
| SN38 | Cytotoxic Drug | Toxic if swallowed, suspected mutagen, causes skin/eye irritation, organ damage with prolonged exposure.[4][5][6] | Must be treated as cytotoxic/antineoplastic waste.[7][8][9] Requires high-temperature incineration.[10] |
| -N3 (Azide) | Linker Functional Group | Potentially explosive (sensitive to heat, shock, friction), highly reactive, toxic.[11][12] Forms explosive metal azides and toxic hydrazoic acid with acids.[11][13] | Segregate from other waste streams, especially acids and metals.[11][14] Avoid metal tools.[11][15] |
| PEG8 | Linker Component | Generally low hazard, biodegradable.[16] | Disposal is governed by the more hazardous components of the conjugate. |
| MMT Group | Protecting Group | Acid-labile.[17] | Disposal is part of the overall molecule. If cleaved, dispose of as organic chemical waste. |
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe disposal of this compound in solid form and in solution.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle the compound inside a certified chemical fume hood.
-
Wear appropriate PPE:
-
Double nitrile gloves.
-
Chemical splash goggles and a face shield.
-
A lab coat, fully buttoned.
-
-
Use only plastic or ceramic spatulas and tools to avoid the formation of shock-sensitive metal azides.[11][12]
2. Waste Segregation and Collection:
-
Primary Container: All waste containing this compound (solid residue, contaminated labware, gloves, etc.) must be collected in a dedicated, leak-proof hazardous waste container.
-
The container should be rigid, sealable, and clearly labeled as "Cytotoxic Waste" and "Organic Azide Waste".
-
For non-sharps waste, a yellow container with a purple lid is often standard for cytotoxic materials.[10]
-
-
Labeling: The waste label must clearly state:
-
"Hazardous Waste: this compound"
-
List of hazards: "Cytotoxic," "Toxic," "Mutagenic," "Reactive Azide."
-
Date of accumulation start.
-
Contact information for the responsible researcher/lab.
-
-
Incompatibility Precautions:
-
DO NOT mix azide-containing waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.[11][14]
-
DO NOT allow contact with heavy metals (e.g., lead, copper, silver, mercury) or their salts.[13][14] Avoid disposal in sinks, as plumbing may contain lead or copper.[13]
-
DO NOT mix with halogenated solvents (e.g., dichloromethane, chloroform), which can form extremely unstable diazidomethane and triazidomethane.[11][12]
-
3. Decontamination of Labware:
-
Non-disposable glassware and equipment should be decontaminated. A common procedure involves soaking in a solution capable of degrading cytotoxic compounds (e.g., a high-pH solution or a validated chemical decontaminant, as per institutional guidelines) followed by thorough rinsing.
-
All cleaning solutions and rinsates must be collected as hazardous waste.
4. Disposal of a Spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing full PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material using plastic tools and place it in the designated cytotoxic/azide waste container.
-
Decontaminate the spill area according to your institution's approved procedure for cytotoxic agents.
5. Final Disposal:
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.[10][18]
-
The final disposal method must be high-temperature incineration at a permitted treatment facility to ensure the complete destruction of the cytotoxic and azide components.[10]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lys(MMT)-PAB-oxydiacetamide-PEG8-N3 I CAS#: 1224601-12-0 I antibody-drug conjugates (ADCs) I InvivoChem [invivochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. SN-38 - Wikipedia [en.wikipedia.org]
- 8. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. ucd.ie [ucd.ie]
- 13. chemistry.unm.edu [chemistry.unm.edu]
- 14. ehs.ucsb.edu [ehs.ucsb.edu]
- 15. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling SN38-PAB-Lys(MMT)-oxydiacetamide-PEG8-N3. The following procedures are based on the known hazards of its principal components: the potent cytotoxic agent SN38 and the energetic organic azide (B81097) group. Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment.
Compound Hazard Analysis
This compound is a complex molecule for research use, primarily in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] Its handling requires a dual-focused safety approach due to the distinct hazards of its components.
-
SN38 Component (Cytotoxicity): SN38 is a highly potent topoisomerase I inhibitor and the active metabolite of the chemotherapy drug Irinotecan.[3] As a cytotoxic agent, it is considered potentially carcinogenic, mutagenic, and teratogenic.[4][5] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[4][6]
-
Azide Group (Explosivity and Reactivity): The molecule contains an azide (-N3) functional group.[1] Organic azides can be energetic and are sensitive to heat, light, friction, and shock, which can lead to violent decomposition.[7][8] They pose several specific chemical risks:
-
Formation of Hydrazoic Acid: Mixing with acids can produce hydrazoic acid (HN₃), which is highly toxic and explosive.[7]
-
Formation of Metal Azides: Contact with heavy metals like lead, copper, brass, or silver (often found in plumbing or on metal spatulas) can form extremely unstable and shock-sensitive metal azides.[7][9]
-
Reaction with Halogenated Solvents: Using halogenated solvents such as dichloromethane (B109758) or chloroform (B151607) can lead to the formation of explosive di- and tri-azidomethane.[7][8]
-
A summary of the primary hazards is presented below.
| Hazard Type | Component | Description of Risk |
| High Acute Toxicity | SN38 | Potent cytotoxic agent. Exposure can cause cell damage. Should be considered hazardous until more information is available.[10] |
| Carcinogenicity | SN38 | Classified as a potential carcinogen, mutagen, and teratogen.[4][5] |
| Explosive Instability | Organic Azide | Can decompose explosively when subjected to heat, shock, friction, or light.[7][8] |
| Severe Reactivity | Organic Azide | Forms highly toxic and explosive hydrazoic acid with acids.[7] Forms shock-sensitive explosive salts with heavy metals.[9] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all handling procedures. The level of PPE may be adjusted based on the specific task and the scale of the operation.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Receiving & Storage | Nitrile gloves. |
| Weighing (Solid) | Double chemotherapy-rated gloves (ASTM D6978-05 recommended[11]), disposable gown, safety glasses with side shields, and a surgical mask. Perform in a chemical fume hood or ventilated enclosure. |
| Reconstitution (Liquid Handling) | Double chemotherapy-rated gloves, disposable fluid-resistant gown, and a full-face shield or safety goggles worn with a mask.[12] All manipulations should be performed in a certified chemical fume hood or biological safety cabinet. |
| Experimental Use | Double chemotherapy-rated gloves, disposable gown, and safety glasses. |
| Waste Disposal | Double chemotherapy-rated gloves, disposable gown, and safety glasses. |
| Spill Cleanup | Full PPE is required: Double chemotherapy-rated gloves, fluid-resistant gown, shoe covers, and a full-face shield or goggles with a mask.[4][6] For spills of dry powder or large volumes (>10ml), respiratory protection (e.g., N95) may be necessary.[5] |
Operational and Handling Plan
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage. If compromised, consult your institution's Environmental Health & Safety (EHS) office immediately.
-
Storage Conditions: The compound is a light yellow to yellow solid.[13] Store the material according to the supplier's instructions, typically under the following conditions:
-
Solid Powder: Store at -20°C for up to 3 years.
-
In Solvent: Prepare stock solutions fresh. If storage is necessary, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
-
Segregation: Store separately from acids, heavy metals and their salts, bromine, and carbon disulfide.[7][8] Use plastic secondary containment.
-
Preparation: Don the appropriate PPE for liquid handling (see PPE table). All procedures must be conducted in a chemical fume hood.
-
Weighing: Use non-metallic (e.g., ceramic or plastic) spatulas to handle the solid powder to avoid the formation of metal azides.[7][8]
-
Solvent Selection: SN-38 is soluble in DMSO.[10] Avoid using halogenated solvents.
-
Dissolution: To prepare a stock solution, dissolve the compound in high-purity DMSO. For aqueous buffers, first dissolve in a minimal amount of DMSO and then dilute with the aqueous buffer of choice.[10] Do not store aqueous solutions for more than one day.[10]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols (Toxic, Explosive).
Prompt and correct handling of spills is critical to prevent exposure and contamination.[4]
-
Alert & Secure: Immediately alert personnel in the area and secure the location to prevent entry.
-
Don PPE: Put on full PPE for spill cleanup.
-
Containment: For liquid spills, cover with absorbent material from a cytotoxic spill kit. For powder spills, gently cover with damp absorbent pads to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials using non-metallic tools. Place waste into a dedicated, labeled "Cytotoxic and Azide Waste" container.
-
Decontamination: Clean the spill area with a suitable detergent solution followed by a deactivating agent (e.g., 10% bleach solution, followed by a rinse with water or a thiosulfate (B1220275) solution to neutralize the bleach).
-
Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.
Disposal Plan
Disposal of this compound waste must be managed meticulously to mitigate both cytotoxic and azide-related hazards. Under no circumstances should this waste be disposed of down the drain. [14]
-
Waste Segregation: All waste streams containing this compound (solid waste, pipette tips, gloves, liquid waste) must be collected separately from other chemical waste.[7]
-
Labeling: Waste containers must be clearly labeled "Hazardous Waste: Cytotoxic and Organic Azide" and list all chemical constituents.[7]
-
Incompatible Materials: Do NOT co-mingle azide waste with acidic wastes or heavy metal wastes.[7]
-
Deactivation: Some institutions may require the chemical deactivation of azide-containing waste before disposal. This process is hazardous and should only be performed by trained personnel following a validated standard operating procedure, typically involving reaction with nitrous acid.[14] Consult your EHS office for specific requirements.
-
Final Disposal: All waste must be disposed of through your institution's hazardous chemical waste program.[7]
Workflow for Safe Handling
The following diagram illustrates the key steps and safety checkpoints for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Preliminary study of mechanism of action of SN38 derivatives. Physicochemical data, evidence of interaction and alkylation of DNA octamer d(GCGATCGC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. england.nhs.uk [england.nhs.uk]
- 6. ipservices.care [ipservices.care]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 化合物 this compound | 1373170-36-5 [chemicalbook.com]
- 14. chemistry.unm.edu [chemistry.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
